molecular formula C8H5N5 B018776 Tetrazolo[5,1-a]phthalazine CAS No. 234-82-2

Tetrazolo[5,1-a]phthalazine

Cat. No.: B018776
CAS No.: 234-82-2
M. Wt: 171.16 g/mol
InChI Key: FIWXBGMUHHWRKK-UHFFFAOYSA-N
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Description

Tetrazolo[5,1-a]phthalazine, also known as this compound, is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrazolo[5,1-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXBGMUHHWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177956
Record name Tetrazolo(5,1-a)phthalazine
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Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-82-2
Record name Tetrazolo[5,1-a]phthalazine
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URL https://commonchemistry.cas.org/detail?cas_rn=234-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo(5,1-a)phthalazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(5,1-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, tetrazolo[5,1-a]phthalazine. This document details established synthetic methodologies, thorough characterization data, and explores the signaling pathways modulated by its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound

This compound can be synthesized through several established routes. The two primary methods involve the use of 1,4-dichlorophthalazine or dihydralazine as starting materials. A general method for the solid-phase synthesis of this compound derivatives has also been reported, which is based on the cyclization of resin-bound chlorophthalazines with sodium azide[1].

Synthesis from 1,4-Dichlorophthalazine

A common and effective method for the synthesis of this compound involves the reaction of 1,4-dichlorophthalazine with sodium azide[2]. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol:

dot

Caption: Synthesis of this compound from 1,4-Dichlorophthalazine.

Synthesis from Dihydralazine

Another well-documented method is the reaction of dihydralazine with nitrous acid[2]. This method presumably proceeds through the formation of a diazide intermediate which then undergoes an intramolecular azide-tetrazole isomerization[2].

Experimental Protocol:

To a stirred mixture of 1,4-dihydralazine (4.00 g, 21.0 mmol) in water (35 mL), concentrated aqueous HCl (4 mL) and acetic acid (8 mL) are added. The mixture is then cooled in an ice bath, and a solution of NaNO2 (4.0 g, 58 mmol) in water (20 mL) is added slowly, maintaining the temperature between 10–30 °C. The resulting brown solid is isolated by filtration and can be recrystallized from aqueous ethanol (95%) to yield this compound. Further purification can be achieved by flash chromatography on silica gel (2:3 ethyl acetate:hexane gradient) to provide a pale yellow solid[2].

dot

Caption: Synthesis of this compound from Dihydralazine.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₅N₅
Molecular Weight171.16 g/mol
Melting Point214-216 °C
AppearancePale yellow solid[2]
SolubilitySlightly soluble in chloroform and methanol
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalazine ring system.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C=N and N=N stretching vibrations of the fused ring system.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound with the molecular ion peak (M+) at m/z 171.16.

Biological Activities and Signaling Pathways of Derivatives

While the biological profile of the parent this compound is not extensively reported, its derivatives have emerged as a promising class of compounds with a range of biological activities, including positive inotropic, anticonvulsant, and anticancer effects. These activities are often attributed to the modulation of specific signaling pathways.

Inhibition of TGF-β Signaling Pathway

Certain phthalazine derivatives have been identified as novel non-kinase inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway[3][4]. The TGF-β pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer[3][4][5]. These derivatives have been shown to reduce Smad phosphorylation, a key step in the TGF-β signal transduction cascade[3][4].

dot

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 Binds TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocates Inhibitor Phthalazine Derivative Inhibitor->SMAD_complex Inhibits (prevents formation/ translocation) Gene_Expression Target Gene Expression SMAD_complex_nuc->Gene_Expression Regulates

Caption: TGF-β signaling pathway and the inhibitory action of phthalazine derivatives.

Inhibition of VEGFR-2 Signaling Pathway

Several novel phthalazine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6][7][8]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis[9]. By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic and anticancer effect.

dot

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Translocates & Activates Inhibitor Phthalazine Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) Gene_Expression Gene Expression (Proliferation, Migration, Survival) Transcription_Factors->Gene_Expression

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

Conclusion

This compound is a readily accessible heterocyclic compound with established synthetic routes. While the parent compound's biological profile remains to be fully elucidated, its derivatives have demonstrated significant potential in modulating key signaling pathways implicated in various diseases. The information presented in this guide provides a solid foundation for researchers interested in the further exploration and development of this compound-based compounds as therapeutic agents. Further research is warranted to fully characterize the parent compound and to explore its potential biological activities.

References

Spectroscopic Elucidation of Tetrazolo[5,1-a]phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of tetrazolo[5,1-a]phthalazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the structural characterization of the molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key quantitative data in structured tables and detailing the experimental protocols.

Introduction

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] Its rigid, planar structure, composed of a fused tetrazole and phthalazine ring system, gives rise to unique physicochemical properties. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide focuses on the application of ¹H NMR, ¹³C NMR, and IR spectroscopy for the comprehensive analysis of this molecule.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and summarized in the following tables. It is important to note that while ¹H NMR data for the closely related 6-azidothis compound is available and presented here as a reliable proxy, complete experimental ¹³C NMR and IR data for the parent compound are based on characteristic spectral regions for the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the five protons of the phthalazine ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the fused tetrazole ring. The data presented in Table 1 is based on the experimentally determined values for the closely analogous compound, 6-azidothis compound, which is expected to have a very similar proton chemical environment in the phthalazine moiety.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-4 ~8.60 d ~8.1
H-1 ~8.21 dd ~8.1, ~7.4
H-3 ~8.19 d ~8.3
H-2 ~8.08 dd ~8.3, ~7.4

| H-6 | ~7.80-8.00 | m | - |

Note: Data is inferred from the spectrum of 6-azidothis compound.[1] The assignment of H-1 to H-4 and H-6 is based on standard phthalazine numbering and expected splitting patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms in the fused ring system. The chemical shifts will be in the aromatic region, with the carbon atom of the tetrazole ring appearing at a characteristic downfield position.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ) ppm
C (tetrazole ring) 150 - 165
Quaternary C's (phthalazine) 125 - 140

| Tertiary C-H's (phthalazine) | 120 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the aromatic rings and the tetrazole moiety.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch 3000 - 3100 Medium
C=N, C=C stretching (ring) 1450 - 1650 Medium to Strong
N=N stretching (tetrazole) 1200 - 1300 Medium

| Aromatic C-H out-of-plane bending | 700 - 900 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: -2 to 10 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 0 to 180 ppm

IR Spectroscopy

Sample Preparation:

  • A small amount of this compound is finely ground with potassium bromide (KBr) in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the spectroscopic data and the structural elucidation of this compound.

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample IR_Sample Prepare KBr pellet Sample->IR_Sample NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Sample->NMR_Acq IR_Acq IR Data Acquisition IR_Sample->IR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

data_structure_relationship cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR (Chemical Shifts, Coupling Constants) Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR (Chemical Shifts) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR (Vibrational Frequencies) Functional_Groups Functional Groups (Aromatic, Tetrazole) IR->Functional_Groups Structure Molecular Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure

Caption: Relationship between spectroscopic data and structural elucidation.

References

Exploring the Anticonvulsant Properties of Tetrazolo[5,1-a]phthalazine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant properties of a promising class of heterocyclic compounds: Tetrazolo[5,1-a]phthalazine analogues. The document summarizes key quantitative pharmacological data, details established experimental protocols for anticonvulsant screening, and visualizes critical workflows and structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.

Quantitative Pharmacological Data

The anticonvulsant activity of various this compound analogues has been primarily evaluated using the Maximal Electroshock (MES) test, a well-established model for generalized tonic-clonic seizures. Neurotoxicity is typically assessed using the rotarod test. The data presented below summarizes the median effective dose (ED50), median toxic dose (TD50), and the protective index (PI = TD50/ED50), which is a measure of the compound's margin of safety.

Table 1: Anticonvulsant Activity of 6-Alkyloxy-Tetrazolo[5,1-a]phthalazine Derivatives in the MES Test
Compound IDSubstitution at C6ED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)
4m 4-Chlorophenoxy6.8[1]456.4[1]67.1[1]
Carbamazepine (Reference Drug)--6.4[1]

Note: Data for other 6-alkyoxyl derivatives (4a-4o) were reported but not quantified in the provided search results.

Table 2: Anticonvulsant Activity of 6-Substituted-[1][2][3]triazolo3,4-aphthalazine Derivatives in the MES Test
Compound IDSubstitutionED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)
14 6-(3-(trifluoromethyl)benzyloxy)9.3[2]>300>32.3
Carbamazepine (Reference Drug)21.4137.26.4

Note: The TD50 for compound 14 was not explicitly quantified but was noted to be greater than 300 mg/kg.

Compound 14 also demonstrated significant activity in various chemically-induced seizure models, suggesting a broad spectrum of anticonvulsant action. It was effective against seizures induced by pentylenetetrazole (PTZ), isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid[2].

The compound 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine , also referred to as QUAN-0808 , has shown particularly promising results with a high protective index, indicating a wide therapeutic window[1][3]. Further studies on QUAN-0808 revealed significant oral anticonvulsant activity with an ED50 of 24 mg/kg and a TD50 greater than 4500 mg/kg in mice, resulting in a PI value of over 187.5[3]. It also showed efficacy against seizures induced by isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid[3].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% Saline solution

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Carbamazepine)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. House them in a temperature- and light-controlled environment with free access to food and water.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.). The volume of administration is typically 10 ml/kg.

  • Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies (e.g., 0.5, 1, 2, and 4 hours post-administration).

  • Induction of Seizure:

    • Gently restrain the mouse.

    • Apply a drop of saline to the corneal electrodes.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a constant alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has conferred protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 (the dose that protects 50% of the animals) is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test assesses the potential motor impairment and neurotoxicity of a compound.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus with a rotating rod (e.g., 3 cm in diameter)

  • Test compounds and vehicle

  • Standard drug

Procedure:

  • Training: Prior to the experiment, train the mice to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1-2 minutes). Mice that fail to meet this criterion are excluded.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug as described in the MES test protocol.

  • Testing: At various time points after drug administration (coinciding with the MES test time points), place each mouse on the rotarod, which is set to rotate at a constant speed (e.g., 10-15 rpm).

  • Observation: Observe the mice for their ability to remain on the rotating rod for a predetermined duration (e.g., 1 minute).

  • Endpoint: A mouse is considered to have failed the test if it falls off the rod within the observation period.

  • Data Analysis: The number of animals that fall off the rod in each group is recorded, and the TD50 (the dose that causes neurotoxicity in 50% of the animals) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

  • Standard drug (e.g., Diazepam)

  • Observation chambers

Procedure:

  • Animal Preparation and Drug Administration: Follow the same procedures as in the MES test.

  • PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Observation: Immediately after PTZ administration, place the mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure activity is often scored using a standardized scale (e.g., Racine scale).

  • Endpoint: The primary endpoint is the absence of generalized clonic seizures within the observation period. The latency to the first seizure and the seizure severity can also be recorded.

  • Data Analysis: The number of animals protected from generalized clonic seizures is recorded, and the ED50 is calculated.

Visualizations: Workflows and Relationships

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the initial screening of potential anticonvulsant compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of This compound Analogues purification Purification & Structural Characterization synthesis->purification mes_test Maximal Electroshock (MES) Test (Primary Screen for Anticonvulsant Activity) purification->mes_test rotarod_test Rotarod Test (Neurotoxicity Assessment) mes_test->rotarod_test chem_seizure Chemically-Induced Seizure Models (e.g., PTZ, Isoniazid) (Secondary Screen for Spectrum of Activity) rotarod_test->chem_seizure ed50_td50 Calculation of ED50 & TD50 chem_seizure->ed50_td50 pi_calc Determination of Protective Index (PI) ed50_td50->pi_calc sar_analysis Structure-Activity Relationship (SAR) Analysis pi_calc->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: A generalized workflow for the discovery and initial evaluation of novel anticonvulsant compounds.

General Structure-Activity Relationship (SAR) Observations

Based on the available data, some general structure-activity relationships for the anticonvulsant activity of this compound analogues can be inferred. The following diagram illustrates these observations.

SAR cluster_C6 Substitution at C6 cluster_R Nature of the R group Core This compound Core Essential for Activity Alkyloxy Alkyloxy Group (e.g., -O-R) Core->Alkyloxy influences Triazolo [1,2,4]triazolo Moiety with further substitution Core->Triazolo influences Aromatic Aromatic/Heteroaromatic Ring (e.g., Phenyl, Benzyl) Alkyloxy->Aromatic Triazolo->Aromatic Substituents Substituents on the Aromatic Ring (e.g., -Cl, -CF3) Aromatic->Substituents Activity Anticonvulsant Activity Aromatic->Activity critical for Substituents->Activity modulates

Caption: Key structural features influencing the anticonvulsant activity of this compound analogues.

Concluding Remarks

The this compound scaffold represents a promising avenue for the development of novel anticonvulsant agents. Compounds such as 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) and 6-(3-(trifluoromethyl)benzyloxy)-[1][2]triazolo--INVALID-LINK--phthalazine (compound 14) have demonstrated potent anticonvulsant activity in preclinical models and, notably, high protective indices, suggesting a favorable safety profile compared to existing drugs like carbamazepine.

Further research is warranted to fully elucidate the mechanism of action of this class of compounds. While the current data strongly supports their potential, a deeper understanding of their molecular targets will be crucial for rational drug design and optimization. The exploration of a wider range of substitutions on the phthalazine and the attached aromatic moieties is likely to yield further insights into the structure-activity relationships and may lead to the identification of even more potent and safer anticonvulsant candidates. This technical guide provides a solid foundation for researchers to build upon in the ongoing quest for improved therapies for epilepsy.

References

Unveiling the Anticancer Promise of Novel Tetrazolo[5,1-a]phthalazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of heterocyclic compounds. Among these, the fused heterocyclic system of Tetrazolo[5,1-a]phthalazine has emerged as a promising scaffold for the development of potent anticancer therapeutics. This technical guide provides a comprehensive overview of the current research on the anticancer potential of novel this compound derivatives, with a focus on their synthesis, cytotoxic activity, and mechanisms of action.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of newly synthesized this compound and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrazine Derivative 4a A549 (Lung Carcinoma)10.11Doxorubicin-
HeLa (Cervical Cancer)2.02Doxorubicin-
MCF-7 (Breast Cancer)12.63Doxorubicin-
Phthalazine Derivative 1 Hep G2 (Hepatocellular Carcinoma)6.50Doxorubicin4.50
MCF-7 (Breast Cancer)8.30Doxorubicin5.20
HCT-116 (Colorectal Carcinoma)10.50Doxorubicin7.80
PC-3 (Prostate Cancer)12.80Doxorubicin6.50
Phthalazine Derivative 20 Hep G2 (Hepatocellular Carcinoma)7.20Doxorubicin4.50
MCF-7 (Breast Cancer)9.80Doxorubicin5.20
HCT-116 (Colorectal Carcinoma)11.20Doxorubicin7.80
PC-3 (Prostate Cancer)14.20Doxorubicin6.50
Phthalazine Derivative 25 Hep G2 (Hepatocellular Carcinoma)8.10Doxorubicin4.50
MCF-7 (Breast Cancer)10.50Doxorubicin5.20
HCT-116 (Colorectal Carcinoma)12.80Doxorubicin7.80
PC-3 (Prostate Cancer)15.80Doxorubicin6.50
Biarylurea Phthalazine 12b --Sorafenib-
VEGFR-2 Inhibition4.4--
Biarylurea Phthalazine 12c --Sorafenib-
VEGFR-2 Inhibition2.7--
Biarylurea Phthalazine 13c --Sorafenib-
VEGFR-2 Inhibition2.5--
Triazolo[3,4-a]phthalazine 11h MGC-803 (Gastric Cancer)2.05-Fluorouracil-
EC-9706 (Esophageal Cancer)4.55-Fluorouracil-
HeLa (Cervical Cancer)3.85-Fluorouracil-
MCF-7 (Breast Cancer)3.25-Fluorouracil-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamide MM129 HCT 116 (Colorectal Carcinoma)0.39-0.6--
PC-3 (Prostate Cancer)0.17-0.36--
BxPC-3 (Pancreatic Cancer)0.13-0.26--
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamide MM130 HCT 116 (Colorectal Carcinoma)0.39-0.6--
PC-3 (Prostate Cancer)0.17-0.36--
BxPC-3 (Pancreatic Cancer)0.13-0.26--
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamide MM131 HCT 116 (Colorectal Carcinoma)0.39-0.6--
PC-3 (Prostate Cancer)0.17-0.36--
BxPC-3 (Pancreatic Cancer)0.13-0.26--

Key Experimental Protocols

This section details the methodologies employed in the synthesis and anticancer evaluation of the featured compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the reaction of 1-chlorophthalazine with sodium azide. The general procedure is as follows:

  • Preparation of 1-Chlorophthalazine: Phthalazin-1(2H)-one is refluxed with phosphorus oxychloride to yield 1-chlorophthalazine.

  • Azide Substitution: The resulting 1-chlorophthalazine is then treated with sodium azide in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.

  • Cyclization: The intermediate azide undergoes intramolecular cyclization to form the stable this compound ring system.

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography.

Note: Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may vary depending on the desired substituents on the phthalazine ring.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then washed and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Interpretation: The resulting DNA histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the mechanisms by which these compounds exert their anticancer effects. Key signaling pathways implicated include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition Pathway

A number of phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][4] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling cascades, leading to a reduction in tumor vascularization and growth.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Phthalazine This compound Compound Phthalazine->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Apoptosis_Induction_Workflow Compound This compound Compound CellCycleArrest Cell Cycle Arrest (e.g., G2/M Phase) Compound->CellCycleArrest Induces DNA_Damage DNA Damage Compound->DNA_Damage Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) DNA_Damage->Mitochondrial_Pathway Activates Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Triggers Caspase_Activation->Apoptosis Executes

References

Tetrazolo[5,1-a]phthalazine: A Promising Scaffold for Novel Positive Inotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of new and effective therapeutic strategies. Positive inotropic agents, which enhance myocardial contractility, are a cornerstone in the management of acute decompensated heart failure. This technical guide explores the potential of the tetrazolo[5,1-a]phthalazine scaffold as a promising core structure for the design and development of novel positive inotropic agents. Evidence suggests that derivatives of this scaffold exert their cardiotonic effects primarily through the inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent enhancement of cardiac muscle contraction. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, supported by detailed experimental methodologies and data presented for comparative analysis.

Introduction: The Unmet Need for New Inotropic Agents

The management of heart failure often involves the use of positive inotropic drugs to improve cardiac output. Current therapies, such as beta-adrenergic agonists and phosphodiesterase (PDE) inhibitors like milrinone, are effective but can be associated with significant side effects, including arrhythmias and increased mortality with long-term use. This highlights the urgent need for novel inotropic agents with improved safety profiles and mechanisms of action.

The this compound nucleus represents a versatile heterocyclic scaffold that has been explored for various pharmacological activities. Recent research has identified derivatives of this scaffold as potent positive inotropic agents, offering a potential new avenue for the treatment of heart failure.

Mechanism of Action: Targeting the PDE-cAMP-PKA Signaling Pathway

The primary mechanism underlying the positive inotropic effect of this compound derivatives is believed to be the inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme in cardiomyocytes that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in the regulation of cardiac contractility.

By inhibiting PDE3, these compounds prevent the breakdown of cAMP, leading to its accumulation within the cardiac muscle cells.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling and myofilament function. This cascade of events results in an increased influx of calcium ions into the cell and enhanced sensitivity of the contractile machinery to calcium, ultimately leading to a more forceful contraction of the heart muscle.[1]

G Mechanism of Action of this compound Derivatives Tetrazolo This compound Derivative PDE3 Phosphodiesterase 3 (PDE3) Tetrazolo->PDE3 Inhibition cAMP cAMP PDE3->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Conversion Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylation Myofilaments Myofilaments PKA->Myofilaments Phosphorylation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increased Contraction Increased Myocardial Contraction Ca_Influx->Contraction Myofilaments->Contraction Increased Ca2+ Sensitivity

Caption: Signaling pathway of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

G General Synthetic Workflow for this compound Derivatives Start Phthalic Anhydride Inter1 Phthalazin-1,4-dione Start->Inter1 Reagent1 Hydrazine Hydrate Inter2 1,4-Dichlorophthalazine Inter1->Inter2 Reagent2 POCl3 Inter3 1-Chloro-4-hydrazinylphthalazine Inter2->Inter3 Reagent3 Hydrazine Hydrate Core This compound Core Inter3->Core Reagent4 NaNO2, HCl Sub 6-Chloro-tetrazolo[5,1-a]phthalazine Core->Sub Final 6-(4-Substituted-piperazin-1-yl) This compound Sub->Final Reagent5 Substituted Piperazine

Caption: General synthesis of 6-substituted tetrazolo[5,1-a]phthalazines.

General Experimental Protocol for Synthesis
  • Step 1: Synthesis of 6-chlorothis compound: A common starting material, 1,4-dichlorophthalazine, is reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) to yield 6-chlorothis compound. The reaction mixture is typically heated to facilitate the reaction.

  • Step 2: Synthesis of 6-(piperazin-1-yl)this compound: The intermediate from Step 1 is then reacted with piperazine in a solvent like ethanol. The mixture is refluxed for several hours. After cooling, the product is typically collected by filtration.

  • Step 3: Synthesis of final derivatives: The 6-(piperazin-1-yl)this compound is then reacted with various substituted benzoyl chlorides or benzyl chlorides in the presence of a base, such as triethylamine, in a solvent like dichloromethane (DCM) to yield the final target compounds. The reaction is usually carried out at room temperature. The final products are then purified using techniques such as column chromatography.

In Vitro Evaluation of Positive Inotropic Activity

The positive inotropic effects of the synthesized this compound derivatives are typically evaluated using isolated heart preparations.

Experimental Protocol: Isolated Rabbit Left Atria Preparation
  • Animal Preparation: New Zealand white rabbits of either sex are used. The rabbits are euthanized, and their hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.

  • Atria Dissection and Mounting: The left atrium is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The atrium is stimulated with a constant electrical field.

  • Data Recording: The contractile force of the atrial muscle is measured using an isometric force transducer connected to a data acquisition system. The stroke volume is often calculated from the recorded data.

  • Compound Testing: After a stabilization period, the test compounds are added to the organ bath in a cumulative concentration-dependent manner. The changes in contractile force and stroke volume are recorded and compared to a baseline and a positive control, such as milrinone.

Quantitative Data and Structure-Activity Relationship (SAR)

Several series of this compound derivatives have been synthesized and evaluated for their positive inotropic activity.[2] The data from these studies are summarized below to facilitate comparison and to elucidate preliminary structure-activity relationships.

Table 1: Positive Inotropic Activity of this compound Derivatives with Substituted Benzylpiperazine Moieties [2]

Compound IDR (Substitution on Benzyl Ring)Increased Stroke Volume (%) at 3 x 10⁻⁵ M (mean ± SEM)
8m 4-OCH₃12.02 ± 0.20
Milrinone -2.46 ± 0.07

Note: The data presented is a selection from the cited literature for illustrative purposes.

Structure-Activity Relationship Insights:

  • Role of the Piperazine Linker: The piperazine moiety serves as a crucial linker between the this compound core and a substituted phenyl ring. This linker appears to be important for positioning the molecule within the active site of PDE3.

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the terminal phenyl ring significantly impact the inotropic activity. For instance, the presence of an electron-donating methoxy group at the para-position of the benzyl ring in compound 8m resulted in potent activity.[2] Further detailed studies with a wider range of substituents are necessary to establish a more comprehensive SAR.

Conclusion and Future Directions

The this compound scaffold has emerged as a promising platform for the development of novel positive inotropic agents. The available data strongly suggest that these compounds exert their effects through the inhibition of PDE3, a well-validated target for cardiotonic drugs. The modular nature of their synthesis allows for the exploration of a wide range of structural modifications to optimize potency and selectivity.

Future research in this area should focus on:

  • Comprehensive SAR studies: Synthesizing and evaluating a broader library of derivatives to establish a more detailed understanding of the structure-activity relationships.

  • In-depth mechanistic studies: Confirming PDE3 as the primary target and investigating potential off-target effects.

  • Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of the most promising lead compounds in relevant animal models of heart failure.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation positive inotropic agents with improved therapeutic profiles for the treatment of heart failure.

References

The Anticoagulant and Antithrombotic Potential of Substituted Tetrazolo[5,1-a]phthalazines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention and treatment of thromboembolic disorders remain a significant challenge in modern medicine. The quest for novel, effective, and safe anticoagulant and antithrombotic agents is a continuous endeavor. Within this context, substituted tetrazolo[5,1-a]phthalazines have emerged as a promising class of heterocyclic compounds. This technical guide provides an in-depth analysis of the anticoagulant and antithrombotic activities of these compounds, with a particular focus on the well-studied derivative, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and experimental workflows to support further research and development in this area.

Quantitative Data Summary

The anticoagulant and antithrombotic efficacy of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (Q808) has been evaluated through various in vivo and in vitro models. The following tables present a consolidated view of the quantitative findings from these studies, facilitating a clear comparison of its effects.

Table 1: In Vivo Anticoagulant Effects of Q808 in Mice

Treatment GroupDose (mg/kg, p.o.)Bleeding Time (s)Clotting Time (s)
Control-105.3 ± 15.2135.7 ± 20.1
Q80825138.6 ± 18.9175.4 ± 22.3
Q80850165.2 ± 21.4210.8 ± 25.6
Q808100198.7 ± 25.8255.3 ± 30.1
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group.[1][2]

Table 2: In Vivo Antithrombotic Effects of Q808 in Rats

Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg)Prothrombin Time (PT) (s)
Control-15.8 ± 2.112.1 ± 1.5
Q808505.9 ± 1.219.2 ± 2.3
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. Administration of Q808 at 50 mg/kg resulted in a 62.6% reduction in experimental thrombus weight and a 58.7% delay in plasma prothrombin time in rats.[1][2]

Table 3: In Vitro Effect of Q808 on Thrombin-Induced Platelet Calcium Influx in Rabbits

Treatment GroupConcentration (mg/mL)Inhibition of Ca2+ Influx (%)
Q8080.2Significant Inhibition
Q8080.4Significant Inhibition
Q8080.8Significant Inhibition
The study reported significant inhibition of thrombin-induced Ca2+ influx in rabbit platelets at these concentrations, although specific percentage inhibition values were not provided.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the evaluation of substituted tetrazolo[5,1-a]phthalazines.

In Vivo Anticoagulation Assays in Mice

1. Bleeding Time Determination:

  • Animals: Male ICR mice (23 ± 3 g).

  • Procedure: A test substance, such as Q808, is administered orally (p.o.) to a group of mice.[3] After a specified period (e.g., one hour), the tip of the tail (approximately 3 mm) is transected.[3] The tail is then immediately immersed in a saline solution at 37°C.[3] The time taken for the bleeding to cease for at least 15-30 seconds is recorded as the bleeding time.[3][4] A predetermined cutoff time is typically established to prevent excessive distress to the animal.[4]

2. Clotting Time Determination:

  • Animals: Male mice.

  • Procedure: Following the administration of the test compound, blood is collected from the mice, often via retro-orbital puncture or tail incision. A small volume of blood is placed on a clean, dry glass slide. A fine sterile needle is passed through the blood drop every 30 seconds. The time at which a fibrin thread is first observed on the needle is recorded as the clotting time.

In Vivo Antithrombotic Assay in Rats

1. Arteriovenous Shunt Thrombosis Model:

  • Animals: Male Sprague-Dawley rats.

  • Procedure: An arteriovenous (AV) shunt is created by cannulating the carotid artery and the contralateral jugular vein with polyethylene tubing. A silk thread is placed within a section of the tubing. The test compound is administered prior to the initiation of blood flow through the shunt. Blood is allowed to circulate through the shunt for a defined period (e.g., 30 minutes).[5] Afterward, the silk thread with the formed thrombus is carefully removed and weighed. The difference in weight before and after the procedure gives the thrombus weight.[5]

2. Prothrombin Time (PT) Measurement:

  • Animals: Male rats.

  • Procedure: Blood samples are collected from the rats and citrated to prevent coagulation. Platelet-poor plasma is prepared by centrifugation. A commercial PT reagent (containing thromboplastin and calcium) is added to the plasma at 37°C. The time taken for the plasma to clot is measured using a coagulometer.

In Vitro Platelet Assay in Rabbits

1. Thrombin-Induced Platelet Calcium Influx:

  • Animals: Rabbits.

  • Procedure: Platelet-rich plasma (PRP) is obtained from rabbit blood. The platelets are then washed and loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4.[6][7] The loaded platelets are incubated with the test compound (e.g., Q808) at varying concentrations. Thrombin is then added to induce platelet activation and subsequent calcium influx.[8] The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a spectrofluorometer or a fluorescent imaging plate reader.[6][7]

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and the proposed biological activities of substituted tetrazolo[5,1-a]phthalazines, the following diagrams are provided.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation mice Mice bleeding_time Bleeding Time Assay mice->bleeding_time Anticoagulant Activity clotting_time Clotting Time Assay mice->clotting_time Anticoagulant Activity rats Rats av_shunt Arteriovenous Shunt Thrombosis Model rats->av_shunt Antithrombotic Activity pt_test Prothrombin Time (PT) Measurement rats->pt_test Anticoagulant Activity rabbits Rabbits platelet_assay Thrombin-Induced Platelet Ca2+ Influx Assay rabbits->platelet_assay Platelet Function start Test Compound (Substituted Tetrazolo[5,1-a]phthalazine) start->mice start->rats start->rabbits

Caption: Experimental workflow for evaluating the anticoagulant and antithrombotic activity.

Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation compound Substituted this compound (e.g., Q808) common Common Pathway (Factor Xa, Thrombin) compound->common Inhibition ca_influx Ca2+ Influx compound->ca_influx Inhibition intrinsic Intrinsic Pathway intrinsic->common extrinsic Extrinsic Pathway extrinsic->common fibrin Fibrin Formation common->fibrin thrombus Thrombus Formation fibrin->thrombus thrombin_receptor Thrombin Receptor thrombin_receptor->ca_influx platelet_aggregation Platelet Aggregation ca_influx->platelet_aggregation platelet_aggregation->thrombus

Caption: Proposed mechanism of anticoagulant and antithrombotic action.

Conclusion

The available data strongly suggest that substituted tetrazolo[5,1-a]phthalazines, exemplified by Q808, possess significant anticoagulant and antithrombotic properties.[1][2] The mechanism of action appears to be multifactorial, involving the inhibition of both the intrinsic and extrinsic coagulation pathways, as well as the modulation of platelet function by inhibiting thrombin-induced calcium influx.[1][2] The presented quantitative data, detailed experimental protocols, and illustrative diagrams provide a solid foundation for researchers and drug development professionals to further explore this promising class of compounds. Future studies should focus on elucidating the precise molecular targets, optimizing the structure-activity relationship, and evaluating the pharmacokinetic and safety profiles of these novel agents to translate their therapeutic potential into clinical applications.

References

Potential Antidepressant Applications of Tetrazolo[5,1-a]phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research into the antidepressant potential of Tetrazolo[5,1-a]phthalazine and its derivatives. The fused heterocyclic system of this compound presents a promising scaffold for the development of novel therapeutics for central nervous system disorders. While initial research has heavily focused on the anticonvulsant properties of this class of compounds, several studies have indicated a significant potential for antidepressant applications. This document consolidates the available preclinical data, details experimental methodologies, and visualizes key processes to facilitate further research and development in this area.

Core Findings and Quantitative Data

Preliminary studies, primarily in murine models, have demonstrated the antidepressant-like effects of specific this compound derivatives. The most notable of these is 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine, also referred to as QUAN-0808. This compound has shown a significant reduction in immobility time in behavioral despair models, a key indicator of potential antidepressant efficacy.[1][2][3]

The following table summarizes the key quantitative findings from preclinical antidepressant studies on this compound derivatives.

Compound IDSpeciesTest ModelDose (mg/kg)Administration RouteKey FindingReference
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808/4m)MiceForced Swim Test (FST)5, 10, 20p.o. (7 days)Significant reduction in immobility time.[3]
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808/4m)MiceTail Suspension Test (TST)5, 10, 20p.o. (7 days)Significant reduction in immobility time.[3]
5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i)MiceForced Swim Test (FST)40i.p.55.33% reduction in immobility time.[4][5]
4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v)MiceForced Swim Test (FST)50Not Specified82.69% reduction in immobility time.[4]
5-(2,4-dichlorobenzyloxy)tetrazolo[1,5-c] thieno[2,3-e]pyrimidineMiceNot Specified100Not Specified51.62% reduction in immobility time.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the key experimental protocols employed in the cited research.

Synthesis of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine Derivatives

A general synthetic route for 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives has been described.[6][7] The synthesis typically involves a multi-step process, which can be generalized as follows:

Synthesis_Workflow Phthalazine_dione Phthalazine-1,4(2H,3H)-dione Chlorination Chlorination (e.g., POCl3) Phthalazine_dione->Chlorination Dichlorophthalazine 1,4-Dichlorophthalazine Chlorination->Dichlorophthalazine Azidation Azidation (NaN3) Dichlorophthalazine->Azidation Tetrazolo_phthalazine_chloride 6-Chlorothis compound Azidation->Tetrazolo_phthalazine_chloride Alkoxylation Alkoxylation (Substituted Phenol, K2CO3) Tetrazolo_phthalazine_chloride->Alkoxylation Final_Compound 6-alkyoxyl-tetrazolo[5,1-a]phthalazine Derivatives Alkoxylation->Final_Compound

Caption: Generalized synthetic workflow for 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives.

In Vivo Antidepressant Activity Screening

The primary in vivo models used to assess the antidepressant-like effects of this compound derivatives are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3]

Forced Swim Test (FST):

  • Animals: Male Kunming mice (18-25 g) are typically used.[6]

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm.

  • Procedure:

    • Mice are individually placed in the cylinder.

    • The duration of immobility is recorded during the last 4 minutes of a 6-minute test period. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Drug Administration: Test compounds are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at specified time points before the test.

Tail Suspension Test (TST):

  • Animals: Male mice are used.

  • Apparatus: Mice are suspended by their tails from a lever, approximately 50 cm above the tabletop, using adhesive tape.

  • Procedure:

    • The total duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Drug Administration: Similar to the FST, test compounds are administered prior to the test.

The following diagram illustrates the general workflow for in vivo antidepressant screening.

Antidepressant_Screening_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Vehicle_Control Vehicle Control Group Positive_Control Positive Control Group (e.g., Fluoxetine) Test_Compound Test Compound Groups (Different Doses) FST Forced Swim Test (FST) Vehicle_Control->FST TST Tail Suspension Test (TST) Vehicle_Control->TST Positive_Control->FST Positive_Control->TST Test_Compound->FST Test_Compound->TST Immobility_Time Measure Immobility Time FST->Immobility_Time TST->Immobility_Time Statistical_Analysis Statistical Analysis (e.g., ANOVA) Immobility_Time->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Hypothetical_Mechanism Compound This compound Derivative Receptor 5-HT1A Receptor Compound->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Neuronal_Activity Modulation of Neuronal Activity Signaling_Cascade->Neuronal_Activity Antidepressant_Effect Antidepressant-like Effect Neuronal_Activity->Antidepressant_Effect

References

Tetrazolo[5,1-a]phthalazine Derivatives: A Comprehensive Technical Guide to their Coordination Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetrazolo[5,1-a]phthalazine derivatives, focusing on their role as ligands in coordination chemistry and their applications, particularly in the realm of drug development. The document summarizes key synthetic methodologies, structural data, and biological activities, with a special emphasis on their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction to this compound Derivatives

This compound is a fused heterocyclic system that combines the structural features of both tetrazole and phthalazine rings. This unique arrangement of nitrogen-rich heterocycles imparts a distinct electronic and steric profile, making these derivatives attractive candidates for use as ligands in coordination chemistry. The presence of multiple nitrogen atoms provides several potential coordination sites for metal ions, allowing for the formation of a diverse range of metal complexes with varied geometries and properties.

Derivatives of this core structure have garnered significant interest due to their broad spectrum of biological activities, including anticonvulsant, positive inotropic, and anticancer properties. Their ability to coordinate with metal ions opens up further avenues for the development of novel metallodrugs with potentially enhanced therapeutic efficacy and unique mechanisms of action.

Coordination Chemistry of this compound Analogs

While specific crystal structure data for metal complexes of this compound itself are not widely available in the public domain, the coordination chemistry of related tetrazole and phthalazine-based ligands provides valuable insights into their expected behavior. These ligands typically act as N-donors, coordinating to metal centers through the nitrogen atoms of the tetrazole and/or phthalazine rings.

The coordination mode can be influenced by several factors, including the nature of the metal ion, the substituents on the ligand, the solvent system, and the counter-ion present. Monodentate, bidentate, and bridging coordination modes have been observed in related systems, leading to the formation of mononuclear, binuclear, or polymeric coordination compounds.

Data on Related Coordination Complexes

To provide a comparative overview, the following tables summarize crystallographic and stability constant data for metal complexes of analogous tetrazole and phthalazine-containing ligands. This information serves as a useful reference for predicting the coordination behavior of this compound derivatives.

Table 1: Selected Crystallographic Data for Metal Complexes with Related N-Heterocyclic Ligands

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Cu₂(L¹)(OAc)₂(dmf)₂] (L¹ = 3-ethyl-5-(pyridin-2-yl)-1,2,4-triazolate)Cu(II)Distorted trigonal-bipyramidalCu-N: ~2.0, Cu-O: ~1.9-2.2[1]
[Zn(L²)₂(H₂O)₂]·2H₂O (L² = (5-pyridin-3-yl-tetrazol-2-yl)-acetate)Zn(II)Slightly distorted octahedralZn-N: ~2.1, Zn-O: ~2.1[2]
[Cu(phen)₂(HL³)]ClO₄ (HL³ = 2-(1H-tetrazol-5-yl)-1H-indole)Cu(II)PentacoordinateCu-N(phen): ~2.0, Cu-N(tetrazole): ~2.2[3]
[Zn(phen)(MBT)₂] (MBT = benzothiazole-2-thiolato)Zn(II)Distorted tetrahedralZn-N: 2.093(2), Zn-S: 2.2987(7)[4]

Note: The data presented are for analogous compounds and are intended to provide a general understanding of potential coordination behavior.

Table 2: Stability Constants of Copper(II) Complexes with N-Heterocyclic Ligands

Ligandlog KMethodReference
Nalidixate with [Cu(phen)]²⁺4.5 - 5.5Potentiometry[5]
Cinoxacinate with [Cu(phen)]²⁺4.0 - 5.0Potentiometry[5]
no2th (tacn-based ligand with methylthiazolyl arms)20.77Potentiometry, UV-vis[6]

Note: Stability constants are highly dependent on the specific ligand, metal ion, and experimental conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its coordination complexes are not extensively reported. Therefore, the following sections provide representative procedures based on the synthesis of analogous compounds. These protocols can be adapted and optimized for the specific synthesis of this compound derivatives and their metal complexes.

General Synthesis of this compound Derivatives

A common route to this compound involves the reaction of a suitable phthalazine precursor with an azide source. For example, 6-substituted-[7][8][9]triazolo--INVALID-LINK--phthalazine derivatives have been synthesized with the aim of developing new anticonvulsant drugs.[10]

Workflow for the Synthesis of Tetrazolo[1,5-a]pyridines (an analogous fused system):

G start 2-Halopyridine product Tetrazolo[1,5-a]pyridine start->product Reaction reagent1 Trimethylsilyl azide (TMSN₃) reagent1->product reagent2 Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) reagent2->product

Caption: General workflow for the synthesis of tetrazolo[1,5-a]pyridines.[11]

Representative Protocol for the Synthesis of Tetrazolo[1,5-a]pyridines: [11]

  • To a solution of the 2-halopyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add trimethylsilyl azide.

  • Add a catalytic amount of tetrabutylammonium fluoride hydrate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine derivative.

General Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound derivatives would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Workflow for the Synthesis of a Zinc(II) Complex:

G ligand This compound Derivative product [Zn(Ligand)Cl₂] Complex ligand->product Reaction metal_salt ZnCl₂ metal_salt->product solvent Ethanol/Methanol solvent->product

Caption: General workflow for the synthesis of a Zinc(II) complex.

Representative Protocol for the Synthesis of a Zinc(II) Complex with a Heterocyclic Ligand: [12]

  • Dissolve the this compound derivative in a suitable solvent such as ethanol or methanol.

  • In a separate flask, dissolve an equimolar amount of a zinc(II) salt (e.g., ZnCl₂ or Zn(OAc)₂·2H₂O) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Heat the reaction mixture to reflux for several hours.

  • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Wash the resulting solid with a small amount of cold solvent and dry it under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system.

Biological Applications and Mechanism of Action

Phthalazine derivatives have been extensively investigated for their anticancer properties, with many acting as potent inhibitors of VEGFR-2.[7][8][13][14][15][16] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.

VEGFR-2 Signaling Pathway Diagram:

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 MAPK MAPK PKC->MAPK Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival Migration Cell Migration STAT3->Migration Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7][8][9] This activation initiates a cascade of downstream signaling pathways, including:

  • The PLCγ-PKC-MAPK pathway: This pathway is primarily involved in promoting endothelial cell proliferation.[8]

  • The PI3K/Akt pathway: This pathway is crucial for endothelial cell survival and migration.[8]

  • The Src/STAT3 pathway: This pathway also contributes to endothelial cell migration.[7]

By inhibiting the kinase activity of VEGFR-2, this compound derivatives can effectively block these downstream signaling events, thereby exerting their anti-angiogenic and anticancer effects.

Anticancer Activity of Phthalazine and Tetrazole Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of phthalazine and tetrazole derivatives against various cancer cell lines. The IC₅₀ values for some of these compounds are summarized in the table below.

Table 3: In Vitro Anticancer Activity of Selected Phthalazine and Tetrazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)TargetReference
Phthalazine Derivative 7aHCT-1166.04 ± 0.30VEGFR-2[14]
Phthalazine Derivative 7bHCT-11613.22 ± 0.22VEGFR-2[14]
Phthalazine Derivative 8bHCT-11618 ± 0.20VEGFR-2[14]
Phthalazine Derivative 8cHCT-11635 ± 0.45VEGFR-2[14]
Phthalazine Derivative 2gMCF-70.15VEGFR-2[8]
Phthalazine Derivative 4aHepG20.09VEGFR-2[8]
Pyrazolo[4,3-e]tetrazolo[4,5-b][7][8][9]triazine Sulfonamide (MM137)HT-290.15Apoptosis/Autophagy[14]
Pyrazolo[4,3-e]tetrazolo[4,5-b][7][8][9]triazine Sulfonamide (MM124)HT-290.19Apoptosis/Autophagy[14]

The coordination of these biologically active ligands to metal centers can potentially lead to metallodrugs with enhanced cytotoxic activity, improved selectivity, and different mechanisms of action.[17] The metal ion itself can contribute to the overall biological effect, for instance, by generating reactive oxygen species (ROS) or by interacting with other biological targets.

Conclusion

This compound derivatives represent a promising class of ligands for the development of novel coordination compounds with significant potential in medicinal chemistry. Their versatile coordination behavior, coupled with their inherent biological activities, makes them attractive scaffolds for the design of new therapeutic agents. While further research is needed to fully elucidate the coordination chemistry of these specific fused heterocycles, the available data on related systems provide a strong foundation for future investigations. The continued exploration of their metal complexes is expected to yield new insights into their structure-activity relationships and pave the way for the development of innovative metallodrugs for the treatment of cancer and other diseases.

References

Understanding the Azide-Tetrazole Equilibrium in the Synthesis of Tetrazolo[5,1-a]phthalazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the azide-tetrazole equilibrium, a critical phenomenon in the synthesis of Tetrazolo[5,1-a]phthalazine. This fused heterocyclic system is of significant interest in medicinal chemistry, and a thorough understanding of its synthetic pathways and tautomeric nature is essential for its application in drug design and development. This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents quantitative data on the factors influencing the azide-tetrazole equilibrium.

The Azide-Tetrazole Equilibrium

This compound exists in a dynamic equilibrium with its open-chain isomer, 2-azidophthalazine. This valence tautomerism is a common feature in azido-substituted N-heterocycles. The position of this equilibrium is not fixed and is influenced by several factors, including the solvent, temperature, pH, and the nature of substituents on the phthalazine ring.[1][2]

The tetrazole isomer is often more stable, but the azide form is a key intermediate in certain reactions, such as "click" chemistry.[3] The ability to control this equilibrium is therefore of significant synthetic and therapeutic interest. For instance, the tetrazole can serve as a protecting group for the reactive azide functionality, with the potential for pH-dependent release in specific biological environments.

Below is a diagram illustrating the equilibrium between the two tautomeric forms.

Azide_Tetrazole_Equilibrium img_azide img_tetrazole img_azide->img_tetrazole Equilibrium label_azide 2-Azidophthalazine (Azide Form) label_tetrazole This compound (Tetrazole Form)

Figure 1: Azide-Tetrazole Equilibrium.

Quantitative Analysis of the Equilibrium

SolventDielectric Constant (ε)Azido Isomer (%)Tetrazolyl Isomer (%)
CDCl₃4.859.740.3
THF-d₈7.628.171.9
Acetone-d₆20.710.389.7
CD₂Cl₂/D₂O (9:1)-18.481.6
DMSO-d₆46.76.593.5

Data is for an analogous C-6 azidopurine nucleoside system and serves to illustrate the general trend of solvent effects on the azide-tetrazole equilibrium.[3]

As the data indicates, more polar solvents with higher dielectric constants tend to favor the tetrazole form. This is a critical consideration when planning synthetic steps or designing drug delivery systems.

Synthesis of this compound

There are two primary routes for the synthesis of this compound, both of which proceed through an azide intermediate.

Synthetic Workflow

The following diagram illustrates the two main synthetic pathways.

Synthetic_Workflow cluster_route1 Route 1 cluster_route2 Route 2 1_4_Dichlorophthalazine 1,4-Dichlorophthalazine Intermediate_Azide_1 2-Azidophthalazine Intermediate 1_4_Dichlorophthalazine->Intermediate_Azide_1 Nucleophilic Substitution Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Intermediate_Azide_1 Final_Product This compound Intermediate_Azide_1->Final_Product Intramolecular Cyclization Dihydralazine Dihydralazine Intermediate_Azide_2 Azidophthalazine Intermediate Dihydralazine->Intermediate_Azide_2 Diazotization Nitrous_Acid Nitrous Acid (HNO2) Nitrous_Acid->Intermediate_Azide_2 Intermediate_Azide_2->Final_Product Intramolecular Cyclization

Figure 2: Synthetic Pathways to this compound.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its precursors.

Protocol 1: Synthesis of 1,4-Dichlorophthalazine (Precursor)

This protocol is adapted from general methods for the synthesis of chlorophthalazines.

  • Materials:

    • Phthalazin-1,4-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend phthalazin-1,4-dione in an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • The precipitate of 1,4-dichlorophthalazine is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of a Substituted this compound Derivative

This protocol is based on the synthesis of 2-[4-(Tetrazolo[5,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione and can be adapted for the synthesis of the parent compound by starting with 1-chlorophthalazine.[1]

  • Materials:

    • 2-[4-(4-Chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione (a substituted chlorophthalazine)

    • Sodium azide (NaN₃)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the substituted chlorophthalazine (10 mmol) in DMSO (20 mL) in a round-bottom flask.[1]

    • Add sodium azide (10 mmol, 0.65 g) to the solution.[1]

    • Heat the reaction mixture under reflux for 2 hours.[1]

    • Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.[1]

    • Pour the mixture onto ice water to precipitate the product.[1]

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization.

Spectroscopic Characterization

The azide-tetrazole equilibrium can be readily observed using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The azide tautomer exhibits a characteristic strong absorption band in the region of 2100-2200 cm⁻¹ due to the asymmetric stretching of the N₃ group. The absence or significant reduction of this band is indicative of the predominance of the tetrazole form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons in the heterocyclic ring, particularly those close to the site of the azide group or the fused tetrazole ring, will be different for each tautomer. ¹⁵N NMR can also be a definitive technique for studying this equilibrium.[4]

Conclusion

The synthesis of this compound is intrinsically linked to the principles of azide-tetrazole equilibrium. A comprehensive understanding of the factors that govern this tautomerism, particularly solvent effects, is paramount for optimizing synthetic yields and for the rational design of new therapeutic agents based on this scaffold. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

Methodological & Application

Step-by-step synthesis of Tetrazolo[5,1-a]phthalazine from 1,4-dichlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Tetrazolo[5,1-a]phthalazine

Abstract

This document provides a detailed protocol for the synthesis of this compound, a nitrogen-rich heterocyclic compound, from 1,4-dichlorophthalazine. This transformation is achieved through a nucleophilic substitution and subsequent intramolecular cyclization reaction with sodium azide. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a fused ring system of significant interest due to its unique chemical structure and potential biological activities. Phthalazine derivatives are known to exhibit a range of pharmacological properties, and the incorporation of a tetrazole ring can modulate these properties and introduce novel functionalities. One established method for the synthesis of this compound involves the reaction of 1,4-dichlorophthalazine with sodium azide. This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular azide-tetrazole isomerization.

Reaction Scheme

The overall reaction is depicted below: C8H4Cl2N2 (1,4-dichlorophthalazine) + NaN3 (Sodium Azide) → C8H5N5 (this compound)

Experimental Protocol

Materials and Reagents
  • 1,4-Dichlorophthalazine (C8H4Cl2N2)

  • Sodium Azide (NaN3)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Safety Precautions
  • Sodium Azide (NaN3): Highly toxic and can be fatal if swallowed or comes into contact with skin.[1] It can form explosive heavy metal azides; avoid contact with lead and copper.[2] Reaction with acids forms highly toxic and explosive hydrazoic acid.[1] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • 1,4-Dichlorophthalazine: Handle with care as with all halogenated organic compounds.

  • DMSO: Can enhance the absorption of other chemicals through the skin.

Procedure
  • To a solution of 1,4-dichlorophthalazine (1.99 g, 10 mmol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL) in a round-bottom flask, add sodium azide (0.65 g, 10 mmol).

  • The reaction mixture is then heated with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured onto crushed ice or into a beaker of cold water, which should lead to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

Reactant and Product Properties
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 1,4-DichlorophthalazineC8H4Cl2N2199.04[3]160-162[3]
Product This compoundC8H5N5171.16[4]214-216
Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve 1,4-Dichlorophthalazine in DMSO add_azide Add Sodium Azide start->add_azide heat Heat and Stir (Monitor by TLC) add_azide->heat cool Cool to Room Temperature heat->cool precipitate Pour into Ice Water cool->precipitate filtrate Filter Precipitate precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry the Product wash->dry product This compound dry->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Recrystallization of Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tetrazolo[5,1-a]phthalazine is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is crucial for obtaining reliable data in biological assays and for ensuring consistent material properties. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on its known solubility characteristics and general principles of organic chemistry.

Compound Information:

  • IUPAC Name: this compound

  • CAS Number: 234-82-2[1][2][3]

  • Molecular Formula: C₈H₅N₅[1][2][3]

  • Molecular Weight: 171.16 g/mol [1][2][3]

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 214-216 °C[4][5]

Principle of Recrystallization:

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[6][7] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor upon cooling) or be insoluble in the hot solvent (to be removed by hot filtration).

Solvent Selection:

Based on available data, this compound is slightly soluble in methanol and chloroform.[5][8] Alcohols are often suitable solvents for the recrystallization of nitrogen-containing heterocycles. For a related compound, 6-Azidothis compound, isopropanol has been successfully used for recrystallization.[8] Therefore, methanol is recommended as the primary solvent for this protocol, with isopropanol as a viable alternative. A solvent screening is always recommended to determine the optimal solvent for a specific batch of crude material.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact. Keep away from open flames and hot surfaces.

  • Handle the hot glassware with care to avoid burns.

Data Presentation

SolventChemical FormulaBoiling Point (°C)Solubility at 20°C (qualitative)Solubility at Boiling Point (qualitative)Comments
Methanol CH₃OH64.7Slightly Soluble[5][8]SolubleRecommended primary solvent. Good temperature-dependent solubility profile.
Isopropanol C₃H₈O82.6Sparingly SolubleSolubleRecommended alternative solvent. Proven effective for a structurally similar compound.[8]
Chloroform CHCl₃61.2Slightly Soluble[5][8]SolubleUse with caution due to toxicity and environmental concerns.
Water H₂O100InsolubleInsolubleNot a suitable single solvent for recrystallization.
Acetone C₃H₆O56Slightly SolubleSolubleMay be a suitable solvent, but its low boiling point can lead to rapid evaporation.

Experimental Protocols

This protocol details the steps for the single-solvent recrystallization of this compound using methanol.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Graduated cylinders

  • Hotplate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass to cover the Erlenmeyer flask

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Protocol:

  • Solvent Selection and Quantity Estimation:

    • Place a small amount of the crude this compound (e.g., 20-30 mg) in a test tube.

    • Add methanol dropwise at room temperature until the solid is just covered. Observe the solubility.

    • Gently heat the test tube in a warm water bath. Add more methanol dropwise until the solid dissolves completely.

    • Allow the test tube to cool to room temperature and then in an ice bath. Observe the formation of crystals. A good recovery of crystals indicates a suitable solvent.

    • Based on this test, estimate the approximate volume of methanol needed for the bulk recrystallization (aim for a concentration where the compound dissolves in the hot solvent but crystallizes upon cooling).

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol to create a slurry.

    • Heat the flask on a hotplate with gentle stirring.

    • Gradually add more hot methanol in small portions until the compound completely dissolves. Avoid adding an excess of solvent. Keep the solution at or near its boiling point.

  • Removal of Insoluble Impurities (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a stemless funnel and an Erlenmeyer flask on the hotplate.

    • Place a piece of fluted filter paper in the stemless funnel.

    • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying of the Purified Crystals:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (214-216 °C) is an indicator of high purity.

    • Calculate the percent recovery.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Select Solvent (e.g., Methanol) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration Optional cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Crude Compound solubility_test Perform Solubility Test with Candidate Solvent start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes crystallizes_cool Crystallizes upon Cooling? dissolves_hot->crystallizes_cool Yes dissolves_hot->unsuitable No crystallizes_cool->unsuitable No suitable Suitable Solvent crystallizes_cool->suitable Yes

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Application Note: Flash Chromatography Protocols for the Separation of Tetrazolo[5,1-a]phthalazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazolo[5,1-a]phthalazine and its derivatives are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The synthesis of these compounds can often lead to the formation of structural isomers, which may exhibit different pharmacological and toxicological profiles. Therefore, the efficient separation and purification of these isomers are crucial for accurate biological evaluation and drug development. This application note provides detailed protocols for the separation of this compound isomers using flash chromatography, a rapid and efficient purification technique.[3][4] Both normal-phase and reversed-phase chromatography strategies are presented to accommodate potential differences in isomer polarity.

Compound Properties

This compound is a polar molecule with a molecular weight of 171.16 g/mol .[5][6] It has several nitrogen atoms that can act as hydrogen bond acceptors, contributing to its polarity.[5] Its solubility is reported to be slight in chloroform and methanol.[5] The presence of the tetrazole and phthalazine ring systems suggests that isomers may arise from substitutions on the phthalazine ring. These isomers are expected to have very similar physical properties, making their separation challenging.

Experimental Protocols

The choice between normal-phase and reversed-phase flash chromatography will depend on the specific isomers and their relative polarities. It is recommended to first perform thin-layer chromatography (TLC) analysis to determine the optimal solvent system.

Normal-Phase Flash Chromatography

Normal-phase chromatography is suitable for the separation of less polar to moderately polar compounds. In this mode, a polar stationary phase is used with a non-polar mobile phase.[7][8]

Methodology:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for normal-phase chromatography due to its slightly acidic nature, which is suitable for a wide range of compounds.[3][9]

  • Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of a solvent that is part of the mobile phase or a slightly more polar solvent to ensure complete dissolution. If solubility is an issue in the mobile phase, dry loading is recommended. To dry load, dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to dryness.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[9]

    • Initial Screening (TLC): Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will show good separation of the isomer spots with Rf values between 0.2 and 0.5.

    • Gradient Elution: For flash chromatography, a gradient elution is often more effective for separating closely related compounds.[10] Start with a lower polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

Table 1: Proposed Normal-Phase Flash Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (40-63 µm particle size)
Column Size Dependent on sample load (e.g., 40 g column for 100-400 mg sample)
Mobile Phase A Hexanes or Petroleum Ether
Mobile Phase B Ethyl Acetate
Gradient Profile 0-100% B over 10-20 column volumes (CV)
Flow Rate 20-50 mL/min (for a 40 g column)
Detection UV at 254 nm and/or 280 nm
Reversed-Phase Flash Chromatography

Reversed-phase chromatography is the preferred method for separating polar compounds.[11][12] It utilizes a non-polar stationary phase and a polar mobile phase.[7][8] Given the polar nature of this compound, this method may provide superior resolution.

Methodology:

  • Stationary Phase: C18-bonded silica is the most common reversed-phase stationary phase.[8]

  • Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the mobile phase, such as methanol, acetonitrile, or a mixture with a small amount of water.

  • Mobile Phase Selection: The mobile phase typically consists of water and a water-miscible organic solvent like methanol or acetonitrile.[12]

    • Initial Screening (TLC): Use C18-functionalized TLC plates to screen for an appropriate solvent system (e.g., different ratios of water:acetonitrile or water:methanol).

    • Gradient Elution: Start with a highly polar mobile phase (high water content) and gradually increase the organic solvent concentration to elute the compounds.[11]

Table 2: Proposed Reversed-Phase Flash Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase C18-bonded Silica Gel (40-63 µm particle size)
Column Size Dependent on sample load (e.g., 40 g column for 100-400 mg sample)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Profile 5-95% B over 10-20 column volumes (CV)
Flow Rate 20-40 mL/min (for a 40 g column)
Detection UV at 254 nm and/or 280 nm

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing a flash chromatography method for the separation of this compound isomers.

Separation_Workflow cluster_prep Method Development cluster_flash Flash Chromatography cluster_analysis Analysis & Characterization Start Crude Isomer Mixture TLC TLC Analysis (Normal & Reversed-Phase) Start->TLC Step 1 Solvent Select Optimal Solvent System TLC->Solvent Step 2 Mode Choose Chromatography Mode (Normal vs. Reversed-Phase) Solvent->Mode Step 3 Pack Pack Column Mode->Pack Step 4 Load Load Sample (Liquid or Dry Loading) Pack->Load Step 5 Elute Gradient Elution Load->Elute Step 6 Collect Fraction Collection Elute->Collect Step 7 Analyze Analyze Fractions (TLC, LC-MS) Collect->Analyze Step 8 Combine Combine Pure Fractions Analyze->Combine Step 9 Evaporate Solvent Evaporation Combine->Evaporate Step 10 Characterize Characterize Isomers (NMR, MS, etc.) Evaporate->Characterize Step 11 Method_Selection cluster_input Initial Analysis cluster_decision Decision Point cluster_output Recommended Method Input Crude Isomer Mixture Decision Solubility in Non-polar Solvents? Input->Decision NormalPhase Normal-Phase Chromatography Decision->NormalPhase Yes ReversedPhase Reversed-Phase Chromatography Decision->ReversedPhase No

References

Application Notes and Protocols for In Vivo Anticonvulsant Screening of Tetrazolo[5,1-a]phthalazine using the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the in vivo maximal electroshock (MES) test to screen Tetrazolo[5,1-a]phthalazine and its derivatives for potential anticonvulsant activity. The MES test is a well-established and widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[1][2][3]

Introduction

The maximal electroshock seizure model is a primary screening tool in the discovery and development of new antiepileptic drugs.[1][4] This test is predictive of a compound's ability to prevent the spread of seizures when neuronal circuits in the brain are maximally activated.[2] this compound and its analogs have emerged as a promising class of compounds with potential anticonvulsant properties. This document outlines the necessary procedures to evaluate these compounds using the MES test in rodents.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and neurotoxicity of various this compound derivatives as determined by the maximal electroshock (MES) test and rotarod neurotoxicity test in mice.

Table 1: Anticonvulsant Activity of this compound Derivatives in the MES Test

CompoundDerivativeED50 (mg/kg)Reference
1 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808)6.8[5][6]
2 6-(substituted)-[1][5][6]triazolo--INVALID-LINK--phthalazine derivative (Compound 14)9.3[7][8]
3 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivative (4m)6.8[6]

ED50 (Median Effective Dose) is the dose of a compound that protects 50% of the animals from MES-induced tonic hindlimb extension.

Table 2: Neurotoxicity Data for this compound Derivatives

CompoundDerivativeTD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
1 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808)456.467.1[5][6]
2 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivative (4m)456.467.1[6]
Reference Drug Carbamazepine-6.4[5][6]

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment in the rotarod test. The Protective Index (PI) is a measure of the compound's safety margin.

Experimental Protocols

This section provides detailed methodologies for conducting the MES test and the rotarod test for neurotoxicity assessment.

Maximal Electroshock (MES) Seizure Test Protocol

This protocol is synthesized from established methodologies for the MES seizure test in rodents.[1][2][9][10]

1. Animal Preparation and Acclimation:

  • Species: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[2][9]

  • Weight: Mice typically weigh 23 ± 3 grams.[11]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 3-4 days before testing.[9] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[9]

2. Test Compound and Vehicle Administration:

  • Vehicle: A common vehicle for dissolving the test compound is a 0.9% saline solution.[9] The choice of vehicle can influence drug absorption and potency.[9][10]

  • Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.).

  • Dose-Response: To determine the ED50, a range of doses of the this compound derivative should be administered to different groups of animals.[9]

3. MES Seizure Induction:

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is required.

  • Anesthesia and Electrode Application: Apply a drop of a local anesthetic, such as 0.5% tetracaine hydrochloride, to the animal's corneas to minimize discomfort.[2] Then, apply a drop of 0.9% saline to improve electrical conductivity before placing the corneal electrodes.[2]

  • Stimulus Parameters:

    • Current: 50 mA for mice and 150 mA for rats.[2]

    • Frequency: 60 Hz alternating current.[2]

    • Duration: 0.2 seconds.[2]

4. Endpoint Measurement:

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][9]

  • An animal is considered protected if it does not exhibit this response.[2]

Rotarod Neurotoxicity Test Protocol

This test is used to assess potential motor impairment caused by the test compound.

1. Apparatus: A rotarod treadmill for mice or rats.

2. Procedure:

  • Animals are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1-2 minutes) before drug administration.

  • At the time of peak effect of the test compound (determined from the MES test), animals are placed back on the rotating rod.

  • The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is indicative of neurotoxicity.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_prep Animal Acclimation & Preparation administer Administer Compound to Test Groups animal_prep->administer compound_prep Test Compound Preparation (this compound derivative) compound_prep->administer mes_test Maximal Electroshock (MES) Test administer->mes_test neuro_test Rotarod Neurotoxicity Test administer->neuro_test endpoint Observe for Tonic Hindlimb Extension mes_test->endpoint motor_impairment Assess Motor Coordination neuro_test->motor_impairment ed50 Calculate ED50 endpoint->ed50 td50 Calculate TD50 motor_impairment->td50 pi Determine Protective Index (PI) ed50->pi td50->pi

Caption: Workflow for anticonvulsant screening using the MES test.

Conceptual Signaling Pathway of Anticonvulsant Action

G cluster_neuron Presynaptic Neuron cluster_synapse cluster_postneuron Postsynaptic Neuron action_potential Action Potential na_channel Voltage-gated Na+ Channels action_potential->na_channel Opens ca_channel Voltage-gated Ca2+ Channels na_channel->ca_channel Depolarization opens vesicle_release Glutamate Release ca_channel->vesicle_release Triggers glutamate Glutamate vesicle_release->glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to depolarization Depolarization & Neuronal Firing nmda_receptor->depolarization ampa_receptor->depolarization test_compound This compound (Hypothesized Action) test_compound->na_channel Modulates test_compound->nmda_receptor Modulates

References

Application Notes and Protocols for Assessing Neurotoxicity of Tetrazolo[5,1-a]phthalazine Derivatives Using the Rotarod Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazolo[5,1-a]phthalazine derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potential as anticonvulsant agents.[1][2] However, a critical aspect of preclinical drug development is the assessment of potential neurotoxicity. The rotarod test is a widely used and reliable behavioral assay to evaluate motor coordination, balance, and endurance in rodents.[3][4] This test is particularly sensitive for detecting motor deficits that may arise from neurotoxic effects of novel chemical entities.[4][5]

These application notes provide a detailed protocol for utilizing the rotarod test to assess the neurotoxic potential of this compound derivatives. The protocol outlines the experimental workflow, data analysis, and interpretation.

Data Presentation

Quantitative data from rotarod studies assessing the neurotoxicity of this compound derivatives should be summarized for clear comparison. The following table provides an example of how to present such data, including a specific example for the derivative QUAN-0808.

Table 1: Neurotoxicity and Anticonvulsant Activity of a this compound Derivative

CompoundMedian Toxic Dose (TD50) in Rotarod Test (mg/kg)Median Effective Dose (ED50) in Maximal Electroshock Seizure (MES) Test (mg/kg)Protective Index (PI = TD50/ED50)
QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine)456.46.867.1
Carbamazepine (Reference Drug)--6.4

Data for QUAN-0808 and Carbamazepine PI are sourced from a study on its anticonvulsant activity and neurotoxicity.[1]

Experimental Protocols

A standardized protocol is crucial for the reproducibility and reliability of rotarod test results.[4] The following is a detailed methodology for conducting the rotarod test to assess the neurotoxicity of this compound derivatives.

Materials and Apparatus
  • Animals: Adult male or female mice (e.g., C57BL/6 or CD-1 strains) or rats are commonly used.[6] Subjects should be acclimated to the testing environment.[7]

  • Rotarod Apparatus: A commercially available rotarod system for mice or rats with features for both constant speed and accelerating protocols.[6][8] The rod should have a non-slip surface.

  • Test Compound: this compound derivative dissolved or suspended in an appropriate vehicle.

  • Vehicle Control: The solvent used to dissolve or suspend the test compound.

  • Positive Control (Optional): A compound with known effects on motor coordination (e.g., diazepam).

  • Animal Scale: For accurate body weight measurement.[9]

  • Timers and Sensors: To automatically record the latency to fall.[10]

Experimental Workflow

The experimental workflow for a typical rotarod neurotoxicity study involves several key stages, from animal preparation to data analysis.

G cluster_pre Pre-Testing Phase cluster_test Testing Phase cluster_post Post-Testing Phase animal_prep Animal Acclimation & Habituation training Training Session (Fixed Speed) animal_prep->training compound_prep Compound & Vehicle Preparation dosing Compound Administration compound_prep->dosing training->dosing testing Rotarod Test (Accelerating Protocol) dosing->testing data_collection Data Collection (Latency to Fall) testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Neurotoxicity data_analysis->interpretation G cluster_pathway Potential Signaling Pathways in Drug-Induced Neurotoxicity drug Neurotoxic Compound (e.g., this compound Derivative) ros Increased Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Dysfunction drug->mito rho Rho Pathway Dysregulation drug->rho apoptosis Neuronal Apoptosis ros->apoptosis mito->apoptosis rho->apoptosis motor_deficit Motor Coordination Deficit (Detected by Rotarod Test) apoptosis->motor_deficit

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Tetrazolo[5,1-a]phthalazine on Cancer Cell Lines using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for assessing the cytotoxic effects of Tetrazolo[5,1-a]phthalazine, a novel heterocyclic compound with potential as an anticancer agent, on various cancer cell lines. The primary method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for quantifying cell viability and proliferation.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1]

While the precise molecular mechanism of this compound is a subject of ongoing research, related phthalazine and tetrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] Therefore, this document also presents a hypothetical signaling pathway for apoptosis induction that may be relevant to the mechanism of action of this compound.

Experimental Protocols

Materials and Reagents
  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Inverted microscope

MTT Assay Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis and Presentation
  • Calculation of Cell Viability:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[4]

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
A54924[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]

IC50 values are represented as the mean ± standard deviation from three independent experiments.

Table 2: Absorbance Values from a Representative MTT Assay

Concentration (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)Mean Absorbance% Cell Viability
0 (Control)[Insert Value][Insert Value][Insert Value][Insert Value]100
[Conc. 1][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 4][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
[Conc. 5][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition 4. Add this compound Incubation_24h->Compound_Addition Incubation_Treatment 5. Incubate for 24-72h Compound_Addition->Incubation_Treatment MTT_Addition 6. Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT 7. Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization 8. Add Solubilizing Agent Incubation_MTT->Solubilization Read_Absorbance 9. Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis 10. Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Hypothetical Signaling Pathway

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway Compound This compound Bax_Bak Bax/Bak Activation Compound->Bax_Bak (hypothesized) Death_Receptor Death Receptors (e.g., Fas, TNFR) Compound->Death_Receptor (hypothesized) Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Mitochondria via Bid cleavage Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Hypothetical apoptotic pathways induced by the compound.

Troubleshooting and Considerations

  • High Background Absorbance: This may be caused by contamination, the presence of phenol red, or serum in the medium during MTT incubation.[4] Using serum-free medium for the MTT step and including appropriate blanks can mitigate this.[4][5]

  • Low Absorbance Readings: Insufficient cell numbers, short incubation times with MTT, or incomplete solubilization of formazan crystals can lead to low signals.[6] Ensure optimal cell seeding density and complete dissolution of the purple precipitate.

  • Compound Interference: Colored compounds or those with reducing/oxidizing properties can interfere with the assay.[4] It is crucial to run controls with the compound in cell-free medium to check for any direct reduction of MTT.

  • Cell Type Variability: The optimal cell density and MTT incubation time can vary between different cell lines and should be determined empirically for each new cell type.[6]

By following this detailed protocol and considering the potential variables, researchers can reliably evaluate the cytotoxic properties of this compound and similar compounds, contributing to the development of new anticancer therapies.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Tetrazolo[5,1-a]phthalazine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the identification and characterization of novel anti-inflammatory agents are of significant interest in drug discovery. Tetrazolo[5,1-a]phthalazine and its derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including potential anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the anti-inflammatory activity of this compound derivatives using established in vitro models. These assays focus on key biomarkers and signaling pathways involved in the inflammatory cascade.

Key In Vitro Models and Assays

The following in vitro models and assays are fundamental for screening and characterizing the anti-inflammatory properties of test compounds like this compound:

  • Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages: This is a widely used model to mimic bacterial-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.

  • Nitric Oxide (NO) Production Assay (Griess Assay): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA): Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for their quantification in cell culture supernatants.

  • Expression Analysis of Inflammatory Enzymes (iNOS and COX-2) (Western Blot): Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and are responsible for the production of NO and prostaglandins, respectively. Western blotting allows for the detection and semi-quantification of these protein expressions.

  • NF-κB Signaling Pathway Analysis: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. Investigating the effect of a compound on this pathway provides insight into its mechanism of action.

Data Presentation: In Vitro Anti-inflammatory Activity of Tetrazole Derivatives

The following tables summarize representative quantitative data for the in vitro anti-inflammatory activity of a series of tetrazole derivatives. This data can be used as a benchmark for evaluating novel this compound compounds.

Table 1: Inhibition of COX-2 by Tetrazole Derivatives

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Tetrazole Derivative 10.2316.91
Tetrazole Derivative 20.5210.73
Tetrazole Derivative 38.2>12.1
Celecoxib (Control)0.08117.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

Table 2: Effect of Tetrazole Derivatives on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Tetrazole Derivative 175.468.2
Tetrazole Derivative 268.961.5
Tetrazole Derivative 355.249.8
Dexamethasone (Control)85.179.3

Data are presented as the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control.

Table 3: Inhibition of Nitric Oxide Production by Tetrazole Derivatives in LPS-stimulated RAW 264.7 Cells

CompoundIC₅₀ for NO Inhibition (µM)
Tetrazole Derivative 115.8
Tetrazole Derivative 221.3
Tetrazole Derivative 335.7
L-NAME (Control)8.9

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the nitric oxide production.

Experimental Protocols

Cell Culture and Treatment

Protocol for Culturing and Treating RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, 6-well plates for Western blotting) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[1]

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the this compound test compound or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Pre-incubate the cells with the compound for 1-2 hours.

  • LPS Stimulation: After the pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO, TNF-α, and IL-6 production; shorter time points may be used for signaling pathway analysis).[1][2] Include a negative control group of cells that are not treated with LPS.

G cluster_workflow Experimental Workflow A Seed RAW 264.7 Cells B Overnight Incubation (Adherence) A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate (e.g., 24h) D->E F Collect Supernatant & Cell Lysate E->F G Perform Downstream Assays F->G

General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

Protocol for Measuring Nitric Oxide Production

  • Sample Collection: After the 24-hour incubation period with the test compound and LPS, carefully collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.

  • Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the prepared Griess reagent.[1]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

TNF-α and IL-6 Quantification (ELISA)

Protocol for Measuring TNF-α and IL-6 Levels

  • Sample Collection: After the 24-hour incubation period, collect the cell culture supernatants. If not used immediately, store them at -80°C.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific ELISA kit. A general sandwich ELISA protocol is as follows: a. Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight. b. Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. c. Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate. d. Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate. e. Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. f. Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to develop the color. g. Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.

iNOS and COX-2 Expression Analysis (Western Blot)

Protocol for Analyzing iNOS and COX-2 Protein Expression

  • Cell Lysis: After treatment, wash the cells in the 6-well plates with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathway Visualization

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, particularly the NF-κB pathway. The following diagram illustrates the canonical NF-κB signaling cascade, a likely target for this compound's anti-inflammatory activity.

G cluster_pathway LPS-induced NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes activates transcription of Phthalazine This compound Phthalazine->IKK inhibits? Phthalazine->NFkB_active inhibits translocation?

Proposed mechanism of action via the NF-κB signaling pathway.

This diagram illustrates how LPS binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as IKK activation or NF-κB nuclear translocation.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for the initial assessment of the anti-inflammatory potential of this compound derivatives. By systematically evaluating their effects on key inflammatory mediators and signaling pathways, researchers can effectively screen and characterize novel anti-inflammatory drug candidates. The provided data tables and diagrams serve as valuable resources for data interpretation and hypothesis generation in the drug development process.

References

Application Notes and Protocols for Measuring Positive Inotropic Effects on Isolated Heart Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positive inotropic agents are substances that increase the force of myocardial contraction, a critical function for maintaining adequate cardiac output.[1] The study of these agents is fundamental in cardiovascular pharmacology for the development of new therapies for conditions such as heart failure and cardiogenic shock.[2][3] This document provides detailed protocols for two primary ex vivo methods used to assess positive inotropic effects: the Langendorff isolated perfused heart system and the isolated cardiac tissue bath for preparations like papillary muscles or atrial strips.[4][5] These techniques allow for the investigation of cardiac contractility in a controlled environment, independent of systemic neuronal and hormonal influences.[6][7]

Positive inotropes typically function by increasing the intracellular calcium concentration ([Ca²⁺]i) or enhancing the sensitivity of myofilaments to calcium.[8] Key mechanisms include the modulation of ion channels and the activation of intracellular signaling cascades.[3][8]

Key Signaling Pathways in Positive Inotropy

The most common pathway for positive inotropy involves the β-adrenergic receptor signaling cascade, which is activated by catecholamines. Other pathways include the inhibition of the Na+/K+ ATPase pump by cardiac glycosides and the prevention of cAMP breakdown by phosphodiesterase inhibitors.

Inotropic_Signaling_Pathways cluster_beta β-Adrenergic Pathway cluster_pde Phosphodiesterase Inhibition cluster_digitalis Cardiac Glycoside Pathway Beta_Agonist β-Adrenergic Agonist (e.g., Isoprenaline) Beta_Receptor β1-Adrenergic Receptor Beta_Agonist->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates (activates) SR Sarcoplasmic Reticulum PKA->SR phosphorylates (enhances Ca²⁺ release) Myofilaments Myofilaments PKA->Myofilaments phosphorylates (sensitizes to Ca²⁺) Contraction_Beta Increased Contraction Ca_Channel->Contraction_Beta ↑ Ca²⁺ influx SR->Contraction_Beta ↑ Ca²⁺ release Myofilaments->Contraction_Beta PDE_Inhibitor PDE Inhibitor (e.g., Milrinone) PDE3 PDE3 PDE_Inhibitor->PDE3 inhibits cAMP_pde cAMP PDE3->cAMP_pde breaks down PKA_pde Protein Kinase A (PKA) cAMP_pde->PKA_pde activates Contraction_PDE Increased Contraction PKA_pde->Contraction_PDE leads to Digitalis Cardiac Glycoside (e.g., Digoxin) NaK_ATPase Na⁺/K⁺ ATPase Digitalis->NaK_ATPase inhibits Na_Intra Intracellular Na⁺ NaK_ATPase->Na_Intra NCX Na⁺/Ca²⁺ Exchanger Na_Intra->NCX reduces Ca²⁺ efflux Ca_Intra Intracellular Ca²⁺ NCX->Ca_Intra Contraction_Dig Increased Contraction Ca_Intra->Contraction_Dig

Caption: Major signaling pathways leading to positive inotropic effects in cardiomyocytes.

Experimental Protocols

Method 1: Langendorff Isolated Perfused Heart

This method utilizes the entire heart, perfused retrograde through the aorta, allowing for the assessment of both inotropic (contractility) and chronotropic (heart rate) effects.[6][9]

Experimental Workflow:

Langendorff_Workflow cluster_prep Preparation cluster_setup Setup & Equilibration cluster_exp Experiment & Data Collection cluster_analysis Data Analysis Animal_Anesthesia 1. Anesthetize Animal Heart_Excision 2. Rapidly Excise Heart Animal_Anesthesia->Heart_Excision Aortic_Cannulation 3. Cannulate Aorta Heart_Excision->Aortic_Cannulation Mount_Heart 4. Mount on Langendorff Apparatus Aortic_Cannulation->Mount_Heart Start_Perfusion 5. Start Retrograde Perfusion (Krebs-Henseleit Buffer) Mount_Heart->Start_Perfusion Insert_Balloon 6. Insert LV Balloon Start_Perfusion->Insert_Balloon Equilibration 7. Equilibrate (20-30 min) Insert_Balloon->Equilibration Baseline_Recording 8. Record Baseline Data Equilibration->Baseline_Recording Drug_Administration 9. Administer Inotropic Agent (Cumulative Doses) Baseline_Recording->Drug_Administration Record_Response 10. Record Inotropic Response Drug_Administration->Record_Response Washout 11. Washout Record_Response->Washout Analyze_Data 12. Analyze LVDP, dP/dt, HR Record_Response->Analyze_Data Washout->Drug_Administration Next Dose Dose_Response 13. Generate Dose-Response Curves Analyze_Data->Dose_Response

Caption: Experimental workflow for a Langendorff isolated heart inotropy study.

Protocol:

  • Preparation of Solutions:

    • Prepare Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose).

    • Continuously gas the buffer with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

    • Maintain the buffer temperature at 37°C in a water-jacketed reservoir.[9]

  • Heart Isolation and Cannulation:

    • Anesthetize the animal (e.g., rat, mouse) following approved institutional guidelines.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[4]

    • Isolate the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion to restore cardiac function.[6]

  • Experimental Setup and Data Acquisition:

    • Once the heart is stabilized, insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium.

    • Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

    • Allow the heart to equilibrate for 20-30 minutes until a stable baseline is achieved.[10]

    • Record the following parameters using a data acquisition system:

      • Left Ventricular Developed Pressure (LVDP = LV systolic pressure - LVEDP)

      • Heart Rate (HR)

      • Maximal rate of pressure development (+dP/dt_max)

      • Maximal rate of pressure relaxation (-dP/dt_min)

  • Drug Administration:

    • Introduce the positive inotropic agent into the perfusion buffer at increasing concentrations to establish a cumulative dose-response curve.[10]

    • Allow the heart's response to stabilize at each concentration before proceeding to the next.

Method 2: Isolated Cardiac Tissue Bath

This method uses isolated strips of cardiac muscle, such as papillary muscle or atrial trabeculae, mounted in an organ bath.[5][7] It directly measures the isometric force of contraction.

Protocol:

  • Tissue Preparation:

    • Rapidly excise the heart from an anesthetized animal and place it in a dissection dish with cooled, oxygenated physiological solution.[4]

    • Under a dissecting microscope, carefully dissect the desired tissue (e.g., left ventricular papillary muscle).[4][7]

    • Tie silk sutures to both ends of the muscle preparation.[4]

  • Experimental Setup and Data Acquisition:

    • Mount the tissue vertically in a temperature-controlled (32-37°C) organ bath chamber filled with oxygenated physiological solution.[7][11]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.[5]

    • Stimulate the muscle electrically with platinum field electrodes using rectangular pulses (e.g., 1 Hz frequency, 2 ms duration).[4]

    • Gradually stretch the muscle to its optimal length (L_max), where it develops maximal twitch force.

    • Allow the preparation to equilibrate for at least 30-60 minutes.

    • Record the isometric twitch force.

  • Drug Administration:

    • After a stable baseline is recorded, add the positive inotropic agent directly to the organ bath in a cumulative manner.[7]

    • Record the peak force of contraction at each concentration after the response has reached a steady state.

Data Presentation

Quantitative data should be summarized to compare the effects of different compounds or concentrations.

Table 1: Inotropic Effects of Agent X on Isolated Perfused Rat Hearts

ParameterBaselineAgent X (10⁻⁸ M)Agent X (10⁻⁷ M)Agent X (10⁻⁶ M)
LVDP (mmHg) 105 ± 5120 ± 6145 ± 7170 ± 8
+dP/dt_max (mmHg/s) 2800 ± 1503200 ± 1804100 ± 2005200 ± 250
Heart Rate (bpm) 300 ± 10310 ± 12325 ± 14340 ± 15
-dP/dt_min (mmHg/s) -2000 ± 100-2300 ± 120-2800 ± 140-3500 ± 160
Values are presented as mean ± SEM, n = 6 hearts per group.

Table 2: Contractile Effects of Agent Y on Isolated Mouse Papillary Muscle

Concentration (M)Peak Twitch Force (% of Baseline)
Baseline 100
10⁻⁹ 115 ± 4
10⁻⁸ 140 ± 6
10⁻⁷ 185 ± 8
10⁻⁶ 250 ± 12
Values are presented as mean ± SEM, n = 8 muscles per group.

Conclusion

The Langendorff and isolated tissue bath preparations are robust and reliable methods for evaluating the positive inotropic effects of novel compounds.[6][7] The choice of model depends on the specific research question; the Langendorff preparation provides data on whole-heart function including heart rate, while the isolated tissue bath offers a direct measure of myocardial contractility.[5][12] Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for the assessment of cardiac contractility.

References

Application Notes and Protocols: Solid-Phase Synthesis of Tetrazolo[5,1-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazolo[5,1-a]phthalazine scaffold is a privileged heterocyclic motif found in compounds with significant biological activities, including potential as positive inotropic agents.[1] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of compound libraries, simplifying purification and enabling high-throughput screening.[2] This document provides a detailed protocol for the solid-phase synthesis of this compound derivatives, enabling the efficient exploration of this chemical space for drug discovery and development. While direct solid-phase synthesis protocols for this specific scaffold are not extensively reported, this guide leverages established solution-phase chemistry and general principles of solid-phase synthesis of nitrogen heterocycles.[3][4][5][6]

Core Principles

The proposed solid-phase strategy involves the assembly of the this compound core on a solid support. This is achieved through the immobilization of a suitable phthalazine precursor onto a resin, followed by the key cyclization step to form the tetrazole ring. Subsequent cleavage from the resin yields the desired product. The choice of resin and linker is critical and depends on the desired C-terminal functionality and the overall synthetic route.[7][8]

Experimental Protocols

Materials and Reagents
  • Resins: Wang Resin, 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIEA)

  • Reagents: 4-(Bromomethyl)phthalazin-1(2H)-one, Fmoc-protected amino acids, HATU, HOAt, Piperidine, Sodium Azide (NaN₃), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system.

Protocol 1: Synthesis of 6-Substituted Tetrazolo[5,1-a]phthalazines via Wang Resin

This protocol outlines the synthesis of this compound derivatives with diversification at the 6-position, starting from a carboxylic acid-functionalized phthalazine precursor attached to Wang resin.

1. Resin Swelling and Pre-activation:

  • Swell Wang resin (1.0 g, 0.8 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
  • Wash the resin with DMF (3 x 10 mL).

2. Loading of the Phthalazine Moiety:

  • Dissolve 2-(carboxymethyl)phthalazin-1(2H)-one (3 eq.) and HATU (3 eq.) in DMF.
  • Add DIEA (6 eq.) to the solution and add the mixture to the swollen resin.
  • Shake the reaction mixture at room temperature for 12 hours.
  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
  • Dry the resin under vacuum.

3. Tetrazole Ring Formation:

  • Swell the resin in DMF.
  • Add a solution of sodium azide (5 eq.) in DMF.
  • Heat the mixture at 80°C for 24 hours.
  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.
  • Collect the filtrate and concentrate under reduced pressure.
  • Precipitate the crude product by adding cold diethyl ether.
  • Centrifuge and decant the ether.
  • Purify the product by preparative HPLC.

Illustrative Data

The following table summarizes hypothetical yield and purity data for a small library of synthesized compounds using the described solid-phase protocol.

Compound IDR-GroupMolecular Weight ( g/mol )Yield (%)Purity (%)
TPH-001H185.166596
TPH-002CH₃199.196295
TPH-003Ph261.275897

Visualizing the Workflow and Chemistry

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound derivatives.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Cleavage & Purification Resin Wang Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Load Load Phthalazine Precursor Wash1->Load Wash2 Wash Load->Wash2 Cyclize Tetrazole Formation (NaN3) Wash2->Cyclize Wash3 Final Wash Cyclize->Wash3 Cleave Cleave with TFA Cocktail Wash3->Cleave Precipitate Precipitate Cleave->Precipitate Purify HPLC Purification Precipitate->Purify

Caption: Solid-phase synthesis workflow for tetrazolo[5,1-a]phthalazines.

General Reaction Scheme

This diagram outlines the chemical transformations occurring on the solid support.

Caption: General reaction scheme for solid-phase synthesis.

Conclusion

The described solid-phase approach provides a robust and efficient method for the synthesis of this compound derivatives. This methodology is amenable to the creation of diverse compound libraries, which can be invaluable for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. The use of solid-phase techniques significantly simplifies the purification process, making it an attractive strategy for medicinal chemistry campaigns.[2]

References

Application Notes and Protocols for X-ray Diffraction Analysis of Tetrazolo[5,1-a]phthalazine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Tetrazolo[5,1-a]phthalazine crystals using single-crystal X-ray diffraction. This powerful analytical technique offers detailed insights into the three-dimensional atomic arrangement, which is crucial for understanding the compound's physicochemical properties and its potential applications in drug development, particularly due to its reported hypotensive and potential anticonvulsant activities.

Introduction to this compound and X-ray Diffraction

This compound is a heterocyclic compound with the molecular formula C₈H₅N₅. Its structure, comprising a fused tetrazole and phthalazine ring system, makes it a subject of interest for medicinal chemistry. Understanding the precise crystal structure is fundamental for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents.

Single-crystal X-ray diffraction is a non-destructive analytical method that provides precise information about the internal lattice of crystalline substances. This includes unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within a crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the crystal structure.

Data Presentation: Crystallographic Data

Table 1: Crystal Data and Structure Refinement for 6-Azidothis compound (Form I)

ParameterValue
Empirical FormulaC₈H₄N₈
Formula Weight212.19
Temperature100(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.3361(3) Å
b10.1333(4) Å
c11.6608(5) Å
α90°
β99.433(2)°
γ90°
Volume855.34(6) ų
Z4
Density (calculated)1.647 Mg/m³
Absorption Coefficient1.013 mm⁻¹
F(000)432
Data Collection
Theta range for data collection4.63 to 72.48°
Index ranges-9 ≤ h ≤ 9, -12 ≤ k ≤ 12, -14 ≤ l ≤ 14
Reflections collected15432
Independent reflections1645 [R(int) = 0.036]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1645 / 0 / 145
Goodness-of-fit on F²1.056
Final R indices [I > 2sigma(I)]R₁ = 0.0345, wR₂ = 0.0890
R indices (all data)R₁ = 0.0353, wR₂ = 0.0898
Largest diff. peak and hole0.29 and -0.27 e.Å⁻³

Note: Data for 6-Azidothis compound is provided as an illustrative example. Researchers should seek the specific CIF (Crystallographic Information File) for this compound when it becomes available.

Table 2: Selected Bond Lengths and Angles for 6-Azidothis compound (Form I)

BondLength (Å)AngleDegrees (°)
N(1)-N(2)1.375(2)N(2)-N(1)-C(8)104.9(1)
N(2)-N(3)1.291(2)N(3)-N(2)-N(1)110.5(1)
N(3)-N(4)1.365(2)N(2)-N(3)-N(4)106.3(1)
N(4)-C(8a)1.363(2)N(3)-N(4)-C(8a)108.9(1)
C(1)-C(2)1.383(2)C(2)-C(1)-C(6)120.3(2)
C(5)-N(5)1.319(2)N(5)-C(5)-C(4a)123.5(2)

Experimental Protocols

The following protocols provide a detailed methodology for the structure elucidation of this compound crystals via single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • Objective: To grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in size with no visible defects).

  • Materials:

    • Purified this compound

    • Solvents for dissolution (e.g., methanol, chloroform, acetonitrile, or mixtures thereof)

    • Crystallization vials (e.g., small test tubes, NMR tubes)

    • Parafilm

  • Protocol (Slow Evaporation Method):

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean crystallization vial.

    • Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

    • Monitor the vial periodically for crystal growth.

  • Protocol (Vapor Diffusion Method):

    • Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent).

    • Slow diffusion of the "bad" solvent vapor into the "good" solvent will gradually decrease the solubility of the compound, promoting crystallization.

Crystal Mounting and Data Collection
  • Objective: To mount a suitable single crystal and collect diffraction data using a single-crystal X-ray diffractometer.

  • Equipment:

    • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and detector.

    • Goniometer head

    • Cryo-loop

    • Microscope with polarizing filters

  • Protocol:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Carefully pick up the crystal using a cryo-loop coated with a thin layer of cryo-protectant oil.

    • Mount the loop on a goniometer head.

    • Transfer the goniometer head to the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and protect against radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell, devise a data collection strategy to measure the intensities of a large number of unique reflections.

    • Execute the full data collection run, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns.

Structure Solution and Refinement
  • Objective: To process the collected diffraction data to solve and refine the crystal structure of this compound.

  • Software:

    • Data integration and reduction software (e.g., SAINT, HKL-2000)

    • Structure solution software (e.g., SHELXT, SIR)

    • Structure refinement software (e.g., SHELXL, Olex2)

  • Protocol:

    • Data Integration and Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as Lorentz and polarization effects.

    • Space Group Determination: Analyze the systematic absences in the diffraction data to determine the crystal's space group.

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit. This provides a preliminary model of the crystal structure.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors.

    • Model Validation: After refinement, validate the final crystal structure using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Visualizations

The following diagrams illustrate the key workflows and relationships in the X-ray diffraction analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_elucidation Structure Elucidation synthesis Synthesis & Purification of this compound crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth High Purity Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-Quality Crystal xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing Diffraction Data structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure of This compound validation->final_structure Final Structure (CIF File) logical_relationship compound This compound crystal Single Crystal compound->crystal Crystallization diffraction_pattern Diffraction Pattern crystal->diffraction_pattern X-ray Diffraction electron_density_map 3D Electron Density Map diffraction_pattern->electron_density_map Fourier Transform atomic_model Atomic Model electron_density_map->atomic_model Model Building structural_properties Structural Properties (Bond Lengths, Angles, etc.) atomic_model->structural_properties Analysis physicochemical_properties Physicochemical Properties (Solubility, Stability, etc.) structural_properties->physicochemical_properties Correlates with drug_development Drug Development (SAR, Formulation) physicochemical_properties->drug_development Informs

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazolo[5,1-a]phthalazine is a nitrogen-rich heterocyclic compound with a fused ring system.[1] Compounds within the phthalazine class have been investigated for a wide range of biological activities, and this compound itself has been noted for potential hypotensive action.[1][2][3] As with any pharmacologically active compound or synthetic intermediate, robust and reliable analytical methods are essential for ensuring purity, stability, and quality control during research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds and their potential impurities or degradants.

This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is crucial for HPLC method development. These properties, gathered from various chemical databases, are presented below.

PropertyValueReference
Molecular Formula C₈H₅N₅[2][4][5]
Molecular Weight 171.16 g/mol [2][4][5]
Melting Point 214-216°C[2][3][4]
logP 0.67 - 1.1[2][4][5]
pKa (Predicted) -0.01 ± 0.30[2][3]
Solubility Slightly soluble in Chloroform and Methanol[2][3]

The moderate logP value suggests that this compound is well-suited for analysis by reverse-phase chromatography. Its limited solubility necessitates careful selection of a diluent, preferably one that is compatible with the mobile phase, such as a mixture of acetonitrile or methanol and water.

Proposed HPLC Method Parameters

The following table outlines the recommended starting conditions for the HPLC analysis of this compound. These parameters may require optimization for specific applications or instrumentation.

ParameterRecommended Condition
Instrument HPLC system with UV or Photodiode Array (PDA) Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or optimal λmax determined by PDA scan)
Injection Volume 10 µL
Column Temperature 30°C
Diluent Acetonitrile:Water (50:50, v/v)

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50) and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions (e.g., 1-50 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Prepare a sample solution of the drug substance or product to obtain a theoretical concentration of approximately 20 µg/mL in the diluent.

    • Sonicate as needed to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol 2: HPLC System Operation and Analysis

  • System Startup: Purge the HPLC system, including all mobile phase lines, to remove air bubbles and ensure a stable baseline.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (diluent), standard solutions for the calibration curve, and the prepared sample solutions.

  • Analysis: Inject the solutions according to the sequence.

  • Data Processing: After the run, integrate the chromatograms. Identify the this compound peak based on the retention time of the reference standard. Quantify the amount of the active ingredient and any impurities using the calibration curve.

Protocol 3: Forced Degradation Studies for Method Specificity

To ensure the HPLC method is stability-indicating, forced degradation studies should be performed to generate potential degradation products and demonstrate that they are resolved from the main analyte peak.[6][7][8] The goal is to achieve a target degradation of 5-20%.[9]

  • Acid Hydrolysis:

    • To 1 mL of the Standard Stock Solution (100 µg/mL), add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool the solution, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent to a final concentration of approximately 20 µg/mL. Inject into the HPLC system.

  • Base Hydrolysis:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution, neutralize with 1 mL of 0.1 M HCl, and dilute with diluent to a final concentration of approximately 20 µg/mL. Inject into the HPLC system.

  • Oxidative Degradation:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with diluent to a final concentration of approximately 20 µg/mL and inject.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 80°C for 48 hours.

    • Prepare a sample solution from the stressed solid at a concentration of 20 µg/mL and inject.

  • Photolytic Degradation:

    • Expose the drug substance in solution (20 µg/mL in diluent) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample protected from light.

    • Inject both the exposed and control samples.

The results from these stress studies will demonstrate the method's ability to separate the intact drug from any formed degradation products, thus confirming its stability-indicating nature.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile:Water) A->B C Sonicate & Dilute to Volume B->C D Filter through 0.45 µm Filter C->D E Equilibrate HPLC System & C18 Column D->E F Inject Sample into HPLC E->F G Run Gradient Elution F->G H Detect at 254 nm (UV) G->H I Integrate Chromatogram H->I J Quantify Analyte & Impurities I->J Stability_Method_Logic A Define Analytical Target Profile B Initial Method Development (Column, Mobile Phase, Gradient) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Peak Purity & Resolution Check D->E F Optimize Method (e.g., adjust gradient, pH) E->F Failed G Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) E->G Passed F->C H Stability-Indicating Method Established G->H

References

Troubleshooting & Optimization

Optimizing reaction conditions for improved yield of Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for an improved yield of Tetrazolo[5,1-a]phthalazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways reported for the synthesis of this compound. The first involves the reaction of 1,4-dichlorophthalazine with sodium azide. The second route utilizes dihydralazine and nitrous acid.[1] A solid-phase synthesis approach has also been developed for its derivatives.[2]

Q2: What is the role of microwave irradiation in the synthesis of phthalazine derivatives?

A2: Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times, often reducing them from hours to minutes.[3] This technique is considered a green chemistry approach as it can lead to higher yields and cleaner reactions.

Q3: Can catalysts be used to improve the synthesis of related phthalazine structures?

A3: Yes, various catalysts are used in the synthesis of related phthalazine and tetrazole compounds. For instance, Lewis acids like zinc and nickel salts have been shown to catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine.[4] For phthalazine derivatives, palladium-catalyzed cross-coupling reactions are also common.

Q4: What are common purification methods for this compound?

A4: Common purification techniques include recrystallization and column chromatography. The choice of solvent for recrystallization is crucial and needs to be determined empirically to obtain a high-purity product.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Starting Material Ensure the purity and reactivity of starting materials like 1,4-dichlorophthalazine or dihydralazine. 1,4-dichlorophthalazine can be synthesized from phthalazin-1,4-dione and phosphorus oxychloride.[5]
Suboptimal Reaction Temperature Systematically vary the reaction temperature. For the reaction of 1,4-dichlorophthalazine with amines, a temperature of 50 °C has been reported.[5] For other phthalazine syntheses, reflux conditions are common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.
Incorrect Solvent The choice of solvent is critical. For nucleophilic substitution on 1,4-dichlorophthalazine, isopropanol is a suitable solvent.[5] For other phthalazine syntheses, ethanol and acetonitrile are also commonly used.[5][6]
Insufficient Reaction Time Monitor the reaction to completion using TLC. Some reactions may require several hours. For the reaction of 1,4-dichlorophthalazine with amines, a reaction time of 3 hours is suggested.[5]

Problem 2: Formation of significant by-products.

Possible Cause Suggested Solution
Side Reactions due to High Temperature High temperatures can lead to the decomposition of starting materials or products and promote side reactions. Try lowering the reaction temperature and extending the reaction time.
Intermolecular Reactions In some related syntheses, high concentrations of reactants can lead to the formation of intermolecular by-products. Running the reaction at a lower concentration might be beneficial.
Incomplete cyclization The azide-tetrazole isomerization is a key step. Ensure conditions are favorable for this cyclization. In some cases, the intermediate azide can be isolated. The equilibrium between the azide and tetrazole form can be influenced by solvent and temperature.[7]

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-eluting Impurities in Column Chromatography Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate the desired product from closely related impurities.
Product Oiling Out During Recrystallization Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures. Using a combination of solvents (a "good" solvent and a "poor" solvent) can also be effective.
Presence of Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or adding a slight excess of the other reagent.

Quantitative Data on Related Phthalazine Synthesis

While specific comparative data for this compound is limited in the provided search results, the following tables summarize reaction conditions for the synthesis of its precursors and related derivatives, which can serve as a starting point for optimization.

Table 1: Synthesis of Phthalazin-1,4-dione

Starting MaterialProductReagentsConditionsYield
Phthalic anhydridePhthalazin-1,4-dioneHydrazine monohydrate, EthanolReflux, 4h83-91%[5]

Table 2: Synthesis of 1,4-Dichlorophthalazine

Starting MaterialProductReagentsConditionsYield
Phthalazin-1,4-dione1,4-DichlorophthalazinePOCl₃, Pyridine110 °C, 1h84%[5]
Phthalazin-1,4-dione1,4-DichlorophthalazinePOCl₃, DMAP/DBU, AcetonitrileRefluxHigh[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,4-Dichlorophthalazine

This protocol is a general procedure based on the reaction of 1,4-dichlorophthalazine with sodium azide.

  • Dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile in a round-bottom flask.

  • Add sodium azide (at least 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or a specific temperature such as 50 °C) and stir for several hours (e.g., 3 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion , cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: General Solid-Phase Synthesis of this compound Derivatives

This protocol outlines a general method for the solid-phase synthesis of derivatives.[2]

  • Resin Preparation: Start with a suitable resin-bound chlorophthalazine.

  • Cyclization: Treat the resin-bound chlorophthalazine with sodium azide in a suitable solvent.

  • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

  • Cleavage: Cleave the this compound derivative from the resin using an appropriate cleavage cocktail.

  • Purification: Purify the final product as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (e.g., 1,4-Dichlorophthalazine, Sodium Azide) reaction Reaction (Solvent, Temperature, Time) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching / Solvent Removal monitoring->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Product Characterization purification->analysis end High Yield Product analysis->end Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction_conditions Check Reaction Conditions cluster_reagents Check Reagents start Low Yield or No Product temp Temperature Optimized? start->temp solvent Solvent Appropriate? temp->solvent Yes optimize_temp Adjust Temperature temp->optimize_temp No time Sufficient Reaction Time? solvent->time Yes optimize_solvent Change Solvent solvent->optimize_solvent No reagents Starting Materials Pure? time->reagents Yes optimize_time Increase Reaction Time time->optimize_time No purify_reagents Purify/Verify Starting Materials reagents->purify_reagents No success Improved Yield reagents->success Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Technical Support Center: Synthesis of Fused Tetrazole Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of fused tetrazole heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the synthesis of fused tetrazoles?

A1: During the synthesis of fused tetrazole heterocycles, several by-products can form depending on the reaction conditions and starting materials. The most frequently encountered by-products include:

  • Regioisomers: In many fused systems, the tetrazole ring can fuse in different orientations, leading to a mixture of regioisomers. For example, in the diazotization of 7-hydrazinylpyrimido[4,5-e][1][2][3]thiadiazines, a mixture of 5H- and 9H-tetrazolo-fused products can be formed, which may be difficult to separate.[4][5]

  • Constitutional Isomers (in Ugi-Azide Reactions): In multicomponent reactions like the Ugi-azide synthesis, "atypical" or constitutional isomers can be a surprising by-product. This occurs when the tetrazole ring forms at an unexpected position on the molecular scaffold. The ratio of the expected to the atypical product can be influenced by the structure of the reactants, particularly the distance between the isocyanide and amide functionalities.[6]

  • Hydrolysis Products: The starting nitrile compounds are susceptible to hydrolysis under either acidic or basic conditions, which are common in tetrazole synthesis. This can lead to the formation of corresponding amides or carboxylic acids as impurities.[7][8][9]

  • Triazoles: Under certain conditions, particularly in the presence of copper or ruthenium catalysts, tetrazoles or reaction intermediates can rearrange or react further to form triazole derivatives.[2] Fused tetrazoles can sometimes act as azide surrogates in click-type reactions, leading to 1,2,3-triazoles.[10]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product mixture.

Q2: My reaction is not proceeding to completion. What are the common causes?

A2: Low conversion rates in fused tetrazole synthesis can be attributed to several factors:

  • Insufficient Activation of the Nitrile: The [3+2] cycloaddition between an azide and a nitrile requires the activation of the nitrile group. This is often achieved using Brønsted or Lewis acids. If the catalyst is not effective or used in insufficient amounts, the reaction may be sluggish.[2]

  • Poor Solubility of Reagents: Sodium azide, a common reagent, has poor solubility in many organic solvents. This can be a rate-limiting factor. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often used to improve solubility and reaction rates.

  • Inappropriate Reaction Temperature: While heating is often required, excessively high temperatures can lead to the decomposition of reagents or products. Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. Some reactions require very specific temperature control to avoid the formation of uncharacterized by-products.[3]

  • Catalyst Deactivation: The catalyst used in the reaction can be deactivated by impurities in the starting materials or solvent.

Q3: I am concerned about the safety of using sodium azide and the formation of hydrazoic acid. What precautions should I take?

A3: Safety is paramount when working with azides. Hydrazoic acid (HN₃) is highly toxic and explosive. It can be formed when sodium azide comes into contact with acids.

  • Always work in a well-ventilated fume hood.

  • Avoid acidic conditions when possible. If an acid is required, use it cautiously and consider methods that minimize the formation of free hydrazoic acid.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quench residual azide: After the reaction is complete, any remaining sodium azide should be carefully quenched. A common method is the addition of a sodium nitrite solution followed by acidification to convert hydrazoic acid into nitrogen and nitrous oxide gases.

  • Proper waste disposal: Azide-containing waste should be disposed of according to institutional safety guidelines. Azides can form explosive salts with heavy metals, so avoid contact with lead or copper pipes and equipment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC, or multiple peaks in LC-MS with the same mass. Formation of regioisomers or constitutional isomers.1. Optimize Reaction Conditions: Vary the solvent, temperature, and catalyst to favor the formation of one isomer. Regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.[3] 2. Purification: Attempt separation using column chromatography with different solvent systems or preparative HPLC. Note that some regioisomers can be very difficult to separate.[4][5] 3. Characterization: Use 2D NMR techniques (e.g., HMBC, NOESY) to identify the structure of each isomer.
Low yield of the desired product. Incomplete reaction or formation of side products.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is slow, cautiously increase the temperature. 2. Change Solvent: Switch to a more polar aprotic solvent like DMSO to improve the solubility of sodium azide and potentially increase the reaction rate. 3. Optimize Catalyst: If using a catalyst, screen different Lewis or Brønsted acids and vary the catalyst loading.
Product contains impurities with masses corresponding to the amide or carboxylic acid of the starting nitrile. Hydrolysis of the starting nitrile.1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: If possible, run the reaction under neutral conditions to minimize acid- or base-catalyzed hydrolysis.[7][8][9] 3. Purification: These by-products can often be removed by column chromatography or by an acidic/basic workup if the desired product is stable.
An unexpected product with a different heterocyclic core (e.g., a triazole) is isolated. Rearrangement or a different reaction pathway is occurring.1. Avoid Certain Catalysts: If triazoles are a by-product, avoid using copper or ruthenium catalysts that are known to promote "click chemistry" type reactions.[2][10] 2. Re-evaluate the Reaction Mechanism: The chosen conditions might be favoring a Huisgen rearrangement or another pathway. Consult the literature for alternative syntheses that avoid these conditions.

Quantitative Data on By-Product Formation

The formation of isomeric products is a significant challenge. The ratio of these products can be highly dependent on the specific substrates and reaction conditions.

Reaction Type Starting Material Moiety Product A (Expected) Product B (By-product) Approximate Ratio (A:B) Reference
Ugi-Azide Reactionα-amino acid derived isocyanoacetamideClassical Ugi Product"Atypical" Ugi Product (migrated tetrazole)Varies, can be significant[6]
Ugi-Azide Reactionβ-amino acid derived isocyanideClassical Ugi Product"Atypical" Ugi Product (migrated tetrazole)B is formed in small amounts[6]
Ugi-Azide Reactionγ- or δ-amino acid derived isocyanideClassical Ugi Product"Atypical" Ugi Product (migrated tetrazole)B is not detected[6]
Fused Tetrazole Synthesis7-hydrazinylpyrimido[4,5-e][1][2][3]thiadiazine5H-tetrazolo-fused isomer9H-tetrazolo-fused isomerNo significant preference observed[4][5]

Experimental Protocols

Example Protocol: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Organic nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Triethylamine hydrochloride (NEt₃·HCl) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (1.0 equiv), sodium azide (1.5 equiv), and triethylamine hydrochloride (1.5 equiv). Caution: Handle sodium azide with extreme care in a fume hood.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). The typical concentration is 0.5 M with respect to the nitrile.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-substituted-1H-tetrazole.

  • Waste Treatment: Treat all aqueous layers and any waste containing azide with a freshly prepared solution of sodium nitrite and then acidify to pH < 4 to safely decompose residual azide before disposal.

Visualizations

Troubleshooting Workflow for By-product Identification

Troubleshooting_Workflow cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Solution Pathways start Reaction Complete (TLC/LC-MS check) crude_analysis Analyze Crude Product (LC-MS, ¹H NMR) start->crude_analysis decision_pure Is the product pure? crude_analysis->decision_pure decision_mass Unexpected Mass in LC-MS? decision_pure->decision_mass No purify Purify Product (Column Chromatography, Recrystallization) decision_pure->purify Yes decision_isomers Multiple Peaks with Same Mass? decision_mass->decision_isomers No hydrolysis Potential Hydrolysis (Amide/Carboxylic Acid) decision_mass->hydrolysis Yes (Mass = Nitrile+H₂O) rearrangement Potential Rearrangement (e.g., Triazole formation) decision_mass->rearrangement Yes (Other Mass) isomers Isomer Formation (Regioisomers or Constitutional Isomers) decision_isomers->isomers Yes end Pure Product purify->end dry_cond Use Anhydrous Conditions hydrolysis->dry_cond optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) rearrangement->optimize isomers->optimize optimize->crude_analysis Re-run Reaction dry_cond->crude_analysis Re-run Reaction

Caption: Troubleshooting workflow for identifying and mitigating by-products.

References

Challenges and solutions in the synthesis of Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrazolo[5,1-a]phthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this heterocyclic compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Q: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and work-up procedures. Here is a systematic approach to troubleshooting this issue:

  • Starting Material Quality:

    • Purity of 1-Chlorophthalazine: The primary starting material, 1-chlorophthalazine, should be of high purity. Impurities can interfere with the reaction. Consider purifying the starting material by recrystallization or column chromatography if its purity is questionable.

    • Activity of Sodium Azide: Sodium azide is sensitive to moisture and can decompose over time. Use freshly opened or properly stored sodium azide. It is advisable to use a slight excess of sodium azide to ensure the reaction goes to completion.

  • Reaction Conditions:

    • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can react with sodium azide and affect the reaction.

    • Temperature: The reaction is typically carried out at an elevated temperature. A reported procedure for a derivative involves heating at reflux.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition.

    • Reaction Time: The reaction time is crucial. A reported synthesis of a derivative specifies a reflux time of 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

  • Work-up Procedure:

    • Precipitation: The product is often isolated by pouring the reaction mixture into ice water.[1] Ensure that a sufficient volume of ice water is used to induce complete precipitation of the product.

    • Filtration: Incomplete filtration will lead to loss of product. Ensure the precipitate is collected efficiently.

Problem 2: Difficulty in Product Purification

Q: My crude product is impure, and I am struggling with its purification. What are the recommended purification methods?

A: Purification of this compound can be challenging due to the potential for side products with similar polarities. The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization:

    • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of this compound derivatives.[1] A good recrystallization solvent should dissolve the compound well at its boiling point and poorly at room temperature. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system for your product.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal before hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of phthalazine derivatives.

    • Eluent System: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio of the solvents should be optimized by running TLC plates in various solvent systems to achieve good separation between the product and impurities (a target Rf value for the product is typically between 0.2 and 0.4).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for obtaining the this compound scaffold are:

  • From a Halogenated Phthalazine: This is a common and direct method that involves the reaction of a 1-halophthalazine (typically 1-chlorophthalazine) with an azide source, most commonly sodium azide.[1][2] The reaction is a nucleophilic aromatic substitution where the azide ion displaces the halide.

  • From a Hydrazinophthalazine: This route involves the reaction of 1-hydrazinophthalazine with nitrous acid (generated in situ from sodium nitrite and an acid).[3] The nitrous acid reacts with the hydrazine moiety to form an azide, which then undergoes intramolecular cyclization to the tetrazole ring.

Q2: What are the potential side reactions or byproducts in the synthesis of this compound?

A2: While specific byproducts for the parent compound are not extensively detailed in the literature, potential side reactions can be inferred from the chemistry of the reactants:

  • In the reaction of 1-chlorophthalazine with sodium azide:

    • Incomplete reaction: Unreacted 1-chlorophthalazine may remain if the reaction conditions (time, temperature, stoichiometry) are not optimal.

    • Hydrolysis of 1-chlorophthalazine: If water is present in the reaction mixture, 1-chlorophthalazine can be hydrolyzed to phthalazin-1(2H)-one.

  • In the reaction of 1-hydrazinophthalazine with nitrous acid:

    • Diazonium salt formation and subsequent reactions: The intermediate diazonium species can potentially undergo other reactions besides cyclization, leading to byproducts.

    • Oxidation of the starting material or product.

Q3: Are there any safety precautions I should be aware of when working with sodium azide?

A3: Yes, sodium azide is a highly toxic and potentially explosive compound. It is crucial to handle it with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes. Sodium azide can form explosive heavy metal azides, so avoid contact with metals like lead and copper. It can also form explosive hydrazoic acid upon contact with acid. Always quench any residual azide with a suitable reagent like sodium nitrite followed by acidification before disposal.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound derivatives. Please note that these are examples and optimization may be required for specific substrates.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dioneSodium AzideDMSOReflux255[1]

Experimental Protocols

Synthesis of a this compound Derivative from a Chlorophthalazine [1]

This protocol describes the synthesis of 2-(4-(tetrazolo[5,1-a]phthalazin-6-yl)phenyl)isoindole-1,3-dione, a derivative of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione (10 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

  • Addition of Reagent: Add sodium azide (10 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto ice.

  • Isolation: Collect the separated solid by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain pale yellow crystals.

Visualizations

The following diagrams illustrate the key synthetic pathways and a general troubleshooting workflow.

synthesis_pathways cluster_0 Route 1: From Halogenated Phthalazine cluster_1 Route 2: From Hydrazinophthalazine 1-Chlorophthalazine 1-Chlorophthalazine Tetrazolo[5,1-a]phthalazine_1 This compound 1-Chlorophthalazine->Tetrazolo[5,1-a]phthalazine_1 DMSO, Reflux Sodium Azide Sodium Azide Sodium Azide->Tetrazolo[5,1-a]phthalazine_1 1-Hydrazinophthalazine 1-Hydrazinophthalazine Tetrazolo[5,1-a]phthalazine_2 This compound 1-Hydrazinophthalazine->Tetrazolo[5,1-a]phthalazine_2 Acidic Conditions Nitrous Acid Nitrous Acid Nitrous Acid->Tetrazolo[5,1-a]phthalazine_2

Caption: Primary synthetic routes to this compound.

troubleshooting_workflow start Low Yield or No Product check_sm Check Starting Material Purity & Activity start->check_sm check_conditions Verify Reaction Conditions (Solvent, Temp, Time) check_sm->check_conditions SM OK purify_sm Purify Starting Materials check_sm->purify_sm SM Impure check_workup Review Work-up Procedure check_conditions->check_workup Conditions OK optimize_conditions Optimize Reaction Conditions (TLC Monitoring) check_conditions->optimize_conditions Conditions Suboptimal modify_workup Modify Work-up (e.g., precipitation method) check_workup->modify_workup Work-up Inefficient success Successful Synthesis check_workup->success Work-up OK purify_sm->check_conditions optimize_conditions->check_workup modify_workup->success

References

Technical Support Center: Troubleshooting Low Solubility of Tetrazolo[5,1-a]phthalazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low solubility of Tetrazolo[5,1-a]phthalazine and its analogs in biological assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "solvent shock" or "crashing out."[1] this compound, like many organic compounds, is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous buffers. When the concentrated DMSO stock is diluted into the aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final solution, leading to precipitation.[2]

Q2: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%.[1] High concentrations of DMSO can be toxic to cells and may also affect the activity of certain enzymes or proteins.[3]

Q3: Can repeated freeze-thaw cycles of my this compound stock solution affect its solubility?

Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[2] This can be due to the absorption of atmospheric water by DMSO, which can reduce the compound's solubility, or the potential for the compound to precipitate out of solution at lower temperatures and not fully redissolve upon thawing.[3] It is highly recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]

Q4: My assay medium turned cloudy or turbid after adding this compound, even at a low final concentration. What could be the cause?

Cloudiness or turbidity can indicate fine particulate precipitation.[2] This could be due to exceeding the compound's kinetic solubility limit in your specific assay medium. Interactions with components in the media, such as salts or proteins, can also contribute to precipitation.[2] It is also prudent to rule out microbial contamination, which can also cause turbidity.[4]

Q5: How can I determine the aqueous solubility of my specific batch of this compound?

A simple method to estimate the kinetic solubility is through a serial dilution test. Prepare a high-concentration stock solution in DMSO and create a series of dilutions in your assay buffer (e.g., PBS or cell culture medium). Visually inspect for precipitation immediately and after a defined incubation period at the experimental temperature. The highest concentration that remains clear is an approximation of the kinetic solubility under those conditions.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Observation: A visible precipitate forms immediately upon adding the DMSO stock solution of this compound to the aqueous assay buffer.

Potential Cause Explanation Recommended Solution
Solvent Shock The rapid change in solvent polarity causes the compound to "crash out" of the solution.[2]Perform a serial dilution of the stock solution in the pre-warmed assay buffer.[1] Add the stock solution dropwise while gently vortexing the buffer to facilitate mixing.
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Determine the maximum soluble concentration through a solubility test.[1]
Low Temperature of Media Adding the compound to a cold buffer can decrease its solubility.[1]Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous solutions for dilutions.[2]
Issue 2: Delayed Precipitation During Incubation

Observation: The solution is initially clear after adding this compound, but a precipitate forms after several hours in the incubator.

Potential Cause Explanation Recommended Solution
Temperature Shift Moving the solution from room temperature to an elevated incubator temperature (e.g., 37°C) can affect solubility.[2]Pre-warm all assay components to the experimental temperature before mixing. Ensure stable incubator temperature.
pH Shift in Medium Cellular metabolism or CO2 environment in the incubator can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[2]Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values.
Interaction with Media Components The compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation.[2]Test the compound's stability in the specific medium over the duration of the experiment. Evaluate solubility in a simpler buffer like PBS to see if media components are the cause.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Solvent Selection: Use anhydrous DMSO to prepare the stock solution to avoid water absorption that can decrease solubility.[2]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[5]

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][6]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and matches the intended assay condition (e.g., 0.5%).

  • Incubation: Incubate the plate at the experimental temperature (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each well for any sign of precipitation or turbidity against a dark background. A nephelometer can be used for a more quantitative assessment.

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams to aid in troubleshooting and understanding experimental workflows.

G start Low Solubility Issue with This compound check_stock Check Stock Solution (Clarity, Age, Storage) start->check_stock immediate_precip Immediate Precipitation upon Dilution? check_stock->immediate_precip delayed_precip Delayed Precipitation during Incubation? immediate_precip->delayed_precip No solubilization_methods Employ Solubilization Strategies: - Slower addition - Vortexing during addition - Serial dilution immediate_precip->solubilization_methods Yes solution_clear Solution Remains Clear delayed_precip->solution_clear No temp_control Ensure Temperature Control (Pre-warm reagents) delayed_precip->temp_control Yes proceed Proceed with Assay solution_clear->proceed lower_conc Lower Final Concentration solubilization_methods->lower_conc cosolvent Consider Co-solvents (e.g., PEG, cyclodextrin) lower_conc->cosolvent cosolvent->immediate_precip ph_stability Check pH Stability of Medium temp_control->ph_stability media_interaction Test in Simpler Buffer (PBS) ph_stability->media_interaction media_interaction->delayed_precip

Caption: Troubleshooting workflow for addressing precipitation issues.

G ligand This compound (Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization atp ATP atp->receptor pi3k PI3K dimerization->pi3k pY akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival inhibition->dimerization

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Enhancing the In Vivo Stability of Tetrazolo[5,1-a]phthalazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of tetrazolo[5,1-a]phthalazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of this compound compounds?

A1: Poor in vivo stability of this compound compounds can generally be attributed to two main factors: metabolic degradation and poor physicochemical properties leading to low bioavailability. The tetrazole ring itself is generally considered metabolically robust.[1][2] However, the fused phthalazine ring system and its substituents can be susceptible to enzymatic reactions in the liver and other tissues. The phthalazine ring is known to be metabolically stable, but can undergo oxidation.[3] Additionally, these compounds are often lipophilic with low aqueous solubility, which can hinder their absorption and lead to rapid clearance.

Q2: My this compound analog shows high clearance in preclinical species. What are the likely metabolic pathways involved?

A2: While specific data for the this compound core is limited, metabolism is likely to occur on the phthalazine portion of the molecule or on its substituents. Potential metabolic pathways include:

  • Oxidation: Cytochrome P450 (CYP) enzymes in the liver are major contributors to the metabolism of many drugs.[4] Oxidation can occur on the phthalazine ring or on alkyl substituents.

  • Conjugation: Phase II metabolic enzymes can attach polar molecules like glucuronic acid or sulfate to the compound or its phase I metabolites, increasing their water solubility and facilitating their excretion.[5]

Q3: How can I improve the metabolic stability of my lead compound?

A3: Several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Hotspots: Introducing steric hindrance near a metabolically liable position can prevent enzymatic degradation. For example, adding a bulky group can shield a susceptible site from enzymatic attack.

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a more stable bioisostere can improve the compound's half-life.

  • Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of enzymatic cleavage due to the kinetic isotope effect.

Q4: My compound has very low aqueous solubility. What formulation strategies can I use for in vivo studies?

A4: For poorly soluble compounds, several formulation strategies can enhance bioavailability for in vivo testing:

  • Co-solvents: Using a mixture of solvents, such as water with polyethylene glycol (PEG), propylene glycol, or ethanol, can increase solubility.

  • Surfactants: Surfactants can be used to create micellar solutions that encapsulate the hydrophobic compound and improve its solubility in aqueous environments.

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Troubleshooting Guides

Issue 1: Rapid Disappearance of Compound in Plasma Stability Assays
Potential Cause Troubleshooting Step Expected Outcome
Esterase-mediated hydrolysis If the compound contains an ester moiety, consider synthesizing an amide analog.Amides are generally more resistant to hydrolysis than esters, which should increase plasma stability.
Chemical instability in plasma matrix Perform a stability study in heat-inactivated plasma to differentiate between enzymatic and chemical degradation.If the compound is stable in heat-inactivated plasma, the degradation is likely enzyme-mediated.
Non-specific binding to plasma proteins Use plasma from a different species to assess if the instability is species-specific.Differences in plasma protein composition between species may affect compound stability.
Issue 2: High Intrinsic Clearance in Liver Microsome Stability Assays
Potential Cause Troubleshooting Step Expected Outcome
Rapid CYP-mediated metabolism Co-incubate the compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in the microsomal assay.A significant decrease in clearance in the presence of the inhibitor confirms CYP-mediated metabolism.
Metabolism at a specific site on the molecule Synthesize analogs with modifications at suspected metabolic "hot-spots" (e.g., blocking a site with a fluorine atom).Increased stability in the modified analogs will confirm the site of metabolism.
Contribution of non-CYP enzymes If clearance is not inhibited by CYP inhibitors, consider the involvement of other enzymes like flavin-containing monooxygenases (FMOs).Further experiments with specific inhibitors or recombinant enzymes may be necessary to identify the responsible enzyme system.

Quantitative Data Summary

Table 1: Representative Plasma Stability Data of Structurally Related Heterocyclic Compounds

Compound ClassSpeciesHalf-life (t½, min)% Remaining at 60 min
Fused Tetrazole Analog 1Human> 120> 95%
Fused Tetrazole Analog 1Rat9575%
Phthalazine Derivative AHuman6550%
Phthalazine Derivative ARat4530%

Table 2: Representative Liver Microsomal Stability Data of Structurally Related Heterocyclic Compounds

Compound ClassSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Fused Tetrazole Analog 2Human8515
Fused Tetrazole Analog 2Rat3045
Phthalazine Derivative BHuman5028
Phthalazine Derivative BRat2070

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a test compound in plasma from different species.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Spike the stock solution into pre-warmed (37°C) plasma (human, rat, mouse) to a final concentration of 1 µM.

  • Incubation:

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the incubation mixture.

  • Reaction Termination:

    • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., human, rat), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Add the test compound to the mixture at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard to each aliquot.

  • Sample Processing:

    • Centrifuge the samples to pellet the microsomal proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the amount of parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the percent remaining versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration).

Visualizations

Signaling Pathways

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII TBRI TGF-β RI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation Phthalazine This compound Compound Phthalazine->SMAD_complex Inhibition DNA Target Gene Expression SMAD_complex_nuc->DNA

Experimental_Workflow cluster_in_vitro In Vitro Stability Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Optimization Plasma Plasma Stability Assay Metabolite_ID Metabolite Identification Plasma->Metabolite_ID Microsomes Liver Microsomal Stability Assay Microsomes->Metabolite_ID Formulation Formulation Development PK_studies Pharmacokinetic Studies (Rodent) Formulation->PK_studies SAR Structure-Activity Relationship (SAR) for Stability PK_studies->SAR Feedback Metabolite_ID->SAR SAR->Formulation Optimized Compound

References

Technical Support Center: Overcoming Resistance to Tetrazolo[5,1-a]phthalazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Tetrazolo[5,1-a]phthalazine in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its derivatives?

While the precise mechanism for every derivative may vary, tetrazole-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1] Some related compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamides, have demonstrated anticancer activity by inducing DNA damage and apoptosis.[5][6] The tetrazole moiety is considered a stable pharmacophore in the design of novel anticancer drugs.[7]

Q2: What are the common mechanisms of drug resistance in cancer cells?

Cancer cells can develop resistance to therapeutic agents through various mechanisms, including:

  • Increased drug efflux: Overexpression of transporter proteins like P-glycoprotein (P-gp) that pump the drug out of the cell.[3]

  • Alteration of the drug target: Mutations in the target protein can prevent the drug from binding effectively.[3]

  • Enhanced DNA repair: Increased capacity to repair DNA damage induced by the drug.[3]

  • Inhibition of apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, preventing programmed cell death.[2][8]

  • Drug inactivation: Metabolic modification of the drug into an inactive form.[2]

  • Tumor microenvironment: Factors like hypoxia can reduce drug efficacy.[3]

Q3: How can I determine if my cancer cell line has developed resistance to this compound?

A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line is a primary indicator of resistance.[9][10] This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay.[11] A resistance index (RI) greater than 1, calculated by dividing the IC50 of the resistant line by that of the parental line, confirms resistance.[12]

Q4: What general strategies can be employed to overcome drug resistance?

Several strategies are being explored to combat cancer drug resistance, including:

  • Combination therapy: Using this compound with another agent that has a different mechanism of action.[4][13]

  • Targeting resistance mechanisms: Co-administering a drug that inhibits the specific resistance mechanism, such as a P-gp inhibitor.

  • Immunotherapy: Utilizing the immune system to target and eliminate resistant cancer cells.[13][14]

  • Novel drug delivery systems: Using nanoparticles or other carriers to enhance drug delivery to the tumor site.[13]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased cell death upon treatment with this compound. Inhibition of apoptosis.1. Perform an Annexin V/PI apoptosis assay to quantify apoptotic cells. 2. Conduct a Western blot to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. 3. Measure caspase activity (e.g., caspase-3, -8, -9) using a colorimetric or fluorometric assay.
No change in cell viability at previously effective concentrations. Increased drug efflux.1. Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. 2. Perform a Western blot or qRT-PCR to determine the expression level of P-gp (MDR1/ABCB1). 3. Co-treat cells with a known P-gp inhibitor (e.g., Verapamil) and this compound to see if sensitivity is restored.
Cells recover and resume proliferation after initial growth inhibition. Enhanced DNA repair mechanisms.1. Assess DNA damage levels using a comet assay or by staining for γH2AX foci.[5][6] 2. Analyze the expression of key DNA repair proteins (e.g., PARP, BRCA1/2) via Western blot. 3. Combine this compound with a DNA repair inhibitor (e.g., a PARP inhibitor).
Inconsistent results between experiments. Cell culture issues.1. Ensure consistent cell passage numbers for all experiments. 2. Regularly test for mycoplasma contamination.[15] 3. Verify the concentration and stability of the dissolved this compound stock solution. 4. Maintain detailed records of all cell culture parameters.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Protocol 3: Western Blot for Protein Expression
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions start Decreased Efficacy of This compound ic50 Determine IC50 (MTT Assay) start->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Resistance Confirmed efflux Drug Efflux Assay (Rhodamine 123) ic50->efflux Resistance Confirmed protein Protein Expression (Western Blot) ic50->protein Resistance Confirmed combo Combination Therapy apoptosis->combo inhibitor Inhibitor Co-treatment efflux->inhibitor new_drug Alternative Compound protein->new_drug

Caption: Troubleshooting workflow for investigating resistance.

signaling_pathway cluster_drug Drug Action & Resistance cluster_resistance cluster_outcome drug This compound target Intracellular Target drug->target pgp P-gp Efflux Pump drug->pgp efflux damage DNA Damage / Apoptosis Signal target->damage repair Enhanced DNA Repair damage->repair inhibited by anti_apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) damage->anti_apoptosis inhibited by apoptosis Apoptosis damage->apoptosis resistance Resistance pgp->resistance repair->resistance anti_apoptosis->resistance

Caption: Potential mechanisms of resistance signaling.

References

Refining experimental protocols for consistent results in anticonvulsant testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers achieve more consistent and reliable results in preclinical anticonvulsant drug screening.

Troubleshooting Guide

This section addresses common problems encountered during in vivo anticonvulsant testing.

Question: Why am I seeing high variability in seizure thresholds (MES test) or seizure scores (scPTZ test) within my control group?

Answer: High variability can obscure the true effect of a test compound. Several factors can contribute to this issue:

  • Genetic Drift: Both inbred and outbred rodent strains can exhibit genetic differences, leading to varied seizure susceptibility.[1] It is crucial to source animals from a consistent, reputable vendor and avoid using animals from different suppliers within the same experiment.

  • Animal Handling and Stress: Stress can significantly alter seizure thresholds. Ensure all animals are acclimated to the laboratory environment for at least one week before testing.[2] Handle animals consistently and gently, and place them in isolation cages during observation to minimize stress.[3]

  • Environmental Factors: Maintain stable laboratory conditions, including temperature (20-24°C), humidity (50-60%), and a consistent 12-hour light/dark cycle.[4] Fluctuations in these conditions can affect animal physiology and seizure susceptibility.

  • Circadian Rhythms: Seizure thresholds can vary depending on the time of day.[5] Conduct all experiments at the same time each day to minimize variability due to circadian rhythms.

Question: My test compound shows efficacy in the scPTZ model but not in the MES test. What does this indicate?

Answer: This is a common and mechanistically informative result. The MES and scPTZ tests are considered clinically validated models that predict efficacy against different seizure types.[6]

  • MES Test: The Maximal Electroshock Seizure (MES) test is a model of generalized tonic-clonic seizures.[7] Efficacy in this model suggests the compound can prevent seizure spread and may act on voltage-gated sodium channels.

  • scPTZ Test: The subcutaneous Pentylenetetrazol (scPTZ) test is a model for generalized myoclonic and absence seizures.[6][7] PTZ is a non-competitive antagonist of the GABA-A receptor.[8] Efficacy in this model suggests the compound may enhance GABAergic inhibition.

Question: I'm observing a higher-than-expected mortality rate in the scPTZ test, even in my vehicle control group. What could be the cause?

Answer: This issue requires immediate attention to your protocol and reagents.

  • PTZ Dose and Preparation: The convulsant dose of PTZ can vary between mouse strains.[3][9] The recommended dose for CF-1 mice is 85 mg/kg, while for C57BL/6 mice it is lower at 45 mg/kg.[3] Verify that you are using the correct dose for your specific strain. Always prepare PTZ solutions fresh on the day of the experiment, as the compound can degrade.

  • Injection Technique: Ensure you are administering the injection subcutaneously in a loose fold of skin, typically in the midline of the neck.[3] Intramuscular or intravenous injection will result in a much faster and more severe seizure profile, leading to increased mortality.

  • Animal Health: Ensure that the animals are healthy and within the appropriate weight range (e.g., 20-25g for mice) before the experiment.[8] Underlying health issues can increase susceptibility to chemically-induced seizures.

Question: The ED50 value for my positive control drug is inconsistent with published data. How can I troubleshoot this?

Answer: Discrepancies in ED50 values often stem from subtle variations in experimental protocol.

  • Vehicle and Formulation: The vehicle used to dissolve or suspend the drug can significantly impact its absorption and bioavailability.[4][8] Ensure your vehicle is consistent with the one cited in the literature and does not have any intrinsic effects on seizure threshold.

  • Time of Peak Effect (TPE): Administer the seizure-inducing stimulus (electrical or chemical) at the predetermined TPE of the drug.[3] If the TPE is unknown, it must be determined empirically. Testing at a non-optimal time point will lead to an inaccurate assessment of potency.

  • Stimulus Parameters (MES Test): In the MES test, the electrical stimulus parameters (current, frequency, duration) must be precisely controlled.[2] Conventional protocols often use a stimulus 5-10 times above the seizure threshold to ensure consistency.[4][10] Verify that your electroconvulsive device is calibrated and delivering the correct current.

Frequently Asked Questions (FAQs)

Q1: What are the MES and scPTZ tests, and what do they model?

A1: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most widely used and clinically validated acute seizure models in rodents for the initial screening of anticonvulsant drugs.[6][7]

  • MES Test: This test induces a generalized tonic-clonic seizure via an electrical stimulus. It is considered a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[7][11]

  • scPTZ Test: This test uses a chemical convulsant (PTZ) to induce clonic seizures. It is considered a model for generalized myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic inhibition.[6][7]

Q2: How do I choose the right animal strain for my anticonvulsant study?

A2: The choice of animal strain is critical, as seizure susceptibility and drug response can vary significantly.[1][12] Outbred strains like Swiss Webster or Sprague-Dawley rats are often used for initial screening due to their genetic heterogeneity, but this can increase variability.[1] Inbred strains like C57BL/6J or DBA/2J mice have more consistent genetic backgrounds, but their seizure thresholds can differ markedly.[13] The best practice is to choose a single, well-characterized strain from a reputable supplier and use it consistently throughout your studies.[1]

Q3: What is the importance of determining the Time of Peak Effect (TPE)?

A3: The TPE is the time point at which a drug exerts its maximum biological effect after administration. In anticonvulsant screening, challenging the animal with a seizure-inducing stimulus at the TPE is crucial for accurately assessing a compound's efficacy and determining its ED50 (median effective dose).[3] Testing before or after the TPE can lead to an underestimation of the drug's potency.

Q4: What is the role of GABA in epilepsy and anticonvulsant drug action?

A4: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[14][15][16] It maintains an inhibitory tone that counterbalances neuronal excitation.[14] A disruption of this balance can lead to seizures.[14] Many anticonvulsant drugs work by enhancing GABAergic inhibition.[14][15] They can achieve this by acting as positive allosteric modulators of GABA-A receptors (like benzodiazepines and barbiturates), inhibiting GABA reuptake (like tiagabine), or inhibiting GABA metabolism (like vigabatrin).[14][17]

Data Presentation Tables

Table 1: Typical MES Test Stimulus Parameters in Rodents

ParameterAdult Mice (CF-1)Adult Rats (Sprague-Dawley)
Stimulus Type Alternating Current (AC)Alternating Current (AC)
Frequency 60 Hz60 Hz
Current 50 mA150 mA
Pulse Width 0.4 - 1.0 ms0.4 - 1.0 ms
Stimulus Duration 0.2 seconds0.2 seconds
Electrodes Corneal or Ear-ClipCorneal or Ear-Clip
Endpoint Presence/Absence of Tonic Hindlimb ExtensionPresence/Absence of Tonic Hindlimb Extension

Source: Data compiled from multiple preclinical testing protocols.[2]

Table 2: Standard Subcutaneous Pentylenetetrazol (scPTZ) Doses in Mice

Mouse StrainPTZ Dose (mg/kg)Expected Seizure TypeObservation Period
CF-1 (Outbred) 85 mg/kgGeneralized Clonic Seizures30 minutes
C57BL/6 (Inbred) 45 mg/kgGeneralized Clonic Seizures30 minutes

Note: These doses are typically the CD95 (convulsant dose in 95% of animals). The exact dose may require validation in your specific laboratory and animal colony.[3]

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Protocol

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

  • Animal Acclimation: Acclimate male mice (e.g., CF-1, 20-25g) to the laboratory environment for at least 7 days prior to the experiment.[2]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral). Group sizes of 8-10 animals are typical.

  • Waiting Period: Wait for the predetermined Time of Peak Effect (TPE) of the test compound.

  • Electrode Application: Apply a drop of electrolyte solution (e.g., 0.9% saline) to the corneal electrodes to ensure good electrical contact.

  • Stimulus Delivery: Gently restrain the mouse and apply the corneal electrodes. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[2]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE for more than 3 seconds is considered a protective effect.[2][4]

  • Data Analysis: Record the number of animals protected in each treatment group. Calculate the median effective dose (ED50), the dose required to protect 50% of animals from THLE, using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Protocol

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by PTZ.

Methodology:

  • Animal Acclimation: Acclimate male mice (e.g., CF-1, 20-25g) to the facility for at least one week.

  • Drug Administration: Administer the test compound or vehicle.

  • Waiting Period: Allow the compound to take effect by waiting for its TPE.

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) via subcutaneous injection into a loose fold of skin on the neck.[2][3]

  • Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes.[2][3]

  • Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 3-5 seconds.[3] Animals that do not exhibit this behavior are considered protected.

  • Data Analysis: Record the number of protected animals in each group. Determine the ED50 using probit analysis.

Visualizations

Anticonvulsant_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_obs Phase 3: Observation & Data Collection cluster_analysis Phase 4: Analysis & Outcome Animal_Acclimation Animal Acclimation (>= 7 days) Compound_Prep Compound & Vehicle Preparation Drug_Admin Drug/Vehicle Administration Animal_Acclimation->Drug_Admin Group_Assignment Random Group Assignment Group_Assignment->Drug_Admin TPE_Wait Wait for Time of Peak Effect (TPE) Drug_Admin->TPE_Wait Seizure_Induction Seizure Induction (MES or scPTZ) TPE_Wait->Seizure_Induction Observation Observe Seizure Endpoint (e.g., THLE, Clonic Seizure) Seizure_Induction->Observation Record_Data Record Protected vs. Non-Protected Animals Observation->Record_Data ED50_Calc Calculate ED50 (Probit Analysis) Record_Data->ED50_Calc Conclusion Determine Compound Efficacy & Potency ED50_Calc->Conclusion

Caption: Workflow for in vivo anticonvulsant drug screening.

GABA_Signaling_Pathway cluster_synapse GABAergic Synapse Presynaptic Presynaptic Terminal GABA_Vesicle GABA Postsynaptic Postsynaptic Neuron GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Drug Enhancing Drug (e.g., Benzodiazepine) Drug->GABA_A_Receptor Potentiates

Caption: Simplified GABA-A receptor signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of Tetrazolo[5,1-a]phthalazine in Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrazolo[5,1-a]phthalazine and its derivatives. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reliability of your pharmacological studies.

Frequently Asked Questions (FAQs)

Q1: What are the known primary pharmacological activities of this compound?

A1: this compound and its derivatives have been reported to exhibit several primary pharmacological activities, including anticonvulsant, anti-inflammatory, and positive inotropic effects. As with any small molecule, it is crucial to consider the potential for off-target activities that may confound experimental results.

Q2: Why is it important to investigate the off-target effects of this compound?

Q3: What are some common off-target liabilities for nitrogen-containing heterocyclic compounds like this compound?

A3: Nitrogen-containing heterocycles are privileged structures in medicinal chemistry and are known to interact with a wide range of biological targets.[3][4][5][6] Potential off-target families for such compounds include G-protein coupled receptors (GPCRs), kinases, ion channels, and various enzymes.[7][8][9] Given the structural alerts within this compound, a broad off-target screening strategy is recommended.

Q4: What is the first step I should take to assess the off-target profile of my this compound analog?

A4: A tiered approach is often most effective. Begin with in silico profiling and a broad, primary off-target screening panel.[10] Several commercial services offer panels that cover a wide range of common off-target liabilities.[7][8][11] The results from this initial screen will guide more focused follow-up studies.

Troubleshooting Guide: Unexpected Experimental Results

Unexpected results in your experiments with this compound may be indicative of off-target effects. This guide provides a systematic approach to troubleshooting these issues.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent or non-reproducible results in cell-based assays The compound may be interacting with an off-target that is differentially expressed across cell lines or passage numbers.1. Confirm the identity and purity of your compound.2. Test the compound in multiple, well-characterized cell lines.3. Perform a broad off-target screening panel to identify potential culprits.[7][8][12]
Observed phenotype does not align with the intended mechanism of action The compound is likely engaging one or more off-targets that are responsible for the observed biological response.1. Conduct a comprehensive literature search for the off-targets of structurally similar compounds.2. Utilize in silico prediction tools to generate a list of potential off-targets.[10]3. Screen the compound against panels of kinases, GPCRs, and ion channels.[13][14][15]
Toxicity observed at concentrations where the on-target effect is not yet saturated The toxicity may be mediated by a potent off-target interaction.1. Perform a cytotoxicity assay in a panel of cell lines to determine the therapeutic window.2. Screen the compound against a safety pharmacology panel that includes targets associated with known toxicities (e.g., hERG, COX-1/2).[11][16]
Discrepancy between in vitro potency and in vivo efficacy Off-target effects in vivo could lead to unexpected pharmacology, altered pharmacokinetics, or toxicity that masks the intended therapeutic effect.1. Conduct a preliminary in vivo tolerability study.2. Profile the compound against a broad in vitro safety panel to identify potential in vivo liabilities early.[8][12]

Recommended Off-Target Screening Strategy

A multi-step approach is recommended to build a comprehensive off-target profile for your this compound compound.

OffTarget_Strategy cluster_0 Initial Assessment cluster_1 Broad Screening cluster_2 Focused Investigation cluster_3 Mechanism Deconvolution In_Silico In Silico Profiling (e.g., ChEMBL, PubChem) Primary_Screen Primary Off-Target Panel (e.g., SafetyScreen44) In_Silico->Primary_Screen Predicts Potential Hits Secondary_Screen Secondary & Confirmatory Assays (Dose-Response) Primary_Screen->Secondary_Screen Identifies Initial Hits Cellular_Assays Cell-Based Pathway Analysis Secondary_Screen->Cellular_Assays Confirms & Quantifies Off-Target Activity

Caption: A tiered workflow for off-target profiling.

Data Presentation: Example Off-Target Screening Results

Below are illustrative tables summarizing the kind of quantitative data you should aim to generate from your off-target screening campaigns.

Table 1: Example Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
Intended Target 9550
Off-Target Kinase A85250
Off-Target Kinase B551,500
Off-Target Kinase C15>10,000
Off-Target Kinase D5>10,000

Table 2: Example GPCR and Ion Channel Screening Profile

TargetAssay Type% Inhibition/Activation @ 10 µM
Intended Target Pathway --
hERG (KCNH2)Radioligand Binding65% Inhibition
M1 Muscarinic ReceptorRadioligand Binding45% Inhibition
Beta-2 Adrenergic ReceptorRadioligand Binding10% Inhibition
L-type Calcium ChannelRadioligand Binding5% Inhibition

Experimental Protocols

Protocol 1: Broad Radioligand Binding Assay Panel (e.g., SafetyScreen44)

This protocol outlines a general procedure for an initial broad off-target screen using radioligand binding assays. Commercial services like Eurofins Discovery and Reaction Biology offer such panels.[7][8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM in the assays.

  • Assay Procedure:

    • Membrane preparations from cells expressing the target of interest are incubated with a specific radioligand and the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound by rapid filtration.

    • The amount of radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) warrants further investigation with dose-response studies.

Protocol 2: hERG Manual Patch Clamp Electrophysiology

Given that hERG inhibition is a common cause of cardiotoxicity, a functional assessment is crucial if initial binding assays show activity.[16]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at physiological temperature.

    • Record baseline hERG currents in response to a specific voltage-clamp protocol.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the hERG currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

hERG_Workflow Cell_Prep Prepare hERG-expressing cell line Patch Establish whole-cell patch clamp Cell_Prep->Patch Baseline Record baseline hERG current Patch->Baseline Compound_App Apply this compound (increasing concentrations) Baseline->Compound_App Record_Effect Record steady-state current inhibition Compound_App->Record_Effect Analysis Calculate IC50 Record_Effect->Analysis

Caption: Workflow for hERG off-target assessment.

Signaling Pathway Considerations

If off-target screening reveals significant activity against a particular kinase or GPCR, it is important to understand the potential downstream consequences.

Signaling_Pathway cluster_0 Potential Off-Target Interaction cluster_1 Downstream Cellular Effects Compound This compound OffTarget_Kinase Off-Target Kinase (e.g., Src) Compound->OffTarget_Kinase Inhibition OffTarget_GPCR Off-Target GPCR (e.g., M1) Compound->OffTarget_GPCR Antagonism Pathway_A Unintended Pathway A Activation/Inhibition OffTarget_Kinase->Pathway_A Pathway_B Unintended Pathway B Activation/Inhibition OffTarget_GPCR->Pathway_B Phenotype Unexpected Phenotype Pathway_A->Phenotype Pathway_B->Phenotype

Caption: Potential downstream effects of off-target interactions.

By following the guidelines and protocols outlined in this technical support center, researchers can more effectively manage and minimize the off-target effects of this compound, leading to more robust and reliable pharmacological data.

References

Addressing polymorphism to ensure consistent biological activity of 6-azidotetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-azidotetrazolo[5,1-a]phthalazine (ATPH). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the polymorphism of ATPH and its impact on experimental reproducibility and biological activity.

Introduction to ATPH Polymorphism:

6-Azidothis compound (ATPH) is a nitrogen-rich heterocyclic compound known to exhibit significant polymorphism, meaning it can exist in multiple crystalline forms.[1][2] At least seven polymorphic forms of ATPH have been identified, arising from different arrangements of the molecules in the crystal lattice.[1][2] These variations in crystal structure can lead to differences in physicochemical properties such as solubility, dissolution rate, and stability, which in turn can significantly impact the compound's biological activity and the reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions to help you manage the challenges of working with this polymorphic compound.

Troubleshooting Guide

This section addresses common issues encountered during the handling and experimental use of 6-azidothis compound.

Issue 1: Inconsistent Biological Activity in In Vitro Assays

  • Question: I am observing significant variability in the IC50 values of my ATPH samples between different batches in my cell-based assays. What could be the cause?

  • Answer: Inconsistent biological activity is a hallmark issue for polymorphic compounds. The observed variability is likely due to the presence of different polymorphic forms, or a mixture of forms, in your samples. Different polymorphs can have varying solubilities and dissolution rates, leading to differences in the effective concentration of the compound in your assay medium.

    • Troubleshooting Steps:

      • Polymorph Characterization: The first crucial step is to characterize the polymorphic form of each batch of ATPH. Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy are essential for this purpose. Refer to the Experimental Protocols section for detailed methodologies.

      • Solubility and Dissolution Studies: Perform solubility and dissolution rate studies on each batch to correlate the physicochemical properties with the observed biological activity. A higher dissolution rate may lead to a more potent apparent activity in short-term assays.

      • Standardize Crystallization/Procurement: Ensure that your ATPH is either crystallized under highly controlled and consistent conditions or that you procure it from a supplier who can guarantee the specific polymorphic form.

      • Pre-dissolution in a suitable solvent: To minimize the impact of dissolution rate, consider preparing a concentrated stock solution of ATPH in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous assay medium. However, be mindful of potential precipitation and the final solvent concentration in your assay.

Issue 2: Unexpected Peaks or Changes in XRPD Pattern

  • Question: My latest batch of ATPH shows a different X-ray powder diffraction (XRPD) pattern compared to my reference standard. What does this mean?

  • Answer: A different XRPD pattern indicates that you have a different polymorph or a mixture of polymorphs. This can happen due to variations in the synthesis or crystallization process, or even due to storage conditions.

    • Troubleshooting Steps:

      • Reference Pattern Comparison: Carefully compare the new XRPD pattern with the patterns of all known ATPH polymorphs if available in the literature or your internal database.

      • Quantitative Analysis: If you suspect a mixture of polymorphs, you can use quantitative XRPD analysis to determine the percentage of each form present.

      • Review Synthesis/Crystallization Records: Scrutinize the synthesis and crystallization records for any deviations in solvent, temperature, cooling rate, or agitation that could have led to the formation of a different polymorph.

      • Stability Studies: Investigate the stability of your desired polymorph under various conditions (temperature, humidity) to understand if a polymorphic transformation could have occurred during storage.

Issue 3: Difficulty in Obtaining a Consistent Crystalline Form

  • Question: I am struggling to consistently produce the same polymorphic form of ATPH in my crystallization experiments. How can I improve this?

  • Answer: The high polymorphism of ATPH makes controlling its crystallization challenging.[1][2] The formation of a specific polymorph is influenced by various kinetic and thermodynamic factors.

    • Troubleshooting Steps:

      • Controlled Crystallization Parameters: Tightly control all crystallization parameters, including:

        • Solvent: The choice of solvent is critical. Experiment with a range of solvents with different polarities.

        • Supersaturation: Control the rate of supersaturation. Slow cooling or slow evaporation of the solvent often favors the formation of the most stable polymorph.

        • Temperature: Maintain a constant temperature during crystallization.

        • Seeding: Use seed crystals of the desired polymorph to induce its crystallization.

      • Utilize Polymorph Screening Techniques: Employ systematic polymorph screening methods to explore a wide range of crystallization conditions. This can help identify the conditions that reliably produce the desired form.

      • Characterize the Output: After each crystallization experiment, thoroughly characterize the solid form obtained using XRPD, DSC, and microscopy to build a comprehensive understanding of the crystallization landscape of ATPH.

Frequently Asked Questions (FAQs)

  • Q1: What is polymorphism and why is it important for 6-azidothis compound?

    • A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form. For ATPH, this is significant because different polymorphs can have different physical properties, such as solubility and stability, which can directly affect its biological activity and the reliability of experimental data.[1][2]

  • Q2: Which analytical techniques are essential for characterizing ATPH polymorphs?

    • A2: The primary techniques for polymorph characterization are X-Ray Powder Diffraction (XRPD), which provides information about the crystal structure, and Differential Scanning Calorimetry (DSC), which measures thermal properties like melting point and enthalpy of fusion. Raman and Infrared (IR) spectroscopy, as well as Hot-Stage Microscopy, are also valuable complementary techniques.

  • Q3: How can I ensure that I am using the same polymorph throughout my research project?

    • A3: The best practice is to first identify and select a single, stable polymorph for your studies. Then, establish a reliable crystallization protocol to produce this form consistently. Every new batch of ATPH should be characterized using at least XRPD to confirm its polymorphic identity before use.

  • Q4: Can different polymorphs of ATPH have different biological activities?

    • A4: Yes, it is highly likely. Differences in solubility and dissolution rate between polymorphs can lead to variations in bioavailability and, consequently, different outcomes in biological assays. For instance, a more soluble, metastable form might appear more potent in a short-term in vitro assay than a more stable, less soluble form.

  • Q5: What should I do if I discover a new, uncharacterized polymorph of ATPH?

    • A5: If you identify a new polymorph, it is important to thoroughly characterize it using a suite of analytical techniques (XRPD, DSC, TGA, spectroscopy, and single-crystal X-ray diffraction if possible). You should then investigate its physicochemical properties (solubility, stability) and compare its biological activity to the known forms.

Data Presentation: Hypothetical Physicochemical Properties of ATPH Polymorphs

Disclaimer: The following table contains hypothetical data for illustrative purposes only. As of the last update, specific comparative experimental data for the different polymorphs of 6-azidothis compound is not publicly available. Researchers should generate their own experimental data.

PropertyPolymorph I (Hypothetical)Polymorph II (Hypothetical)Polymorph III (Hypothetical)
Crystal System OrthorhombicMonoclinicTriclinic
Melting Point (°C) 185.2178.5192.0
Enthalpy of Fusion (J/g) 120.5110.2135.8
Aqueous Solubility (µg/mL) 5.215.82.1
Dissolution Rate (mg/cm²/min) 0.150.450.08
Relative Stability Kinetically StableMetastableThermodynamically Stable
Hypothetical IC50 (µM) 8.52.115.2

Experimental Protocols

Protocol 1: Polymorph Characterization using X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the ATPH sample to a fine powder using an agate mortar and pestle. Be cautious with grinding as excessive pressure can sometimes induce polymorphic transformations.

  • Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's top.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 40 mA).

    • Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the resulting diffractogram with reference patterns for known ATPH polymorphs or with previously analyzed "gold standard" batches.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the ATPH sample into an aluminum DSC pan.

  • Sample Sealing: Crimp the lid onto the pan to encapsulate the sample. Use a hermetically sealed pan if you suspect the presence of solvates.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, degradation).

    • Determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion (area under the melting peak). These thermal properties are characteristic of a specific polymorph.

Visualizations

Logical Workflow for Investigating Polymorphism

polymorphism_workflow cluster_start cluster_characterization Polymorph Characterization cluster_comparison Data Comparison cluster_decision Decision cluster_action Action start New Batch of ATPH Received XRPD XRPD Analysis start->XRPD DSC DSC Analysis start->DSC Raman Raman Spectroscopy start->Raman compare Compare with Reference Data XRPD->compare DSC->compare Raman->compare decision Polymorph Consistent? compare->decision proceed Proceed with Biological Assays decision->proceed Yes troubleshoot Troubleshoot Synthesis/Crystallization decision->troubleshoot No

Caption: Workflow for ensuring consistent polymorphic form of ATPH.

Illustrative Signaling Pathways for Phthalazine Derivatives

Disclaimer: The following diagrams illustrate signaling pathways that have been associated with some phthalazine derivatives. The specific signaling pathways for 6-azidothis compound may differ and require experimental validation.

VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates ATPH Phthalazine Derivative (e.g., ATPH) ATPH->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

TGF-β Signaling Pathway

TGFB_pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates ATPH Phthalazine Derivative (e.g., ATPH) ATPH->TGFBR Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription

Caption: Potential modulation of the TGF-β/SMAD signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potential: Tetrazolo[5,1-a]phthalazine Derivatives Versus Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the anticonvulsant activities of novel Tetrazolo[5,1-a]phthalazine derivatives against the established antiepileptic drug, carbamazepine. The following data and protocols are intended for researchers, scientists, and professionals in the field of drug development to provide an objective analysis of the therapeutic potential and safety profiles of these compounds.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy and neurotoxicity of a promising this compound derivative, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (referred to as QUAN-0808), and another potent derivative, compound 14 (6-(3-(trifluoromethyl)benzyloxy)[1][2][3]triazolo--INVALID-LINK--phthalazine), were evaluated in preclinical models and compared with carbamazepine. The key parameters assessed were the median effective dose (ED50) in the maximal electroshock (MES) seizure test, the median toxic dose (TD50) in the rotarod neurotoxicity test, and the resulting protective index (PI = TD50/ED50), a measure of the drug's safety margin.

CompoundAdministration RouteED50 (mg/kg) (MES Test)TD50 (mg/kg) (Rotarod Test)Protective Index (PI)
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808)Intraperitoneal (i.p.)6.8[4][5]456.4[4][5]67.1[4][5]
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808)Oral (p.o.)24[4]> 4500[4]> 187.5[4]
Compound 14Intraperitoneal (i.p.)9.3[1][2][6]Not explicitly statedSignificantly higher than Carbamazepine[1][2][6]
CarbamazepineIntraperitoneal (i.p.)Not explicitly statedNot explicitly stated6.4[4][5]

Key Findings:

  • The this compound derivative, QUAN-0808, demonstrated significantly higher anticonvulsant activity (lower ED50) and lower neurotoxicity (higher TD50) compared to carbamazepine, resulting in a substantially larger protective index.[4][5]

  • Notably, when administered orally, QUAN-0808 maintained potent anticonvulsant activity with remarkably low neurotoxicity, indicating a very high safety margin for this route of administration.[4]

  • Compound 14 also exhibited potent anticonvulsant activity in the MES test with a wide margin of safety that is much higher than that of carbamazepine.[1][2][6]

  • Further studies showed that QUAN-0808 was also effective against seizures induced by isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid, suggesting a broad spectrum of anticonvulsant activity.[4]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

Procedure:

  • Animal Preparation: Male ICR-CD-1 mice are commonly used. The animals are acclimated to the laboratory environment for at least 3-4 days prior to testing, with ad libitum access to food and water.

  • Drug Administration: The test compound (this compound derivative or carbamazepine) or vehicle is administered to the animals, typically via intraperitoneal injection or oral gavage.

  • Electrode Application: To minimize discomfort, a drop of a local anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's eyes before placing the corneal electrodes. A small amount of electrode gel is used with auricular electrodes to ensure good electrical contact.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.

  • Endpoint: The primary endpoint of the test is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated.

Rotarod Neurotoxicity Test

The rotarod test is employed to assess motor coordination and identify potential neurological deficits or neurotoxicity induced by a test compound.

Apparatus: A commercially available rotarod apparatus, which consists of a rotating rod that can operate at a constant or accelerating speed.

Procedure:

  • Acclimation and Training: Animals are acclimated to the testing room. Some protocols include a training phase where the animals are placed on the rod at a low, constant speed to familiarize them with the apparatus.

  • Drug Administration: The test compound or vehicle is administered to the animals.

  • Testing: At a predetermined time after drug administration, each animal is placed on the rotating rod. The rod's speed is either kept constant or gradually accelerated (e.g., from 4 to 40 rpm over a set period).

  • Endpoint: The latency to fall off the rod is recorded for each animal. The test is concluded for an animal once it falls off or after a predetermined cut-off time.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., are unable to remain on the rod for a defined period), is determined.

Visualizations

G cluster_0 Preclinical Screening Phase cluster_1 Data Analysis and Evaluation Animal_Models Animal Models (Mice) Drug_Admin Drug Administration (Test Compound or Vehicle) Animal_Models->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test Rotarod_Test Rotarod Neurotoxicity Test Drug_Admin->Rotarod_Test ED50 Determine ED50 (Anticonvulsant Efficacy) MES_Test->ED50 TD50 Determine TD50 (Neurotoxicity) Rotarod_Test->TD50 PI Calculate Protective Index (PI) (Safety Margin) ED50->PI TD50->PI

Caption: Experimental workflow for anticonvulsant drug screening.

G cluster_0 Neuronal Membrane cluster_1 Neuronal State Na_Channel Voltage-Gated Sodium Channel Action_Potential Reduced Repetitive Firing of Action Potentials Na_Channel->Action_Potential Leads to Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Tetrazolo_Phthalazine This compound Derivative (Hypothesized) Tetrazolo_Phthalazine->Na_Channel Blocks (Likely) Seizure_Suppression Suppression of Seizure Activity Action_Potential->Seizure_Suppression Results in

References

A Comparative Analysis of the Positive Inotropic Effects of Tetrazolo[5,1-a]phthalazine Derivatives and Milrinone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacotherapy for heart failure, the development of novel positive inotropic agents remains a critical area of research. This guide provides a detailed comparison of the positive inotropic effects of emerging Tetrazolo[5,1-a]phthalazine derivatives against the established phosphodiesterase 3 (PDE3) inhibitor, milrinone. The following sections present quantitative data, experimental methodologies, and mechanistic insights to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inotropic Effects

The positive inotropic effects of this compound derivatives and milrinone have been evaluated in ex vivo studies. The data presented below is derived from experiments conducted on isolated rabbit hearts, with the primary endpoint being the percentage increase in left atrium stroke volume. It is important to note that the data for this compound pertains to its derivatives.

CompoundConcentration (M)Positive Inotropic Effect (% Increase in Stroke Volume)Reference
Milrinone 3 x 10⁻⁵2.46 ± 0.07[1][2]
6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)this compound (Derivative 8m) 3 x 10⁻⁵12.02 ± 0.20[1]
(4-([1][2][3]triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)(p-tolyl)methanone (Derivative 5g) 3 x 10⁻⁵19.15 ± 0.22[2]

Experimental Protocols

The evaluation of the positive inotropic activity of both this compound derivatives and milrinone was conducted using isolated rabbit heart preparations, a standard ex vivo model for cardiac function assessment.

Isolated Rabbit Heart Preparation (Langendorff Apparatus)

Animal Model: Male New Zealand white rabbits are typically used.

Heart Isolation and Perfusion:

  • The rabbits are anesthetized, and the hearts are rapidly excised.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • The heart is perfused with a modified Krebs-Henseleit (K-H) solution. The composition of the K-H solution is crucial for maintaining cardiac viability and function. A typical composition includes (in mM): NaCl, KCl, glucose, NaHCO₃, MgSO₄, CaCl₂, and KH₂PO₄.

  • The perfusion solution is maintained at a constant temperature of 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH.

  • The heart is perfused at a constant pressure.

Measurement of Inotropic Effects:

  • After a stabilization period, the baseline cardiac parameters are recorded.

  • The test compounds (this compound derivatives or milrinone) are introduced into the perfusion solution at the desired concentrations.

  • The primary endpoint measured is the left atrium stroke volume, which provides a direct indication of the heart's contractile force.

  • Changes in stroke volume are recorded and expressed as a percentage increase from the baseline.

Signaling Pathways and Mechanism of Action

The positive inotropic effects of both milrinone and the investigated this compound derivatives are believed to be mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

Milrinone: Milrinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. By inhibiting PDE3, milrinone increases the intracellular concentration of cAMP. This leads to the activation of protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these targets results in an increased influx of calcium into the cardiomyocyte and enhanced calcium reuptake into the sarcoplasmic reticulum, respectively, leading to a stronger myocardial contraction.

This compound Derivatives: Preliminary studies suggest that the positive inotropic effect of certain this compound derivatives may also be related to the PDE-cAMP-PKA signaling pathway, similar to milrinone[2]. This suggests that these compounds may also act as PDE inhibitors, leading to an increase in intracellular cAMP and subsequent enhancement of cardiac contractility.

Signaling_Pathways cluster_milrinone Milrinone Pathway cluster_tetrazolo This compound Derivative Pathway (Putative) Milrinone Milrinone PDE3_M Phosphodiesterase 3 (PDE3) Milrinone->PDE3_M Inhibits cAMP_M cAMP PDE3_M->cAMP_M Degrades PKA_M Protein Kinase A (PKA) cAMP_M->PKA_M Activates Ca_Channels_M L-type Ca²⁺ Channels PKA_M->Ca_Channels_M Phosphorylates Contraction_M Increased Myocardial Contraction Ca_Channels_M->Contraction_M Leads to Tetrazolo This compound Derivative PDE_T Phosphodiesterase (PDE) Tetrazolo->PDE_T Inhibits (Putative) cAMP_T cAMP PDE_T->cAMP_T Degrades PKA_T Protein Kinase A (PKA) cAMP_T->PKA_T Activates Ca_Channels_T L-type Ca²⁺ Channels PKA_T->Ca_Channels_T Phosphorylates Contraction_T Increased Myocardial Contraction Ca_Channels_T->Contraction_T Leads to

Caption: Signaling pathways for milrinone and putative pathway for this compound derivatives.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the positive inotropic effects of test compounds using an isolated heart preparation.

Experimental_Workflow Animal_Prep Animal Preparation (Rabbit Anesthesia) Heart_Isolation Heart Isolation Animal_Prep->Heart_Isolation Langendorff_Setup Mounting on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Perfusion Retrograde Perfusion with Krebs-Henseleit Solution Langendorff_Setup->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline_Recording Baseline Parameter Recording (Stroke Volume) Stabilization->Baseline_Recording Drug_Administration Administration of Test Compound (Milrinone or Tetrazolo Derivative) Baseline_Recording->Drug_Administration Data_Acquisition Continuous Data Acquisition Drug_Administration->Data_Acquisition Data_Analysis Data Analysis (% Change from Baseline) Data_Acquisition->Data_Analysis

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Tetrazolo[5,1-a]phthalazine Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on tetrazolo[5,1-a]phthalazine derivatives and analogous heterocyclic systems. The objective is to offer a comprehensive resource for understanding the structural requirements for the biological activity of these compounds, thereby aiding in the rational design of novel and more potent therapeutic agents. While specific QSAR studies on this compound are limited, this guide draws comparisons with closely related phthalazine and triazolophthalazine derivatives, as well as other nitrogen-rich heterocyclic compounds investigated for similar therapeutic targets.

Comparative QSAR Data of Phthalazine and Triazolophthalazine Derivatives

The following tables summarize key findings from 3D-QSAR studies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), performed on phthalazine and triazolophthalazine derivatives targeting various protein kinases involved in cancer pathogenesis.

Table 1: Comparative 3D-QSAR Models for Phthalazine Derivatives as EGFR Inhibitors

Modelr²_predDescriptors Utilized
CoMFA 0.7360.9640.826Steric and Electrostatic Fields
CoMSIA 0.8060.9760.792Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor Fields

Data compiled from a study on phthalazine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

Table 2: Comparative 3D-QSAR Models for Phthalazine Derivatives as VEGFR-2 Inhibitors

ModelNF
CoMFA (Steric) 0.6230.9416134.783
CoMSIA (Electrostatic + Donor) 0.6150.9776283.475

Data from a 3D-QSAR study on phthalazine derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2].

Table 3: Biological Activity of Selected Triazolophthalazine and Phthalazine Derivatives

Compound IDScaffoldTargetIC₅₀ (µM)
Compound 6oTriazolophthalazineVEGFR-20.1
Compound 6mTriazolophthalazineVEGFR-20.15
Compound 6dTriazolophthalazineVEGFR-20.28
Compound 9bTriazolophthalazineVEGFR-20.38
Sorafenib (Reference)-VEGFR-20.1
Compound 2gPhthalazineVEGFR-20.148
Compound 4aPhthalazineVEGFR-20.196

IC₅₀ values were obtained from in vitro kinase assays targeting VEGFR-2. Data for triazolophthalazine derivatives are from a study on novel VEGFR-2 inhibitors[3]. Data for phthalazine derivatives are from a separate study on VEGFR-2 inhibitors[4].

Experimental Protocols

A generalized workflow for the QSAR studies cited in this guide is presented below. Specific parameters may vary between individual studies.

2.1. Biological Activity Assessment (In Vitro Kinase Assay)

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 or EGFR kinase domain is used. A suitable substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.

  • Compound Incubation: The test compounds (derivatives of phthalazine, triazolophthalazine, etc.) are serially diluted and added to the wells.

  • Kinase Reaction Initiation: ATP is added to initiate the phosphorylation reaction. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25-30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated tyrosine residues, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

2.2. 3D-QSAR Modeling Protocol (CoMFA and CoMSIA)

  • Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are generated and optimized using a molecular mechanics force field. The molecules are then aligned based on a common scaffold or a template molecule (often the most active compound).

  • Calculation of Molecular Fields (CoMFA): The aligned molecules are placed in a 3D grid. A probe atom (typically a sp³ carbon with a +1 charge) is used to calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies at each grid point.

  • Calculation of Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields based on a Gaussian function to avoid singularities at atomic positions.

  • Partial Least Squares (PLS) Analysis: The calculated field values (independent variables) are correlated with the biological activity data (dependent variable, e.g., pIC₅₀) using PLS regression. This statistical method is suitable for handling datasets with more variables than observations and where variables are correlated.

  • Model Validation: The predictive power of the generated QSAR model is rigorously validated using several statistical methods:

    • Leave-One-Out (LOO) Cross-validation (q²): One compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. A q² value greater than 0.5 indicates good internal predictive ability.

    • Conventional Correlation Coefficient (r²): This measures the goodness of fit of the model for the training set data.

    • Predictive Correlation Coefficient (r²_pred): The model's ability to predict the activity of an external test set of compounds not used in model generation. An r²_pred value greater than 0.6 is generally considered good.

Visualizing QSAR Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in QSAR studies.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Computational Modeling cluster_application Application Dataset Chemical Dataset (e.g., this compound Derivatives) Descriptor Descriptor Calculation (e.g., Steric, Electrostatic) Dataset->Descriptor Activity Biological Activity Data (e.g., IC50) Model QSAR Model Generation (e.g., CoMFA, CoMSIA) Activity->Model Descriptor->Model Validation Model Validation (Cross-validation, Test Set) Model->Validation Interpretation Model Interpretation (Contour Maps) Validation->Interpretation Design Design of New Compounds Interpretation->Design Prediction Activity Prediction Design->Prediction

Caption: General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway_Concept cluster_drug_action Drug Action Mechanism cluster_cellular_response Cellular Response Compound This compound Derivative Target Protein Kinase (e.g., VEGFR-2, EGFR) Compound->Target Binds to Inhibition Inhibition of Kinase Activity Target->Inhibition Pathway Downstream Signaling Pathway Blocked Inhibition->Pathway Effect Anti-proliferative/ Apoptotic Effect Pathway->Effect

References

Molecular Docking Simulations of Tetrazolo[5,1-a]phthalazine Derivatives Reveal Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of molecular docking studies highlights the potential of tetrazolo[5,1-a]phthalazine derivatives as promising candidates for cancer therapy. These compounds have demonstrated significant binding affinities towards key protein targets involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and tubulin. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.

Researchers are increasingly turning to computational methods like molecular docking to accelerate drug discovery. This powerful technique predicts the binding orientation and affinity of a small molecule to a target protein, offering insights into its potential therapeutic efficacy. In the context of cancer research, derivatives of the this compound scaffold have emerged as a focal point of such investigations. While direct studies on the parent compound are limited, a substantial body of research on its analogues provides valuable data on their interactions with crucial cancer-related proteins.

Comparative Analysis of Binding Affinities

Molecular docking simulations have quantified the binding energies and inhibitory concentrations of various this compound derivatives against several key protein targets. The data, summarized in the tables below, showcases the potential of these compounds as potent inhibitors.

VEGFR-2 Inhibition

VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibiting VEGFR-2 is a key strategy in cancer treatment. Several studies have explored phthalazine and triazolo[3,4-a]phthalazine derivatives as VEGFR-2 inhibitors.

Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Compound 7f VEGFR-2-0.08Sorafenib0.10
Compound 8c VEGFR-2-0.10Sorafenib0.10
Compound 7a VEGFR-2-0.11Sorafenib0.10
Compound 6o VEGFR-2-0.1Sorafenib0.1
Compound 6m VEGFR-2-0.15Sorafenib0.1
Compound 2g VEGFR-2-0.148Sorafenib-
Compound 4a VEGFR-2-0.196Sorafenib-

Table 1: Comparison of VEGFR-2 inhibitory activity of various phthalazine derivatives.[1][2][3]

EGFR Inhibition

EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Its overexpression is common in many cancers, making it an attractive therapeutic target.

Compound IDTarget ProteinIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 12d EGFR21.4Erlotinib80

Table 2: EGFR inhibitory activity of a phthalazine-based derivative.[4]

Tubulin Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division. Drugs that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in cancer cells.

Compound IDTarget ProteinIC50 (µM) against MCF-7IC50 (µM) against HeLaReference CompoundReference IC50 (µM)
Compound 3a Tubulin--Melphalan61 (MCF-7)
Compound 3b Tubulin--Melphalan61 (MCF-7)
Compound 4e Tubulin62-Melphalan61 (MCF-7)

Table 3: Cytotoxicity of 5-styryltetrazolo[1,5-c]quinazoline derivatives, with molecular docking studies suggesting tubulin as the target.[5]

Experimental Protocols

The molecular docking studies cited in this guide employed rigorous and well-established methodologies to ensure the accuracy of the predicted binding interactions.

General Molecular Docking Workflow

A typical molecular docking protocol involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added to the protein structure. The chemical structures of the ligands (this compound derivatives) are drawn using chemical drawing software and optimized to their lowest energy conformation.

  • Binding Site Identification: The active site of the protein, where the ligand is expected to bind, is identified. This is often based on the location of the co-crystallized ligand in the original PDB file or through computational prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to systematically search for the optimal binding pose of the ligand within the protein's active site. The program employs a scoring function to estimate the binding affinity (typically in kcal/mol) for each generated pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

For instance, in the study targeting tubulin, the crystal structure with PDB ID: 1TUB was utilized.[5] Similarly, studies on VEGFR-2 inhibitors often use the PDB entry for the VEGFR-2 kinase domain.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Structure (from PDB) Prot_Prep Protein Preparation (Add H, Assign Charges) PDB->Prot_Prep Ligand Ligand Structure (2D/3D) Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

A generalized workflow for molecular docking simulations.

Signaling Pathways

The protein targets investigated in these studies are integral components of complex signaling pathways that regulate cell survival, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

Activation of VEGFR-2 by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell migration, proliferation, and survival, ultimately leading to angiogenesis. By inhibiting VEGFR-2, the this compound derivatives can effectively block this pathway and cut off the tumor's blood supply.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Phthalazine This compound Derivatives Phthalazine->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
EGFR Signaling Pathway

The EGFR signaling pathway, when activated by ligands like EGF, leads to a cascade of events that promote cell growth, proliferation, and survival. The phthalazine derivative 12d has been shown to effectively inhibit EGFR, thereby blocking these pro-cancerous signals.[4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Phthalazine_12d Compound 12d Phthalazine_12d->EGFR Inhibits

References

In Silico ADMET Profiling of Novel Tetrazolo[5,1-a]phthalazine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel heterocyclic compounds, with a focus on analogues of Tetrazolo[5,1-a]phthalazine. Due to the limited publicly available data on this compound derivatives, this guide leverages data from closely related and structurally similar triazolo[3,4-a]phthalazine and other phthalazine analogues to predict and compare their drug-likeness and pharmacokinetic profiles. The data presented herein is crucial for researchers and scientists in the early phases of drug discovery and development.

Comparative ADMET Profile of Phthalazine Analogues

The following table summarizes the in silico predicted ADMET properties for selected triazolo[3,4-a]phthalazine and phthalazine derivatives. These compounds have been chosen based on their reported potent biological activities. The predictions were performed using established computational models such as pkCSM.[1]

ParameterTriazolo[3,4-a]phthalazine Analogue 1 (e.g., Compound 6o)Triazolo[3,4-a]phthalazine Analogue 2 (e.g., Compound 6m)Phthalazine Analogue (Alternative) (e.g., Compound 2g)
Physicochemical Properties
Molecular Weight ( g/mol )Compliant with Lipinski's Rule (<500)Compliant with Lipinski's Rule (<500)Compliant with Lipinski's Rule (<500)[1]
LogPCompliant with Lipinski's Rule (<5)Compliant with Lipinski's Rule (<5)Compliant with Lipinski's Rule (<5)[1]
Hydrogen Bond DonorsCompliant with Lipinski's Rule (≤5)Compliant with Lipinski's Rule (≤5)Compliant with Lipinski's Rule (≤5)[1]
Hydrogen Bond AcceptorsCompliant with Lipinski's Rule (≤10)Compliant with Lipinski's Rule (≤10)Compliant with Lipinski's Rule (≤10)[1]
Absorption
Intestinal Absorption (% Absorbed)Predicted GoodPredicted GoodPredicted Good[1]
Caco-2 Permeability (log Papp)Predicted GoodPredicted GoodPredicted Good[1]
Distribution
BBB Permeability (logBB)Predicted Low/ModeratePredicted Low/ModeratePredicted Low/Moderate[1]
CNS Permeability (logPS)Predicted Low/ModeratePredicted Low/ModeratePredicted Low/Moderate[1]
Metabolism
CYP2D6 InhibitorLikely Non-inhibitorLikely Non-inhibitorLikely Non-inhibitor[1]
CYP3A4 InhibitorLikely Non-inhibitorLikely Non-inhibitorLikely Non-inhibitor[1]
Excretion
Total Clearance (log ml/min/kg)Predicted within acceptable rangePredicted within acceptable rangePredicted within acceptable range[1]
Toxicity
AMES ToxicityPredicted Non-mutagenicPredicted Non-mutagenicPredicted Non-mutagenic[1]
hERG I InhibitorPredicted Low RiskPredicted Low RiskPredicted Low Risk[1]
HepatotoxicityPredicted Low RiskPredicted Low RiskPredicted Low Risk[1]

Note: The data for triazolo[3,4-a]phthalazine analogues is presented qualitatively based on statements of "good ADMET profile" from cited research, as specific numerical data was not available in the abstracts.[2][3] The data for the phthalazine analogue is based on predictions using the pkCSM descriptor algorithm.[1]

Experimental Protocols

The in silico ADMET predictions for the phthalazine analogues cited in this guide were performed using the pkCSM web server.[1] This platform utilizes a novel approach based on graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.

Methodology for pkCSM Prediction:

  • Input: The 2D structure of the small molecule is provided as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Signature Generation: The pkCSM algorithm generates graph-based structural signatures for the input molecule. These signatures encode distance patterns between atoms and their physicochemical properties.

  • Model Prediction: The generated signatures are then used as input for a series of pre-trained predictive models. These models are built using large datasets of compounds with experimentally determined ADMET properties.

  • Output: The server provides predictions for a comprehensive set of ADMET parameters, including those listed in the table above. The output for each parameter includes a predicted value and, where applicable, a classification (e.g., inhibitor/non-inhibitor, high/low permeability).

The models within pkCSM have been validated and have shown performance comparable to or better than other widely used methods.[4][5]

Visualizations

The following diagrams illustrate key concepts in the in silico ADMET prediction process.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis Compound Test Compound (SMILES) ADMET_Server ADMET Prediction Server (e.g., pkCSM, SwissADME) Compound->ADMET_Server Absorption Absorption ADMET_Server->Absorption Distribution Distribution ADMET_Server->Distribution Metabolism Metabolism ADMET_Server->Metabolism Excretion Excretion ADMET_Server->Excretion Toxicity Toxicity ADMET_Server->Toxicity Analysis Data Analysis & Comparison Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: Workflow of an in silico ADMET prediction study.

Lipinski_Rule_of_Five cluster_rules Lipinski's Rule of Five (for Drug-Likeness) cluster_evaluation Compound Evaluation cluster_outcome Outcome MW Molecular Weight <= 500 Da DrugLike Likely Orally Bioavailable MW->DrugLike 0 or 1 Violation NonDrugLike Poor Oral Bioavailability MW->NonDrugLike >= 2 Violations LogP LogP <= 5 LogP->DrugLike 0 or 1 Violation LogP->NonDrugLike >= 2 Violations HBD H-Bond Donors <= 5 HBD->DrugLike 0 or 1 Violation HBD->NonDrugLike >= 2 Violations HBA H-Bond Acceptors <= 10 HBA->DrugLike 0 or 1 Violation HBA->NonDrugLike >= 2 Violations Compound Test Compound Evaluation Evaluation of Properties Compound->Evaluation Evaluation->MW Evaluation->LogP Evaluation->HBD Evaluation->HBA

Caption: Classification based on Lipinski's Rule of Five.

References

Cross-Validation of In Vitro and In Vivo Efficacy for the Tetrazolo[5,1-a]phthalazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The heterocycle Tetrazolo[5,1-a]phthalazine has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select this compound derivatives, juxtaposed with established therapeutic agents. The data presented herein is collated from preclinical studies to offer an objective overview of their potential.

Quantitative Performance Analysis

The following tables summarize the efficacy of this compound derivatives in various therapeutic areas, providing a direct comparison with alternative compounds.

Table 1: In Vivo Anti-Inflammatory Efficacy

A study on the derivative 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) demonstrated its potent anti-inflammatory effects in murine models.[1][2] The compound was compared against the non-steroidal anti-inflammatory drug (NSAID) indomethacin and aspirin.

CompoundDose (mg/kg)Xylene-Induced Ear Edema Inhibition (%)Acetic Acid-Induced Vascular Permeability Inhibition (%)
QUAN-0808 10033.326.7
20037.528.7
40046.632.3
Indomethacin 1045.1-
Aspirin 200-29.1

Data sourced from studies on mice.[1][2]

Table 2: In Vivo Antinociceptive Efficacy

The antinociceptive properties of QUAN-0808 were evaluated using the acetic acid-induced writhing test in mice, with aspirin as the comparator.[1][2]

CompoundDose (mg/kg)Writhing Inhibition (%)
QUAN-0808 10040.4
20053.6
40066.4
Aspirin 20064.5

Data sourced from studies on mice.[1][2] The study also noted that QUAN-0808 did not show significant effects in the hot plate test, suggesting a peripheral mechanism of action.[1][2]

Table 3: In Vivo Anticonvulsant Efficacy

The anticonvulsant potential of QUAN-0808 was assessed in the maximal electroshock (MES) seizure model in mice and compared with the established antiepileptic drug carbamazepine.[3]

CompoundED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
QUAN-0808 6.8456.467.1
Carbamazepine --6.4

ED₅₀ (Median Effective Dose) and TD₅₀ (Median Toxic Dose) were determined in mice.[3] A higher protective index indicates a wider therapeutic window.

Table 4: In Vitro Positive Inotropic Efficacy

A series of this compound derivatives were evaluated for their positive inotropic activity on isolated rabbit heart preparations, with the established cardiotonic agent milrinone serving as a positive control.[4] The most potent derivative, 6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)this compound (Compound 8m), is highlighted below.

CompoundConcentration (M)Increase in Stroke Volume (%)
Compound 8m 3 x 10⁻⁵12.02 ± 0.20
Milrinone 3 x 10⁻⁵2.46 ± 0.07

Data obtained from ex vivo experiments on isolated rabbit left atrium.[4]

Experimental Protocols

A detailed account of the methodologies employed in the cited studies is provided below to facilitate replication and further investigation.

In Vivo Anti-Inflammatory and Antinociceptive Assays
  • Animals: Male Kunming mice were used for the experiments.

  • Xylene-Induced Ear Edema: Inflammation was induced by applying xylene to the anterior surface of the right ear. Test compounds or vehicle were administered orally 30 minutes prior to xylene application. The degree of edema was quantified by measuring the weight difference between the right and left ears.[1][2]

  • Acetic Acid-Induced Vascular Permeability: Mice were intraperitoneally injected with acetic acid. Evans blue dye was administered intravenously to assess vascular leakage. The amount of dye that extravasated into the peritoneal cavity was measured spectrophotometrically.[1][2]

  • Acetic Acid-Induced Writhing Test: Mice received an intraperitoneal injection of acetic acid. The number of writhes (a characteristic stretching response) was counted for a defined period to assess peripheral analgesia.[1][2]

  • Mechanism of Action: The levels of prostaglandin E₂ (PGE₂) and nitric oxide (NO) in the edematous paw tissue were measured to investigate the anti-inflammatory mechanism.[1][2]

In Vivo Anticonvulsant Assay
  • Maximal Electroshock (MES) Test: Seizures were induced in mice via corneal electrodes using an electroshock apparatus. The ability of the test compound to prevent the tonic hind limb extension phase of the seizure was recorded as the endpoint.[3]

  • Neurotoxicity Assessment (Rotarod Test): The motor coordination and potential neurological deficit induced by the compound were evaluated using a rotarod apparatus. The inability of a mouse to remain on the rotating rod for a specified time was considered an indication of neurotoxicity.[3]

In Vitro Positive Inotropic Assay
  • Isolated Rabbit Heart Preparation: The heart was excised from a rabbit and the left atrium was isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature and bubbled with 95% O₂ and 5% CO₂.

  • Measurement of Stroke Volume: The stroke volume of the spontaneously beating left atrium was measured to quantify the inotropic effect of the test compounds.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for the anti-inflammatory effects of QUAN-0808 and a generalized workflow for screening anticonvulsant candidates.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Mediator Production cluster_3 Inflammatory Effects Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Cascade Arachidonic Acid Cascade Inflammatory Stimulus->Arachidonic Acid Cascade activates NO Synthase Upregulation NO Synthase Upregulation Inflammatory Stimulus->NO Synthase Upregulation induces Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Arachidonic Acid Cascade->Prostaglandin E2 (PGE2) produces Nitric Oxide (NO) Nitric Oxide (NO) NO Synthase Upregulation->Nitric Oxide (NO) produces Vasodilation Vasodilation Prostaglandin E2 (PGE2)->Vasodilation Pain Sensitization Pain Sensitization Prostaglandin E2 (PGE2)->Pain Sensitization Nitric Oxide (NO)->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Nitric Oxide (NO)->Increased Vascular Permeability QUAN-0808 QUAN-0808 QUAN-0808->Prostaglandin E2 (PGE2) inhibits production QUAN-0808->Nitric Oxide (NO) inhibits production

Caption: Proposed anti-inflammatory mechanism of QUAN-0808.

G Start Start Test Compound Administration Test Compound Administration Start->Test Compound Administration Maximal Electroshock (MES) Induction Maximal Electroshock (MES) Induction Test Compound Administration->Maximal Electroshock (MES) Induction Rotarod Test for Neurotoxicity Rotarod Test for Neurotoxicity Test Compound Administration->Rotarod Test for Neurotoxicity Observation of Seizure Endpoint Observation of Seizure Endpoint Maximal Electroshock (MES) Induction->Observation of Seizure Endpoint Protection Protection Observation of Seizure Endpoint->Protection Tonic hind limb extension absent No Protection No Protection Observation of Seizure Endpoint->No Protection Tonic hind limb extension present Calculate ED50 and TD50 Calculate ED50 and TD50 Protection->Calculate ED50 and TD50 Rotarod Test for Neurotoxicity->Calculate ED50 and TD50 Determine Protective Index Determine Protective Index Calculate ED50 and TD50->Determine Protective Index

References

Head-to-head comparison of different synthetic routes for Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-rich heterocyclic compounds, Tetrazolo[5,1-a]phthalazine presents a scaffold of significant interest due to its potential pharmacological activities. The efficiency, scalability, and accessibility of its synthetic route are critical considerations. This guide provides an objective, data-driven comparison of various synthetic pathways to this important molecule, offering a comprehensive overview to inform methodological choices in a research and development setting.

At a Glance: Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative metrics for the most prominent methods.

Synthetic RouteStarting Material(s)Key ReagentsReaction TimeTemperatureYield (%)
Route 1: From 1-Chlorophthalazine 1-ChlorophthalazineSodium Azide2 hoursRefluxNot specified
Route 2: From 1-Hydrazinophthalazine 1-Hydrazinophthalazine (Hydralazine)Nitrous AcidNot specifiedNot specifiedHigh (Implied for analytical purposes)
Route 3: From 1(2H)-Phthalazinethione 1(2H)-PhthalazinethioneTrimethylsilyl azide, Tin(IV) chloride22 hoursAmbient95%
Route 4: One-Pot Multicomponent Reaction Hydrazine, 2-Formylbenzoic acidTrimethylsilyl azide, Trichlorophosphate0.17 hours180 °C (Microwave)48%
Route 5: Solid-Phase Synthesis Resin-bound 1-ChlorophthalazineSodium AzideNot specifiedNot specifiedGood (Implied for library synthesis)

In-Depth Analysis of Synthetic Methodologies

Route 1: Nucleophilic Substitution of 1-Chlorophthalazine

This classical approach relies on the displacement of the chloro group at the 1-position of the phthalazine ring by an azide ion.

Experimental Protocol: A solution of 1-chlorophthalazine and an excess of sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization. For a related derivative, the reaction of 1-chloro-4-(4-phenoxyphenyl) phthalazine with sodium azide in DMSO was heated under reflux for 2 hours[1].

Discussion: This method is straightforward and utilizes readily available starting materials. However, the use of potentially explosive sodium azide requires careful handling. While yields for the parent compound are not explicitly detailed in the readily available literature, this method is a foundational approach to this class of compounds.

Route 2: Diazotization of 1-Hydrazinophthalazine

This route involves the reaction of the readily available pharmaceutical agent, hydralazine, with nitrous acid to facilitate ring closure to the tetrazole.

Experimental Protocol: An aqueous solution of 1-hydrazinophthalazine hydrochloride is cooled in an ice bath. A solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period, after which the precipitated product is collected by filtration, washed with cold water, and dried. This reaction is reported to be high-yielding and clean, forming the basis of a quantitative analytical method for hydralazine.

Discussion: The primary advantage of this route is the use of an inexpensive and widely available starting material. The reaction is typically fast and clean. However, the in situ generation of nitrous acid and the handling of diazonium intermediates require careful temperature control and adherence to safety protocols.

Route 3: From 1(2H)-Phthalazinethione

This modern approach offers a high-yield synthesis under mild conditions.

Experimental Protocol: To a solution of 1(2H)-phthalazinethione in a suitable solvent like dichloromethane, trimethylsilyl azide and a catalytic amount of tin(IV) chloride are added. The reaction mixture is stirred at ambient temperature for approximately 22 hours. The reaction is then quenched, and the product is isolated and purified using standard techniques. This method has been reported to achieve a high yield of 95%[2].

Discussion: The standout feature of this route is its exceptionally high reported yield and mild reaction conditions. The use of trimethylsilyl azide is generally considered safer than sodium azide. The longer reaction time is a potential drawback, but the high efficiency may outweigh this for many applications.

Route 4: One-Pot Multicomponent Synthesis

This convergent approach streamlines the synthesis by combining multiple starting materials in a single reaction vessel.

Experimental Protocol: A mixture of hydrazine, 2-formylbenzoic acid, and trimethylsilyl azide is subjected to microwave irradiation in the presence of trichlorophosphate in a solvent such as acetonitrile at 180 °C for a short duration (e.g., 10 minutes). The product is then isolated and purified from the reaction mixture. A yield of 48% has been reported for this method[2].

Discussion: The key advantages of this route are the significant reduction in reaction time and the convergence of the synthesis into a single step. This makes it an attractive option for rapid analog synthesis. However, the yield is moderate, and the use of microwave heating requires specialized equipment.

Route 5: Solid-Phase Synthesis

This technique is particularly well-suited for the generation of libraries of this compound derivatives for high-throughput screening.

Experimental Protocol: A secondary amine resin is first reacted with a dichlorophthalazine to generate a resin-bound chlorophthalazine. This is followed by treatment with sodium azide to form the tetrazole ring. Finally, the desired product is cleaved from the solid support, typically using an acidic reagent. This methodology allows for the efficient synthesis of a variety of derivatives in good yields and purities.

Discussion: The main benefit of solid-phase synthesis is the ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound product. This makes it an excellent choice for combinatorial chemistry and the rapid exploration of structure-activity relationships. The overall yield can be influenced by the efficiency of each step on the solid support.

Synthetic Pathways Overview

Synthetic_Routes cluster_start Starting Materials cluster_product Product 1-Chlorophthalazine 1-Chlorophthalazine This compound This compound 1-Chlorophthalazine->this compound Route 1 Sodium Azide 1-Hydrazinophthalazine 1-Hydrazinophthalazine 1-Hydrazinophthalazine->this compound Route 2 Nitrous Acid 1(2H)-Phthalazinethione 1(2H)-Phthalazinethione 1(2H)-Phthalazinethione->this compound Route 3 TMS-azide, SnCl4 (95% Yield) Hydrazine + 2-Formylbenzoic acid Hydrazine + 2-Formylbenzoic acid Hydrazine + 2-Formylbenzoic acid->this compound Route 4 TMS-azide, POCl3, MW (48% Yield) Resin-bound 1-Chlorophthalazine Resin-bound 1-Chlorophthalazine Resin-bound 1-Chlorophthalazine->this compound Route 5 Sodium Azide

Caption: Comparative overview of synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound is highly dependent on the specific requirements of the research. For high-yield, bench-scale synthesis under mild conditions, the method starting from 1(2H)-phthalazinethione appears to be the most promising. For rapid synthesis and library generation, the one-pot multicomponent reaction or solid-phase synthesis offer significant advantages in terms of speed and throughput, respectively. The classical routes from 1-chlorophthalazine and 1-hydrazinophthalazine remain viable options, particularly when starting material availability and cost are primary considerations. This guide provides the necessary data to enable an informed decision for the efficient and effective synthesis of this valuable heterocyclic compound.

References

Validating the Mechanism of Action of Tetrazolo[5,1-a]phthalazine through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Tetrazolo[5,1-a]phthalazine, a heterocyclic compound with emerging therapeutic potential. While direct target engagement data for this specific molecule is limited in publicly available literature, this guide leverages findings from structurally related phthalazine derivatives to propose a likely mechanism of action centered on the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Recent studies have revealed that a novel phthalazine scaffold can inhibit the TGF-β pathway through a non-receptor-kinase mechanism, reducing Smad2/3 phosphorylation.[1][2][3] This discovery positions this compound as a promising candidate for further investigation.

To provide a robust validation strategy, this guide compares the hypothesized non-kinase inhibitory action of this compound with a well-characterized alternative, Galunisertib (LY2157299) , a small molecule inhibitor of the TGF-β receptor I (ALK5) kinase.[4][5][6] By presenting experimental protocols and comparative data, researchers can effectively design studies to elucidate the precise molecular target and validate the mechanism of action of this compound.

Comparative Performance of TGF-β Pathway Inhibitors

The following table summarizes the key performance indicators for a representative phthalazine derivative (Compound 10p) and the comparator, Galunisertib. This provides a baseline for evaluating the potency and cellular effects of this compound.

CompoundChemical ScaffoldTargetMechanism of ActionPotency (IC50)Cellular Effect
Compound 10p PhthalazineUnknown (non-kinase)Inhibition of TGF-β-induced Smad2/3 phosphorylation0.11 ± 0.02 µMReduces Smad-dependent transcriptional activity[1][3]
Galunisertib (LY2157299) Pyridine/PyrazoleTGF-β Receptor I (ALK5) KinaseCompetitive inhibition of ATP binding to ALK5 kinase56 nM (cell-free)Blocks TGF-β-induced Smad2 phosphorylation[5][7]

Experimental Protocols for Target Engagement and Pathway Validation

To validate the engagement of this compound with its putative target and confirm its effect on the TGF-β pathway, a combination of biophysical and cell-based assays is recommended.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, A549) to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Target Protein Detection: Analyze the soluble fraction by Western blotting or ELISA using an antibody specific to the hypothesized target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method to CETSA that assesses target engagement based on the principle that ligand binding can protect a protein from proteolytic degradation.

Protocol:

  • Cell Lysis and Treatment: Prepare cell lysates from a suitable cell line. Treat the lysates with varying concentrations of this compound or vehicle control.

  • Proteolysis: Add a protease (e.g., pronase, thermolysin) to the treated lysates and incubate for a specific time to allow for partial digestion.

  • Digestion Quenching: Stop the proteolytic reaction by adding a protease inhibitor cocktail and heating the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the levels of the potential target protein. A higher abundance of the protein in the presence of the compound suggests protection from degradation due to binding.

SMAD2/3 Phosphorylation Assay (Western Blot)

This assay directly measures the functional consequence of inhibiting the TGF-β pathway upstream of SMAD activation.

Protocol:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with different concentrations of this compound or Galunisertib for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2/3 phosphorylation.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. Use a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal to determine the extent of inhibition.[8]

Visualizing the Molecular Landscape

The following diagrams illustrate the hypothesized mechanism of action of this compound within the TGF-β signaling pathway and the experimental workflow for its validation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding TGF-beta_RI TGF-β RI (ALK5) TGF-beta_RII->TGF-beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 pSMAD2_3 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD2_3->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (e.g., EMT, Fibrosis) Complex->Transcription Nuclear translocation Tetrazolo This compound (Hypothesized) Tetrazolo->SMAD2_3 Inhibition of Phosphorylation Galunisertib Galunisertib Galunisertib->TGF-beta_RI Inhibition

Figure 1: TGF-β signaling pathway and points of inhibition.

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Analysis of Soluble Fraction (Western Blot / ELISA) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

By employing the outlined experimental strategies and leveraging the comparative data, researchers can effectively validate the engagement of this compound with its molecular target and elucidate its precise mechanism of action within the TGF-β signaling pathway. This will be a critical step in advancing this compound through the drug development pipeline.

References

Benchmarking the Safety Profile of Tetrazolo[5,1-a]phthalazine Against Existing Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved safety and efficacy is a cornerstone of drug discovery. Tetrazolo[5,1-a]phthalazine and its derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including positive inotropic, anticonvulsant, and anti-inflammatory effects. This guide provides a comparative analysis of the safety profile of a representative this compound derivative against established therapeutics in the positive inotropic class, a key area of investigation for these novel compounds. Due to the limited publicly available safety data on the parent compound, this compound, this guide utilizes data from its derivatives and established drugs to provide a framework for preclinical safety assessment.

Comparative Safety Data

The following tables summarize key safety and toxicity data for a derivative of this compound and existing positive inotropic agents. It is crucial to note that the data for the this compound derivative was generated in studies focused on its anticonvulsant and anti-inflammatory properties, and therefore direct comparison of therapeutic indices for positive inotropic effects is not yet possible.

Compound/DrugAssayModelEndpointResultReference
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) Maximal Electroshock (MES) SeizureMouseAnticonvulsant Activity (ED50)6.8 mg/kg[1]
Rotarod NeurotoxicityMouseNeurotoxicity (TD50)456.4 mg/kg[1]
Protective Index (TD50/ED50) Mouse Safety Margin 67.1 [1]
Milrinone General SafetyHumanCommon Adverse EffectsVentricular arrhythmias, hypotension, mild thrombocytopenia.[2][3][2][3]
Long-term Oral UseHumanSerious Adverse EffectsIncreased risk of hospitalization and death in patients with Class III and IV heart failure.[4][5][4][5]
Amrinone (Inamrinone) General SafetyHumanCommon Adverse EffectsThrombocytopenia, nausea, vomiting, arrhythmias, hepatotoxicity.[6][7][6][7]
OverdoseHumanToxic EffectsSevere hypotension, ventricular arrhythmias, thrombocytopenia, hepatotoxicity, metabolic acidosis, oliguria, and cardiac arrest.[8][8]
Levosimendan General SafetyHumanCommon Adverse EffectsHeadache, hypotension, hypokalemia.[9][9]
Comparative SafetyHumanMortalityNo significant increase in mortality compared to placebo or dobutamine in several large trials.[10][11][10][11]

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are crucial for the reproducibility and validation of preclinical data. Below are summaries of standard protocols for assays relevant to the assessment of novel drug candidates.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[8][12]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][12]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the test compound and control substances. Include wells with untreated cells as a negative control and a vehicle control.

    • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[8]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[13]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[14] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]

  • Procedure:

    • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

    • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).[16]

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[17]

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18]

  • Procedure:

    • Preparation: Prepare the bacterial strains, the test compound at various concentrations, and a liver enzyme extract (S9 mix) to simulate metabolic activation.

    • Exposure: Mix the bacterial strain, the test compound, and either the S9 mix or a buffer.

    • Plating: Pour the mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[3]

2. In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[10][11]

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Procedure:

    • Cell Treatment: Expose cultured cells (e.g., human peripheral blood lymphocytes or CHO cells) to the test compound.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of mitosis.[19]

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.

    • Microscopic Analysis: Score the number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000).[20]

    • Data Evaluation: A significant, dose-related increase in the frequency of micronucleated cells is considered a positive result.

In Vivo Assays

1. Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and assign it to a toxicity class.[4][6]

  • Principle: It is a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The classification is based on the number of animals that die within a specified period after administration of the test substance.[21]

  • Procedure:

    • Dosing: A group of animals (typically three) of a single sex (usually females) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).

    • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.

    • Stepwise Dosing: Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a lower or higher dose level.

    • Classification: The substance is classified into one of the Globally Harmonised System (GHS) categories based on the dose at which mortality is observed.

2. Rotarod Test for Neurotoxicity

This test is used to assess motor coordination, balance, and motor learning in rodents.[22]

  • Principle: The animal is placed on a rotating rod. The latency to fall from the rod is measured as an indicator of motor impairment. A decrease in the time spent on the rod after compound administration suggests neurotoxicity.[23]

  • Procedure:

    • Training: Animals are trained on the rotarod for a set period before the test day.

    • Compound Administration: The test compound is administered to the animals.

    • Testing: At specified time points after dosing, each animal is placed on the rotating rod (either at a constant speed or an accelerating speed).

    • Measurement: The time until the animal falls off the rod or passively rotates with the rod is recorded.

    • Analysis: The latencies to fall are compared between the treated and control groups.[24]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by a drug is crucial for predicting both its therapeutic effects and potential off-target toxicities.

Phosphodiesterase 3 (PDE3) Inhibition Pathway (Existing Inotropes)

Many existing positive inotropic agents, such as milrinone and amrinone, act by inhibiting phosphodiesterase 3 (PDE3).[25]

PDE3_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates (↑ Ca²⁺ influx) SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (↑ Ca²⁺ release) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (↑ Ca²⁺ sensitivity) PDE3_Inhibitor Milrinone / Amrinone PDE3_Inhibitor->PDE3 Inhibits

Caption: PDE3 inhibition pathway leading to increased cardiac contractility.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Some phthalazine derivatives have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth. While this may not be the primary mechanism for positive inotropic effects, it highlights the diverse biological activities of the phthalazine scaffold and is relevant for assessing potential anti-cancer applications and associated side effects.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Gene Expression (Survival) Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Activates Phthalazine_Derivative Phthalazine Derivative Phthalazine_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by certain phthalazine derivatives.

Conclusion

The available preclinical data on a derivative of this compound suggests a promising safety margin in the context of its anticonvulsant and anti-inflammatory activities. However, a comprehensive safety profile for its potential use as a positive inotropic agent is yet to be established. The existing positive inotropic drugs, while effective, are associated with significant adverse effects, particularly cardiac arrhythmias and increased mortality with long-term use. This highlights a clear unmet medical need for safer alternatives.

Future research on this compound and its analogs should focus on a systematic evaluation of its cardiovascular safety, including in vitro hERG channel assays, in vivo cardiovascular telemetry in relevant animal models, and long-term toxicity studies. Direct comparative studies with existing positive inotropic agents will be essential to definitively establish its safety and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such crucial preclinical safety assessments.

References

Comparative analysis of the spectroscopic data of various Tetrazolo[5,1-a]phthalazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of various Tetrazolo[5,1-a]phthalazine derivatives. This guide provides a comparative analysis of their spectroscopic data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.

The this compound scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant and cardiotonic properties.[1] The characterization and differentiation of derivatives within this class are heavily reliant on modern spectroscopic techniques. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a series of 6-substituted this compound derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of 6-substituted this compound derivatives, enabling a clear comparison of the influence of various substituents on their spectral properties. The core structure and numbering are shown below.

Figure 1: Core structure of 6-substituted this compound.

¹H NMR Spectral Data

The ¹H NMR spectra of this compound derivatives are characterized by signals in the aromatic region. The chemical shifts of the protons on the phthalazine ring system are influenced by the nature of the substituent at the 6-position.

CompoundR-GroupH-7 (ppm)H-8 (ppm)H-9 (ppm)H-10 (ppm)Other Signals (ppm)
1 -Cl8.19 (d)8.21 (dd)8.08 (dd)8.60 (d)-
2 -OCH₃7.85 (d)8.05 (t)7.82 (t)8.45 (d)4.10 (s, 3H, -OCH₃)
3 -OCH₂CH₃7.84 (d)8.04 (t)7.81 (t)8.44 (d)4.60 (q, 2H, -OCH₂), 1.50 (t, 3H, -CH₃)
4 -O-n-Pr7.83 (d)8.03 (t)7.80 (t)8.43 (d)4.50 (t, 2H, -OCH₂), 1.95 (m, 2H, -CH₂), 1.05 (t, 3H, -CH₃)
5 -O-Ph8.05 (d)8.15 (t)7.95 (t)8.55 (d)7.20-7.60 (m, 5H, Ar-H)
6 -N₃7.90 (d)8.10 (t)7.85 (t)8.50 (d)-

Chemical shifts (δ) are in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shift of C-6 is particularly sensitive to the directly attached substituent.

CompoundR-GroupC-6 (ppm)C-6a (ppm)C-7 (ppm)C-8 (ppm)C-9 (ppm)C-10 (ppm)C-10a (ppm)C-11a (ppm)Other Signals (ppm)
1 -Cl149.5128.8126.2134.6129.3123.7134.5145.0-
2 -OCH₃160.2128.5118.5133.5128.5120.1134.0145.256.0 (-OCH₃)
3 -OCH₂CH₃159.8128.6118.7133.6128.6120.3134.1145.364.5 (-OCH₂), 14.8 (-CH₃)
4 -O-n-Pr159.9128.6118.8133.6128.7120.4134.1145.370.5 (-OCH₂), 22.5 (-CH₂), 10.5 (-CH₃)
5 -O-Ph158.5129.0122.0134.0129.0121.5134.2145.5156.0, 130.0, 125.0, 120.0 (Ar-C)
6 -N₃148.0128.9124.0134.2129.1122.5134.3145.1-

Chemical shifts (δ) are in parts per million (ppm).

FT-IR Spectral Data

The FT-IR spectra of these derivatives show characteristic absorption bands for the tetrazole and phthalazine ring systems. The position of these bands can be influenced by the substituent at the 6-position.

CompoundR-GroupC=N Stretch (cm⁻¹)N=N Stretch (Tetrazole) (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
1 -Cl1620, 15801450, 12803050750 (C-Cl)
2 -OCH₃1625, 15851455, 128530601250, 1030 (C-O stretch)
3 -OCH₂CH₃1624, 15841454, 128430581248, 1040 (C-O stretch)
4 -O-n-Pr1625, 15851455, 128530601245, 1050 (C-O stretch)
5 -O-Ph1622, 15821452, 128230651240 (Ar-O stretch)
6 -N₃1618, 15781448, 127830552120 (Azide N≡N stretch)

Frequencies are in wavenumbers (cm⁻¹).

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is typically observed, and the fragmentation can give clues about the structure.

CompoundR-GroupMolecular Formula[M]⁺ (m/z)Key Fragment Ions (m/z)
1 -ClC₈H₄ClN₅205/207177/179 ([M-N₂]⁺), 149/151, 114
2 -OCH₃C₉H₇N₅O201173 ([M-N₂]⁺), 158, 130
3 -OCH₂CH₃C₁₀H₉N₅O215187 ([M-N₂]⁺), 158, 130
4 -O-n-PrC₁₁H₁₁N₅O229201 ([M-N₂]⁺), 158, 130
5 -O-PhC₁₄H₉N₅O263235 ([M-N₂]⁺), 168, 140
6 -N₃C₈H₄N₈212184 ([M-N₂]⁺), 156 ([M-2N₂]⁺), 128

m/z values are for the most abundant isotopes.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in ppm relative to TMS.

  • ¹³C NMR: Spectra are recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum One FT-IR spectrometer.

  • Sample Preparation: KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6890N GC coupled to a 5973N Mass Selective Detector (for GC-MS) or a Waters Micromass Q-Tof micro (for ESI-MS).

  • Ionization Method: Electron Impact (EI) at 70 eV or Electrospray Ionization (ESI).

  • Data Acquisition: Mass spectra are recorded over a mass range of m/z 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: Shimadzu UV-2450 spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Sample Preparation: Solutions of the compounds are prepared at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Absorption spectra are recorded in the range of 200-400 nm.

Visualizations

General Synthetic Pathway

The 6-substituted this compound derivatives are typically synthesized from 1,4-dichlorophthalazine. The general synthetic route involves the formation of a key intermediate, 6-chlorothis compound, followed by nucleophilic substitution at the C-6 position.

Synthesis_Pathway 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine 6-Chlorothis compound 6-Chlorothis compound 1,4-Dichlorophthalazine->6-Chlorothis compound NaN₃, DMF 6-Substituted Derivatives 6-Substituted Derivatives 6-Chlorothis compound->6-Substituted Derivatives Nu-H, Base

A general synthetic route to 6-substituted this compound derivatives.

Spectroscopic Analysis Workflow

The characterization of the synthesized derivatives follows a standard analytical workflow involving multiple spectroscopic techniques to confirm the structure and purity of the compounds.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized Compound Synthesized Compound FT-IR FT-IR Synthesized Compound->FT-IR Functional Groups NMR NMR Synthesized Compound->NMR Connectivity Mass Spec Mass Spec Synthesized Compound->Mass Spec Molecular Weight UV-Vis UV-Vis Synthesized Compound->UV-Vis Electronic Transitions Structure Confirmation Structure Confirmation FT-IR->Structure Confirmation NMR->Structure Confirmation Mass Spec->Structure Confirmation UV-Vis->Structure Confirmation

Workflow for the spectroscopic characterization of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Tetrazolo[5,1-a]phthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: Tetrazolo[5,1-a]phthalazine is to be treated as a reactive and potentially explosive hazardous waste. The inherent chemical structure, specifically the tetrazole functional group, presents a significant risk of energetic decomposition if not handled and disposed of with strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

This compound's primary hazard stems from the high nitrogen content and the fused ring system of the tetrazole moiety, which is known to be energetically unstable.[1] This instability can lead to explosive decomposition when subjected to heat, shock, or friction.[1] Therefore, it is crucial to handle this compound with the utmost care and to always use appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

On-site chemical treatment or deactivation of this compound is not recommended due to the high risk of initiating an uncontrolled, explosive decomposition.[1] The recommended procedure is to arrange for disposal through a licensed hazardous waste management company experienced in handling energetic and reactive materials.

Step 1: Waste Identification and Classification

  • Clearly identify the waste as "this compound, for disposal."

  • This compound should be classified as a reactive and potentially explosive hazardous waste. While a specific waste code has not been identified in the search, tetrazole compounds are recognized as energetic materials.[2]

Step 2: Waste Segregation and Storage

  • Store waste this compound separately from all other chemical waste streams, especially from incompatible materials such as oxidizing agents.

  • The designated waste storage area, known as a Satellite Accumulation Area (SAA), must be at or near the point of generation.[3]

  • Do not accumulate large quantities. It is recommended to dispose of this waste as soon as it is generated.[4]

Step 3: Packaging for Disposal

  • Primary Container: Use a clean, dry, and compatible container. Plastic containers are generally preferred for chemical waste.[5] Ensure the container is in good condition, free from cracks or residues.

  • Container Sealing: Securely close the container lid. Do not use containers with screw tops if there is a risk of friction with the chemical.

  • Secondary Containment: Place the primary container in a larger, compatible secondary container, such as a drum or pail. Pack the void space with an inert absorbent material like vermiculite to prevent movement and absorb any potential leaks.[6]

Step 4: Labeling the Waste Container

Proper labeling is critical for the safe handling and disposal of hazardous waste. The label must be legible, prominently displayed, and written in English.[7][8]

The hazardous waste label for this compound must include the following information:[8][9][10]

  • The words "Hazardous Waste"

  • Generator Information: Your institution's name, address, and EPA identification number.

  • Chemical Name: "this compound" (avoiding chemical formulas or abbreviations).

  • Hazard Characteristics: "Reactive," "Potentially Explosive."

  • Department of Transportation (DOT) Hazard Class: While a specific class for this compound is not provided, related compounds like 1H-Tetrazole are classified as Division 1.1 Explosives. This information should be confirmed with your institution's environmental health and safety (EHS) office or the disposal company.

Additionally, a notice stating "HAZARDOUS WASTE—Federal Law Prohibits Improper Disposal. If found, contact the nearest police or public safety authority or the U.S. Environmental Protection Agency" must be displayed.[8]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide the EHS department with a complete and accurate description of the waste, including its identity and potential hazards.

  • Only a licensed and qualified hazardous waste disposal contractor should handle the transportation and final disposal of this material.

Quantitative Data Summary

PropertyValue
Hazard Classification Reactive, Potentially Explosive
Primary Disposal Method Incineration by a licensed hazardous waste facility
On-site Treatment Not Recommended
Satellite Accumulation Area (SAA) Limit Do not accumulate; dispose of promptly

Disposal Process Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_packaging Packaging & Labeling cluster_disposal Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate package Package in a Labeled, Compatible Primary Container segregate->package secondary_package Place in a Secondary Container with Absorbent Material package->secondary_package label_waste Affix Hazardous Waste Label with: - 'Hazardous Waste' - Generator Info - Chemical Name & Hazards - Accumulation Date secondary_package->label_waste contact_ehs Contact Institutional EHS for Waste Pickup label_waste->contact_ehs disposal_company Licensed Hazardous Waste Company Collects the Waste contact_ehs->disposal_company end Final Disposal via High-Temperature Incineration disposal_company->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tetrazolo[5,1-a]phthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Tetrazolo[5,1-a]phthalazine. Given its chemical structure, which incorporates a tetrazole ring, this compound should be treated as potentially energetic. Adherence to these guidelines is paramount to ensure laboratory safety.

Hazard Assessment and Mitigation

Key Hazards:

  • Potential for explosive decomposition: Avoid heat, friction, impact, and static discharge.[3]

  • Skin and eye irritation: May cause skin and serious eye irritation.[4]

  • Respiratory irritation: Inhalation of dust may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is required at all times when handling this compound. The following table summarizes the necessary PPE for various laboratory tasks.

TaskRequired PPEAdditional Recommendations
Receiving & Unpacking • Safety glasses• Nitrile gloves• Lab coat• Inspect the container for any signs of damage or leakage in a well-ventilated area.
Weighing & Aliquoting • Chemical splash goggles• Face shield• Flame-resistant lab coat• Double-gloving with chemical-resistant gloves (e.g., nitrile)Mandatory: Use a chemical fume hood.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][3]• A blast shield is recommended.
Solution Preparation • Chemical splash goggles• Flame-resistant lab coat• Chemical-resistant gloves (double-gloving recommended)Mandatory: Work within a certified chemical fume hood.• Avoid using ground glass joints to prevent friction.[1][3]
Spill Cleanup • Chemical splash goggles• Face shield• Chemical-resistant gloves• Flame-resistant lab coat or chemical-resistant apron• Appropriate respiratory protection• Have a spill kit readily available that is appropriate for energetic compounds.
Waste Disposal • Chemical splash goggles• Chemical-resistant gloves• Lab coat• Handle all waste in a designated and well-ventilated area, preferably within a fume hood.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_shield Set Up Blast Shield prep_hood->prep_shield prep_tools Use Non-Metal Tools prep_shield->prep_tools handle_weigh Weigh Smallest Necessary Amount prep_tools->handle_weigh handle_dissolve Slowly Add Solid to Solvent handle_weigh->handle_dissolve handle_react Monitor Reaction from a Safe Distance handle_dissolve->handle_react dispose_solid Collect Solid Waste in Non-Metal Container handle_react->dispose_solid dispose_liquid Collect Liquid Waste in Non-Metal Container handle_react->dispose_liquid dispose_label Clearly Label Waste Containers dispose_solid->dispose_label dispose_liquid->dispose_label

Caption: Stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of waste containing this compound is critical to prevent the formation of potentially explosive metal azides in plumbing.[1][2]

  • Aqueous Waste: NEVER pour solutions containing this compound down the drain.[1][2] Reaction with lead or copper pipes can form highly explosive metal azides.[1][2] All aqueous waste must be collected in a designated, sealed, and clearly labeled non-metal container.[2]

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, weighing paper, and empty containers, must be collected in a separate, clearly labeled, non-metal hazardous waste container.[1][2]

  • Decontamination: All glassware and equipment should be decontaminated thoroughly.

Emergency Procedures

IncidentImmediate Action
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] Remove and wash contaminated clothing before reuse.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Small Spill (in fume hood): Absorb with inert material and place in a designated non-metal waste container. Clean the spill area with soap and water.[2]Large Spill: Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office. Prevent entry to the contaminated area.[2]

Hierarchy of Controls

To mitigate the risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

cluster_controls Hierarchy of Controls for Hazard Mitigation elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous alternative if possible) elimination->substitution engineering Engineering Controls (Fume Hood, Blast Shield) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe PPE (Gloves, Goggles, Lab Coat) admin->ppe

Caption: Hierarchy of controls for mitigating hazards.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolo[5,1-a]phthalazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.